Iron(III) perchlorate hydrate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
iron(3+);triperchlorate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Fe.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPIMAZLJXJVAN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3FeH2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430922 | |
| Record name | Iron(III) perchlorate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15201-61-3 | |
| Record name | Iron(III) perchlorate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron triperchlorate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Iron(III) Perchlorate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) perchlorate hydrate, with the general formula Fe(ClO₄)₃·xH₂O, is a versatile and powerful inorganic compound that has garnered significant interest across various scientific disciplines. Its utility stems from its strong oxidizing properties and its role as a potent Lewis acid catalyst. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key applications, and an exploration of its structural and reactive characteristics.
Core Chemical and Physical Properties
This compound is a hygroscopic solid that can exist in several hydrated forms, most commonly as the nonahydrate (Fe(ClO₄)₃·9H₂O), hexahydrate (Fe(ClO₄)₃·6H₂O), and decahydrate (Fe(ClO₄)₃·10H₂O)[1]. The specific hydrate that crystallizes is dependent on the temperature and the presence of desiccants[1]. For instance, the nonahydrate can be crystallized from an aqueous solution at temperatures above 42°C[1]. The appearance of the compound can vary from a pale pink or violet to a yellow crystalline solid[2][3][4].
Due to its hygroscopic nature, it is sensitive to atmospheric moisture and should be handled and stored accordingly[2]. It is soluble in water and polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol[5]. The perchlorate anion has a very low coordinating ability, which makes iron(III) perchlorate a valuable precursor for studying the chemistry of the hydrated Fe³⁺ ion.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | Fe(ClO₄)₃·xH₂O | [2] |
| Molecular Weight (Anhydrous) | 354.19 g/mol | [6] |
| Molecular Weight (Nonahydrate) | 535.24 g/mol | [7] |
| Appearance | Pale pink, violet, or yellow crystalline solid | [2][3][4] |
| Solubility | Soluble in water, DMSO, Methanol | [5] |
| Hygroscopicity | Hygroscopic | [2][3] |
Synthesis and Purification
Synthesis
A common method for the synthesis of this compound involves the reaction of iron(III) chloride or freshly precipitated hydrous iron(III) oxide with perchloric acid[1]. The resulting solution is then crystallized to yield the hydrated salt.
Experimental Protocol: Synthesis from Hydrous Iron(III) Oxide
This protocol describes a general laboratory-scale synthesis.
Materials:
-
Freshly precipitated hydrous iron(III) oxide
-
70% Perchloric acid (HClO₄)
-
Deionized water
Procedure:
-
Carefully add 70% perchloric acid dropwise to a stirred slurry of freshly precipitated hydrous iron(III) oxide in deionized water. The reaction is exothermic and should be controlled by cooling in an ice bath.
-
Continue adding perchloric acid until all the hydrous iron(III) oxide has dissolved, resulting in a clear, colored solution.
-
Gently heat the solution to concentrate it, promoting crystallization upon cooling. For the nonahydrate, maintain the crystallization temperature above 42°C[1].
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals in a desiccator over a suitable drying agent.
Caution: Perchloric acid is a strong oxidizing acid and can react explosively with organic materials. All work should be performed in a fume hood with appropriate personal protective equipment.
Purification
For high-purity applications, this compound can be purified by recrystallization.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Concentrated perchloric acid
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the crude this compound in concentrated perchloric acid.
-
Add a small amount of 30% hydrogen peroxide to ensure all iron is in the +3 oxidation state.
-
Concentrate the solution by gentle heating to induce crystallization upon cooling.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a minimal amount of cold, concentrated perchloric acid.
-
Dry the crystals under vacuum.
Extreme Caution: This procedure involves heating concentrated perchloric acid and should only be performed by experienced personnel in a specialized fume hood designed for perchlorate use due to the high risk of explosion.
Chemical Reactivity and Applications in Organic Synthesis
This compound is a versatile reagent in organic synthesis, primarily utilized as a Lewis acid catalyst and an oxidant. Its catalytic activity is attributed to the high charge density of the Fe³⁺ ion.
Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Iron(III) perchlorate has proven to be an effective catalyst for a variety of organic transformations, including the synthesis of complex heterocyclic structures.
Experimental Protocol: Iron(III) Perchlorate Catalyzed Double Alkylation of Indoles
This protocol is a general representation of the iron-catalyzed reaction between indole and vinyl ketones.
Materials:
-
Indole
-
Vinyl ketone
-
This compound (Fe(ClO₄)₃·xH₂O)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of indole in acetonitrile, add the vinyl ketone.
-
Add a catalytic amount of this compound to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: Workflow for the iron(III) perchlorate catalyzed double alkylation of indoles.
Iron(III) perchlorate also catalyzes the synthesis of fullerene-fused lactones, α-carbonyl furans, and fullerodioxolanes[8].
Oxidative Transformations
As a strong oxidizing agent, this compound is employed in various oxidative reactions.
Experimental Protocol: Oxidative Esterification of Aldehydes
This is a general procedure for the iron-catalyzed oxidative esterification of aldehydes.
Materials:
-
Aldehyde
-
Alcohol (serves as both reactant and solvent)
-
This compound (Fe(ClO₄)₃·xH₂O)
-
An oxidant (e.g., tert-butyl hydroperoxide)
Procedure:
-
Dissolve the aldehyde in an excess of the desired alcohol.
-
Add a catalytic amount of this compound.
-
Add the oxidant dropwise to the reaction mixture, controlling the temperature with an ice bath if necessary.
-
Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC).
-
Remove the excess alcohol under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ester by distillation or column chromatography.
dot
Caption: Key components in the oxidative esterification of aldehydes.
Structural Information
The crystal structure of iron(III) perchlorate nonahydrate, --INVALID-LINK--₃·3H₂O, has been elucidated by X-ray diffraction. It reveals a central iron(III) ion octahedrally coordinated by six water molecules, forming a [Fe(H₂O)₆]³⁺ complex cation. The perchlorate anions and the remaining three water molecules are located in the outer coordination sphere and are involved in a hydrogen-bonding network[7][9].
Thermal Properties and Decomposition
Hydrated metal perchlorates, including iron(III) perchlorate, are known to decompose upon heating. The thermal decomposition of iron(III) chloride hydrate, a related compound, involves simultaneous dehydration and dehydrochlorination at temperatures above 100°C[10]. While a specific decomposition temperature for this compound is not well-documented in readily available literature, perchlorate salts, in general, are strong oxidizers that can decompose exothermically at elevated temperatures, particularly in the presence of organic materials or reducing agents[3]. The decomposition of perchlorates can be catalyzed by metal oxides, which may lower the decomposition temperature.
Safety and Handling
This compound is a strong oxidizing agent and may cause or intensify fire; it should be kept away from combustible materials[3]. It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.
Handling Precautions:
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Avoid mixing with combustible materials, reducing agents, and organic compounds.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials.
Conclusion
This compound is a compound with significant utility in both fundamental research and synthetic applications. Its strong oxidizing nature and Lewis acidity make it a valuable catalyst and reagent. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory and in industrial processes. Further research into its catalytic mechanisms and the development of new applications will continue to expand its role in modern chemistry.
References
- 1. This compound | 13537-24-1 [chemicalbook.com]
- 2. This compound CAS#: 15201-61-3 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound | 15201-61-3 [amp.chemicalbook.com]
- 6. Iron perchlorate | Cl3FeO12 | CID 159679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wholesale this compound Crystalline - FUNCMATER [funcmater.com]
- 9. Crystal structure of iron(III) perchlorate nonahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal dehydration and decomposition of FeCl3·xH2O | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Iron(III) Perchlorate Hydrate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron(III) perchlorate hydrate, with the general molecular formula Fe(ClO₄)₃·xH₂O, is a powerful oxidizing agent and a versatile Lewis acid catalyst. Its high solubility in water and various polar organic solvents, coupled with the low coordinating ability of the perchlorate anion, makes it a valuable reagent in both inorganic and organic synthesis.[1] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and purification, a survey of its applications in catalysis, and essential safety and handling information.
Physicochemical Properties
This compound is a hygroscopic, crystalline solid.[1] Its appearance can vary from yellow to pale purple or violet, depending on the specific hydrate form and purity.[2][3] The anhydrous form has a molecular weight of 354.19 g/mol .[4] It is known to exist in several hydrated forms, most notably as the nonahydrate, --INVALID-LINK--₃·3H₂O, and the hexahydrate.[1][2] The number of water molecules can vary based on the crystallization conditions.[2] Due to its hygroscopic nature, it must be stored under anhydrous conditions to prevent deliquescence.[4]
A summary of its key quantitative properties is presented in Table 1. It is important to note that specific values for melting point and density are not consistently reported in the available literature, often cited as "not available."
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | Fe(ClO₄)₃·xH₂O | [4] |
| Molecular Weight (Anhydrous) | 354.19 g/mol | [4] |
| Appearance | Yellow, pale purple, or violet crystalline solid | [2][3][5] |
| Melting Point | Not available | [4] |
| Density | Not available | [3] |
| Solubility | Soluble in water; slightly soluble in DMSO and methanol | [4][6][7] |
| Stability | Hygroscopic; strong oxidizer | [1][8] |
| CAS Number | 13537-24-1 (for hydrate); 15201-61-3 | [1][4] |
Synthesis and Purification
Synthesis Protocols
This compound can be synthesized through several routes, primarily involving the reaction of an iron(III) source with perchloric acid.[1]
Protocol 2.1.1: From Hydrous Iron(III) Oxide
This method is advantageous for laboratory settings as it proceeds under mild conditions.[2]
-
Preparation of Hydrous Iron(III) Oxide: Freshly precipitate hydrous iron(III) oxide by adding a stoichiometric amount of an aqueous ammonia solution to a solution of iron(III) chloride (FeCl₃).
-
Washing: Wash the precipitate thoroughly with deionized water to remove chloride ions.
-
Reaction: Dissolve the resulting hydrous iron(III) oxide paste in concentrated perchloric acid (typically 70% w/w). The reaction is typically carried out at a controlled temperature of 60–80°C to facilitate dissolution.[2] An excess of perchloric acid is used to ensure complete conversion.[2]
-
Crystallization: Concentrate the resulting solution by gentle heating to near saturation and then cool to induce crystallization. The specific hydrate form depends on the crystallization temperature; for instance, the nonahydrate crystallizes at 263 K (-10°C).[1][6]
Protocol 2.1.2: From Iron(III) Chloride
This is a more direct but potentially hazardous method.
-
Reaction: Dissolve iron(III) chloride in 70% perchloric acid.
-
Concentration: Carefully heat the mixture on a hot plate in a well-ventilated fume hood to concentrate the solution to near saturation. Extreme caution is advised as this step is potentially explosive. [1]
-
Crystallization: Cool the solution to room temperature to allow for the crystallization of this compound.
Purification Protocol
Purification is crucial to remove any residual starting materials or byproducts. Recrystallization is the most common method.
Protocol 2.2.1: Double Recrystallization
This method is effective for obtaining high-purity crystals.[1]
-
First Crystallization: Dissolve the crude this compound in concentrated perchloric acid. To ensure the iron is fully in the +3 oxidation state, a small amount of hydrogen peroxide (H₂O₂) can be added during this step.[1]
-
Isolation: Isolate the crystals by filtration.
-
Second Crystallization: Redissolve the crystals in fresh, concentrated perchloric acid and recrystallize.
-
Drying: Dry the purified crystals in a desiccator, for example, over phosphorus pentoxide, to obtain specific hydrate forms like the hexahydrate.[1]
The general workflow for synthesis and purification is illustrated in the diagram below.
Caption: Workflow for the synthesis and purification of this compound.
Applications in Chemical Synthesis
The utility of this compound stems from its dual role as a potent Lewis acid and an oxidizing agent. The Fe³⁺ center readily accepts electron pairs, activating substrates for various transformations.[2]
Lewis Acid Catalysis
Iron(III) perchlorate is an effective catalyst for a range of organic reactions. Its catalytic activity is attributed to the Lewis acidity of the ferric ion.[2]
Key Catalyzed Reactions:
-
Fullerene Chemistry: Catalyzes the synthesis of fullerene-fused lactones, fullerodioxolanes, and fulleroxazolidines.[9]
-
Heterocycle Synthesis: Promotes the one-pot cyclization for the synthesis of α-carbonyl furans.[9]
-
Alkylation Reactions: Facilitates the double alkylation of indoles with vinyl ketones.[9]
-
Esterification: Used for the oxidative esterification of aldehydes to form aryl esters.[9]
-
Transannular Reactions: Transforms 1,5-cyclooctadiene into bicyclo[3.3.0]octane derivatives.
Protocol 3.1.1: General Procedure for Oxidative Dimerization of Aromatic Hydrocarbons
This protocol provides a general example of its use in C-C bond formation.
-
Preparation: Prepare a solution of iron(III) perchlorate (1 equivalent) in anhydrous acetonitrile.
-
Reaction: Add a solution of the aromatic hydrocarbon (1 equivalent) in acetonitrile dropwise to the catalyst solution.
-
Stirring: Stir the reaction mixture at room temperature for 2-3 hours.
-
Workup: Quench the reaction by pouring the mixture into ice water.
-
Isolation: Collect the solid product by filtration, wash with water, dry, and purify by crystallization.
The catalytic cycle typically involves the coordination of the substrate to the iron center, which increases its electrophilicity and susceptibility to nucleophilic attack.
Caption: Generalized pathway for Lewis acid catalysis by Iron(III) perchlorate.
Oxidizing Agent
As a perchlorate salt, Fe(ClO₄)₃ is a strong oxidizing agent, particularly at elevated temperatures.[4] This property is exploited in various synthetic transformations, including the oxidative dimerization of aromatic hydrocarbons and the selective oxidation of thiols to disulfides. It has also been used as an oxidant for conducting polymer nanoparticles.
Reactivity and Thermal Decomposition
Iron(III) perchlorate is highly reactive, especially with combustible and reducing materials.[4] Contact with organic compounds may cause fire.[4]
Upon heating, perchlorate salts decompose to release oxygen. While specific decomposition temperatures for iron(III) perchlorate are not well-documented, studies on other perchlorates show that the presence of iron oxides can catalytically lower the decomposition temperature.[5] The hazardous decomposition products include hydrogen chloride and iron oxides.[4]
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Citations |
| Oxidizing Solid | H271 / H272 | May cause fire or explosion; strong oxidizer. May intensify fire; oxidizer. | [1][10] |
| Skin Irritation | H315 | Causes skin irritation. | [10] |
| Eye Irritation | H319 | Causes serious eye irritation. | [10] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [10] |
5.1. Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4] Use a dust mask (e.g., N95) when handling the powder.[5]
-
Ventilation: Handle only in a well-ventilated area or a fume hood.
-
Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[4] Store away from clothing, combustible materials, and strong reducing agents.[4]
-
Storage Conditions: Store in a cool, dry, well-ventilated place in a tightly closed container.[8] Due to its hygroscopic nature, storage under an inert atmosphere like nitrogen is recommended.[4]
5.2. First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.
5.3. Fire Fighting and Disposal
-
Extinguishing Media: Use carbon dioxide (CO₂), dry powder, or foam. Water may be ineffective.[4]
-
Hazards: As an oxidizer, it can ignite combustibles.[4] In case of a major fire, evacuate the area and fight the fire remotely due to the risk of explosion.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly effective and multifaceted chemical reagent. Its role as a Lewis acid catalyst is particularly significant, enabling a variety of important organic transformations. However, its utility is matched by its hazardous nature as a strong oxidizer. A thorough understanding of its properties and adherence to stringent safety protocols are imperative for its successful and safe application in research and development.
References
- 1. Crystal structure of iron(III) perchlorate nonahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 13537-24-1 [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. wholesale this compound Crystalline - FUNCMATER [funcmater.com]
- 5. hou.usra.edu [hou.usra.edu]
- 6. This compound | 15201-61-3 [amp.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound CAS#: 15201-61-3 [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Iron(II) perchlorate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of Iron(III) Perchlorate Hydrate
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the physical and structural characteristics of Iron(III) perchlorate hydrate. The information provided is critical for its application as a catalyst in organic synthesis, a reagent in analytical chemistry, and in the preparation of other iron compounds.[1]
Physical and Chemical Properties
This compound, with the general formula Fe(ClO₄)₃·xH₂O, is a hygroscopic, crystalline solid.[2][3][4][5] Its appearance can vary significantly depending on the degree of hydration and purity. The compound is most commonly described as yellow or pale violet crystalline material.[4][6][7] Specific hydrated forms have distinct colors; for instance, the decahydrate is noted to be pale pink.[2] It is readily soluble in water.[3][8] As a strong oxidizer, it should be kept away from combustible materials.[3][5]
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Data | Citation(s) |
| Molecular Formula | Fe(ClO₄)₃ · xH₂O | [1][4] |
| --INVALID-LINK--₃·3H₂O (Nonahydrate) | [9][10][11] | |
| Molecular Weight | 354.19 g/mol (anhydrous basis) | [5][12] |
| Appearance | Yellow, pale violet, or light purple crystals; pale pink decahydrate | [1][2][4][6] |
| Form | Crystalline solid | [4][6] |
| Key Characteristics | Hygroscopic, Strong Oxidizer | [2][3][5] |
| Solubility | Soluble in water | [3][8][12] |
| CAS Number | 15201-61-3 | [3][4] |
Crystal Structure of Iron(III) Perchlorate Nonahydrate
Detailed structural analysis, particularly for the nonahydrate form (--INVALID-LINK--₃·3H₂O), provides significant insight into the compound's properties. The crystal structure consists of a central iron(III) atom situated on a threefold inversion axis.[9][11] This central iron atom is octahedrally coordinated by six water molecules, forming a [Fe(H₂O)₆]³⁺ cationic complex.[9][10][11]
Beyond this primary hydration shell, there exists a second coordination sphere composed of three non-coordinating water molecules and the three perchlorate (ClO₄⁻) anions.[9][10][11] The components of this second sphere are linked to the primary hexa-aqua iron(III) core through a network of hydrogen bonds.[9][11] The perchlorate anions themselves have been observed to be slightly disordered within the crystal lattice.[9][10][11]
Experimental Protocols
The synthesis and purification of this compound require careful handling due to the compound's strong oxidizing nature and the potential for explosive reactions with perchloric acid.[2]
This protocol is based on the method used to generate crystals for X-ray diffraction analysis.[11]
-
Preparation of Saturated Solution : Prepare an aqueous solution of 54.41 wt% Iron(III) perchlorate using a high-purity commercial source (e.g., Fluka, pure).
-
Crystallization : Place the saturated solution in a thermostated environment at 263 K (-10 °C).
-
Incubation : Allow the solution to stand for a period of 2 days, during which crystals of Iron(III) perchlorate nonahydrate will form.
-
Crystal Stability : The resulting crystals are stable in their saturated mother liquor for at least four weeks when stored at low temperatures.[11]
-
Isolation : For analysis, crystals should be separated from the solution and immediately embedded in an inert medium, such as perfluorinated ether, to prevent dehydration and decomposition.[9][11]
This method is designed to produce a highly purified product, ensuring the complete oxidation of iron to the Fe(III) state.[2]
-
Initial Dissolution : Dissolve crude this compound in concentrated perchloric acid (HClO₄).
-
Oxidation Step : Add a small amount of hydrogen peroxide (H₂O₂) to the solution to ensure all iron is oxidized to the ferric (Fe³⁺) state.
-
First Crystallization : Allow the solution to crystallize.
-
Recrystallization : Separate the crystals and dissolve them again in fresh, concentrated perchloric acid.
-
Second Crystallization : Allow the solution to recrystallize to obtain the final, purified product.
-
Caution : Extreme care must be taken during this procedure as concentrated perchloric acid is highly corrosive and potentially explosive, especially in the presence of organic materials or reducing agents.[2]
Hydration States
Iron(III) perchlorate can exist in several hydration states, which influences its physical appearance. The decahydrate (10 H₂O), nonahydrate (9 H₂O), and hexahydrate (6 H₂O) are specifically mentioned in the literature.[2] The decahydrate, which crystallizes from an aqueous solution of iron(III) chloride or hydrous iron(III) oxide in perchloric acid, is described as pale pink.[2] This decahydrate can be converted to the hexahydrate by standing over a strong desiccant like phosphorus pentoxide.[2] The nonahydrate form crystallizes from solution at temperatures above 42 °C.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 13537-24-1 [chemicalbook.com]
- 3. This compound | 15201-61-3 [chemicalbook.com]
- 4. 高氯酸铁 水合物 crystalline, low chloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.no [fishersci.no]
- 6. Iron(III) perchlorate crystals 15201-61-3 [sigmaaldrich.com]
- 7. strem.com [strem.com]
- 8. echemi.com [echemi.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of iron(III) perchlorate nonahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, Reagent Grade 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
Solubility of Iron(III) perchlorate hydrate in water and polar solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of iron(III) perchlorate hydrate in water and various polar solvents. The information is intended to support research, development, and formulation activities where this compound is utilized.
Introduction
This compound, with the general formula Fe(ClO₄)₃·xH₂O, is a versatile and highly hygroscopic inorganic salt. It serves as a potent oxidizing agent and a source of the ferric ion (Fe³⁺) in various chemical reactions. Its utility in organic synthesis, as a catalyst, and in analytical chemistry necessitates a thorough understanding of its solubility characteristics in different solvent systems.[1][2] This guide summarizes the available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | Fe(ClO₄)₃·xH₂O | [2] |
| Appearance | Pale violet to yellow crystalline solid | [3][4] |
| Hygroscopicity | Highly hygroscopic | [5] |
| Oxidizing Properties | Strong oxidizing agent | [6] |
Solubility Data
The solubility of this compound is a critical parameter for its application in solution-based chemistry. The following sections and tables summarize the available data.
Solubility in Water
This compound is known to be soluble in water.[4][5][6][7] A specific quantitative data point has been reported in the literature, indicating that iron(III) perchlorate nonahydrate crystallizes from an aqueous solution of 54.41 wt% Fe(ClO₄)₃ at 263 K (-10.15 °C).[8] This suggests a high solubility at this low temperature.
Table 2: Quantitative Solubility of this compound in Water
| Temperature (°C) | Solute | Solvent | Solubility (wt%) |
| -10.15 | Iron(III) Perchlorate (Fe(ClO₄)₃) | Water | 54.41 |
Note: This value corresponds to the concentration of the saturated solution from which the nonahydrate crystallizes.
Solubility in Polar Organic Solvents
Qualitative data indicates that this compound exhibits solubility in a range of polar organic solvents. It is reported to have high solubility in most organic solvents.[1] More specifically, it is described as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[5][6]
Table 3: Qualitative Solubility of this compound in Polar Organic Solvents
| Solvent | Qualitative Solubility | References |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5][6] |
| Methanol | Slightly Soluble | [5][6] |
Experimental Protocol for Solubility Determination
The following section details a general experimental protocol for determining the solubility of a compound like this compound in a given solvent. The isothermal saturation method followed by gravimetric analysis is a common and reliable technique.
Principle
A saturated solution is prepared by equilibrating an excess amount of the solute with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined, which represents its solubility at that specific temperature.
Materials and Equipment
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible)
-
Drying oven
-
Desiccator
-
Beakers and other standard laboratory glassware
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.
-
Filter the collected sample through a syringe filter, also at the experimental temperature, to remove any suspended solid particles.
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a precise volume of the clear filtrate into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.
-
Carefully evaporate the solvent in a drying oven at an appropriate temperature until a constant weight of the dry solid (iron(III) perchlorate) is achieved.
-
Cool the evaporating dish containing the residue in a desiccator and weigh it accurately.
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 g solvent) = [(mass of dish + dry solid) - (mass of empty dish)] / [(mass of dish + solution) - (mass of dish + dry solid)] * 100
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide has summarized the currently available information on the solubility of this compound in water and polar organic solvents. While it is established to be highly soluble in water, with a specific data point at low temperature, quantitative data in common organic solvents is sparse. The provided experimental protocol offers a reliable method for researchers to determine the solubility in their specific solvent systems of interest. A clear understanding of its solubility is paramount for the effective and safe use of this compound in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. gfschemicals.com [gfschemicals.com]
- 4. echemi.com [echemi.com]
- 5. This compound CAS#: 15201-61-3 [m.chemicalbook.com]
- 6. This compound | 15201-61-3 [chemicalbook.com]
- 7. wholesale this compound Crystalline - FUNCMATER [funcmater.com]
- 8. Crystal structure of iron(III) perchlorate nonahydrate - PMC [pmc.ncbi.nlm.nih.gov]
Iron(III) Perchlorate Hydrate: A Technical Guide to its Role as a Strong Oxidizing Agent in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) perchlorate hydrate, Fe(ClO₄)₃·xH₂O, is a powerful and versatile inorganic compound that has garnered significant attention in the scientific community. It is recognized for its dual functionality, acting as both a potent oxidizing agent and an effective Lewis acid catalyst in a variety of chemical transformations.[1][2] Its high solubility in water and organic solvents makes it a valuable reagent in both academic research and industrial applications, including the synthesis of specialty chemicals and pharmaceuticals.[1] The strong oxidizing nature of this compound is primarily attributed to the perchlorate anion (ClO₄⁻), while the iron(III) cation (Fe³⁺) contributes to its catalytic activity. This guide provides an in-depth technical overview of its properties, applications as an oxidizing agent, and the underlying mechanisms of action.
Physicochemical Properties and Safety Data
This compound is a yellow, crystalline solid that is hygroscopic and should be handled with care.[3][4] As a strong oxidizer, it can intensify fires and may cause fire or explosion upon contact with combustible or reducing materials.[3] Appropriate personal protective equipment, including gloves and safety goggles, should be worn at all times.[5]
Table 1: Physicochemical and Safety Information for this compound
| Property | Value | Citation(s) |
| Chemical Formula | Fe(ClO₄)₃·xH₂O | [3] |
| Molecular Weight | 354.19 g/mol (anhydrous) | [3][4] |
| Appearance | Yellow crystalline solid | [3][6] |
| Key Hazards | Strong Oxidizer (H272), Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335) | [2][3] |
| Incompatible Materials | Reducing agents, strong reducing agents, combustible materials. | [3] |
| Conditions to Avoid | Exposure to moist air or water, excess heat, contact with combustible materials. | [3] |
| Hazardous Decomposition | Hydrogen chloride, Iron oxides. | [3] |
Applications in Oxidative Synthesis
Iron(III) perchlorate (ITP) has proven to be a highly effective reagent for a range of oxidative transformations in organic synthesis. Its utility spans from the dimerization of aromatic systems to the selective oxidation of heteroatoms.
Oxidative Dimerization of Aromatic Hydrocarbons
ITP can facilitate the oxidative dimerization of certain aromatic hydrocarbons in acetonitrile, leading to the formation of corresponding dimeric products. This reaction offers a convenient method for synthesizing biaryl compounds.
Table 2: Oxidative Dimerization of Aromatic Compounds using Iron(III) Perchlorate
| Substrate | Reaction Time (h) | Yield (%) | Citation(s) |
| Naphthalene | 2 | 12 | |
| 2-Chloronaphthalene | 2 | 10 | |
| 2-Methylnaphthalene | 2 | 10 | |
| Diphenylacetylene | 2 (Reflux) | 13 | |
| Diphenylamine | 2 | 12 | |
| Acenaphthene | 2 | 10 |
The following is a generalized protocol for the oxidative dimerization of aromatic hydrocarbons using iron(III) perchlorate.
-
Preparation : In separate flasks, dissolve the aromatic hydrocarbon (0.01 mole) in 10 mL of acetonitrile and iron(III) perchlorate (0.01 mole) in 10 mL of acetonitrile.
-
Reaction : Add the aromatic hydrocarbon solution dropwise to the stirring solution of iron(III) perchlorate. A solid may begin to separate after approximately 30 minutes.
-
Stirring : Continue to stir the reaction mixture for an additional 2 hours at room temperature.
-
Isolation : Pour the reaction mixture into a beaker containing ice.
-
Purification : Filter the resulting solid, wash it thoroughly with water, and then dry it. The crude product can be purified by crystallization from a petroleum ether-benzene mixture.
Selective Oxidation of Thiols to Disulfides
ITP provides an exceptionally convenient and selective method for the synthesis of disulfides from thiols. The reaction proceeds cleanly without over-oxidation to sulfoxides or sulfones under the specified conditions.
Table 3: Selective Oxidation of Thiols to Disulfides using Iron(III) Perchlorate
| Substrate | Reaction Time (h) | Yield (%) | Citation(s) |
| Thiophenol | 2 | 92 | |
| 4-Chlorothiophenol | 2 | 90 | |
| Benzylthiol | 2 | 95 |
-
Preparation : Dissolve the thiol (e.g., thiophenol, 0.01 mole) in 10 mL of acetonitrile.
-
Reaction : Add this solution dropwise to a stirring solution of iron(III) perchlorate (0.01 mole) in 10 mL of acetonitrile.
-
Stirring : Stir the reaction mixture for 2 hours at room temperature.
-
Work-up : Follow the work-up and isolation procedure as described in the oxidative dimerization protocol (Section 2.1).
Iron-Catalyzed C–H Oxygenation
Recent advancements have demonstrated the use of iron complexes with perchlorate as the terminal oxidant for C–H oxygenation reactions.[7][8] This methodology is particularly relevant for converting cyclic alkyl aromatics into their corresponding ketones or quinones, with yields reaching up to 98%.[8]
Table 4: Optimization of Iron-Catalyzed C-H Oxygenation of Anthracene
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |
| 1 | 12.5 | MeCN | 80 | 18 | 51 | [7] |
| 2 | 12.5 | EtCN | 120 | 18 | 74 | [7] |
| 3 | 2.5 | EtCN | 120 | 18 | 62 | [7] |
Reaction conditions involved an iron(II) complex with a TPA-type ligand, [NBu₄][ClO₄] as the perchlorate source, and AgOTf to capture chloride ions.[8]
Reaction Mechanisms
The oxidizing power of iron(III) perchlorate stems from the ability of the perchlorate ion to act as an oxygen atom donor, a process often mediated by the iron center.
Proposed Mechanism for C–H Oxygenation
In iron-catalyzed C–H oxygenation, the reaction is proposed to proceed through a high-valent iron-oxo intermediate.[7] The perchlorate ion transfers an oxygen atom to an Fe(II) center, forming a putative Fe(IV)=O species.[7] This powerful oxidant then engages in a hydrogen atom transfer (HAT) from the substrate, followed by a radical rebound step to yield the oxygenated product.[7]
Dual Role in Synthesis
Iron(III) perchlorate often exhibits dual functionality, acting as both a Lewis acid to activate substrates and as an oxidant to complete the transformation. This synergistic action is crucial in many of its applications, such as in the synthesis of α-carbonyl furans and other heterocyclic compounds.[2][9]
Conclusion
This compound is a potent and versatile reagent with significant applications in modern organic synthesis. Its capacity to act as a strong oxidizing agent, often in concert with its Lewis acidic properties, enables a range of valuable chemical transformations. From the dimerization of aromatic systems and selective oxidation of thiols to advanced C–H oxygenation reactions, it offers chemists a powerful tool for molecular construction. A thorough understanding of its properties, reactivity, and the associated safety precautions is essential for its effective and safe utilization in a research and development setting. Future work will likely continue to expand its scope in catalysis and green chemistry, leveraging the unique reactivity of the perchlorate anion.[8][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, Reagent Grade 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 3. fishersci.no [fishersci.no]
- 4. Iron perchlorate | Cl3FeO12 | CID 159679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. This compound | 13537-24-1 [chemicalbook.com]
- 7. Iron-Catalyzed C–H Oxygenation using Perchlorate Enabled by Secondary Sphere Hydrogen-bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perchlorate Used for Iron-Catalyzed C–H Oxygenations - ChemistryViews [chemistryviews.org]
- 9. Iron(III) perchlorate crystals 15201-61-3 [sigmaaldrich.com]
- 10. experts.illinois.edu [experts.illinois.edu]
The Lewis Acidity of the Fe³⁺ Center in Iron(III) Perchlorate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pronounced Lewis acidity of the iron(III) center in iron(III) perchlorate, Fe(ClO₄)₃, renders it a versatile and efficient catalyst in a multitude of organic transformations. This technical guide provides a comprehensive overview of the fundamental principles governing its catalytic activity, methodologies for its quantitative assessment, and its practical applications in synthesis. The weakly coordinating nature of the perchlorate anion significantly enhances the electrophilicity of the Fe³⁺ ion, enabling it to activate a wide range of substrates. This document details experimental protocols for key synthetic applications and for the determination of Lewis acidity, and provides mechanistic insights through signaling pathway diagrams.
Introduction: The Basis of Lewis Acidity in Iron(III) Perchlorate
The catalytic prowess of iron(III) perchlorate is fundamentally attributed to the Lewis acidic nature of the Fe³⁺ center. A Lewis acid is defined as an electron-pair acceptor. In Fe(ClO₄)₃, the high positive charge density of the ferric ion, combined with the presence of vacant d-orbitals, makes it a potent electrophile. The perchlorate anion (ClO₄⁻) is a very weakly coordinating ligand, a property that leaves the Lewis acidic site on the Fe³⁺ center highly accessible for interaction with substrate molecules.[1] This interaction typically involves the donation of a lone pair of electrons from a heteroatom (such as oxygen or nitrogen) in the substrate to the iron center, thereby activating the substrate towards subsequent chemical reactions.
Quantitative Assessment of Lewis Acidity
The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely recognized technique for determining the acceptor number (AN) of a Lewis acid, which provides a quantitative measure of its Lewis acidity.[2] The method is based on the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid.[2]
Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Lewis Acids
| Lewis Acid | Probe Molecule | Solvent | ³¹P Chemical Shift (δ, ppm) | Acceptor Number (AN) |
| Hexane (Reference) | Et₃PO | Hexane | 41.0 | 0 |
| SbCl₅ (Reference) | Et₃PO | Dichloroethane | 86.1 | 100 |
| Iron(III) Perchlorate | Et₃PO | e.g., Dichloromethane | Data not available | Data not available |
| BF₃·OEt₂ | Et₃PO | Dichloromethane | ~79 | ~84 |
| AlCl₃ | Et₃PO | Dichloromethane | ~87 | ~102 |
| TiCl₄ | Et₃PO | Dichloromethane | ~70 | ~64 |
Note: The acceptor number is calculated using the formula: AN = 2.21 × (δ_sample - 41.0). The values for Lewis acids other than the references are approximate and can vary with experimental conditions.
Fluorescence Spectroscopy Method
A more recent approach to quantify Lewis acidity involves the use of fluorescent probes, such as dithienophosphole oxides. The coordination of a Lewis acid to the oxygen atom of the phosphole oxide probe leads to a bathochromic (red) shift in its fluorescence emission spectrum. The magnitude of this shift can be correlated to the strength of the Lewis acid.[3][4]
Table 2: Fluorescence Emission Data for a Dithienophosphole Oxide Probe with Various Lewis Acids
| Lewis Acid | Solvent | Excitation Wavelength (λ_ex, nm) | Emission Wavelength (λ_em, nm) | Stokes Shift (nm) |
| Probe only | Toluene | Typical value | Typical value | Typical value |
| B(C₆F₅)₃ | Toluene | Typical value | Significant red shift | Increased |
| Iron(III) Perchlorate | e.g., Toluene | Data not available | Data not available | Data not available |
Applications in Organic Synthesis
The potent Lewis acidity of iron(III) perchlorate has been harnessed in a variety of organic reactions, offering advantages such as high efficiency, mild reaction conditions, and cost-effectiveness.
Synthesis of β-Acetamido Carbonyl Compounds
Iron(III) perchlorate is an excellent catalyst for the one-pot, three-component synthesis of β-acetamido carbonyl compounds from aldehydes, ketones (or β-keto esters), acetonitrile, and acetyl chloride.[5]
Table 3: Synthesis of β-Acetamido Ketones using Iron(III) Perchlorate Catalyst
| Entry | Aldehyde | Ketone | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 35 | 95 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 40 | 90 |
| 4 | Benzaldehyde | Cyclohexanone | 45 | 88 |
Reaction conditions: Aldehyde (1 mmol), ketone (1.2 mmol), acetyl chloride (1.2 mmol), acetonitrile (2 mL), Fe(ClO₄)₃·xH₂O (10 mol%), 80 °C.
Acylation of Alcohols
The activation of acylating agents by the Fe³⁺ center facilitates the efficient acylation of alcohols. This reaction is fundamental in the synthesis of esters, which are important intermediates in the pharmaceutical and fine chemical industries.
Diels-Alder Reactions
Lewis acids are known to catalyze the Diels-Alder reaction by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition.[6][7] While the traditional understanding focused on frontier molecular orbital interactions, recent studies suggest that Lewis acids also reduce the Pauli repulsion between the diene and dienophile, contributing significantly to catalysis.[7][8] Iron(III) perchlorate can serve as an effective catalyst in these reactions.
Experimental Protocols
General Procedure for the Synthesis of β-Acetamido Carbonyl Compounds
A mixture of an aldehyde (1 mmol), a ketone or β-keto ester (1.2 mmol), acetyl chloride (1.2 mmol), and iron(III) perchlorate hydrate (10 mol%) in acetonitrile (2 mL) is stirred at 80 °C for the time specified in Table 3.[5] Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The residue is then purified by recrystallization from ethanol to afford the pure β-acetamido carbonyl compound.
General Procedure for the Gutmann-Beckett Determination of Lewis Acidity
In an NMR tube, a solution of the Lewis acid (e.g., iron(III) perchlorate) of known concentration is prepared in a suitable deuterated solvent (e.g., CD₂Cl₂). A solution of triethylphosphine oxide (Et₃PO) in the same solvent is added, and the ³¹P NMR spectrum is recorded. The chemical shift of the Et₃PO signal is compared to that of a reference solution of Et₃PO in hexane (δ = 41.0 ppm) to calculate the acceptor number (AN).
General Procedure for Lewis Acidity Determination by Fluorescence Spectroscopy
A solution of the fluorescent probe (e.g., a dithienophosphole oxide) is prepared in a suitable solvent (e.g., toluene) in a quartz cuvette. The fluorescence emission spectrum is recorded. A solution of the Lewis acid (e.g., iron(III) perchlorate) is then added to the cuvette, and the emission spectrum is recorded again. The shift in the emission maximum is used to quantify the Lewis acidity.[3]
Mechanistic Insights and Signaling Pathways
The catalytic cycle of iron(III) perchlorate in various reactions involves the initial coordination of the substrate to the Fe³⁺ center, followed by a series of transformations leading to the product and regeneration of the catalyst.
Mechanism of β-Acetamido Carbonyl Compound Synthesis
The proposed mechanism involves an initial aldol reaction between the enolizable ketone and the aldehyde, catalyzed by the Lewis acidic Fe³⁺. The resulting β-hydroxy carbonyl intermediate is then acetylated. Subsequent nucleophilic attack by acetonitrile, activated by the iron center, followed by hydrolysis, yields the final product.
Caption: Proposed catalytic cycle for the synthesis of β-acetamido carbonyl compounds.
General Mechanism for Lewis Acid-Catalyzed Diels-Alder Reaction
In a Diels-Alder reaction, the Lewis acid coordinates to the dienophile, enhancing its electrophilicity and lowering the activation energy of the cycloaddition.
Caption: Lewis acid catalysis in the Diels-Alder reaction.
Conclusion
Iron(III) perchlorate stands out as a highly effective Lewis acid catalyst for a range of important organic transformations. Its efficacy stems from the strong electrophilicity of the Fe³⁺ center, which is maximized by the non-coordinating nature of the perchlorate counterion. While direct quantitative measurements of its Lewis acidity are currently sparse in the literature, established methods like the Gutmann-Beckett and fluorescence spectroscopy techniques provide clear pathways for its determination. The applications of iron(III) perchlorate in the synthesis of complex organic molecules, such as β-acetamido carbonyl compounds, highlight its potential for broader use in academic and industrial research, particularly in the field of drug development where efficient and selective synthetic methods are paramount. Further exploration of its catalytic scope and detailed mechanistic studies will undoubtedly continue to expand its utility in modern organic synthesis.
References
- 1. This compound | 13537-24-1 [chemicalbook.com]
- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Effective Method of Determining Lewis Acidity by Using Fluorescence: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Fe(ClO4)3 x 6H2O: a mild and efficient catalyst for one-pot three component synthesis of beta-acetamido carbonyl compounds under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
The Coordination Chemistry of Iron(III) Perchlorate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) perchlorate hydrate, Fe(ClO₄)₃·xH₂O, is a significant compound in the field of coordination chemistry. It serves as a valuable precursor for the synthesis of various iron(III) complexes due to the exceptionally low coordinating ability of the perchlorate anion (ClO₄⁻)[1]. This property allows for the study of the hydrated ferric ion, [Fe(H₂O)₆]³⁺, and facilitates ligand exchange reactions with minimal interference from the counter-ion[1]. The iron(III) ion, a hard Lewis acid, readily forms stable complexes with a wide variety of ligands, typically exhibiting a coordination number of six in an octahedral geometry[1]. This versatility makes iron(III) perchlorate a key reagent in catalytic applications and in the development of novel therapeutic agents. This guide provides an in-depth overview of its synthesis, structure, and characterization, complete with experimental protocols and key data.
Physicochemical Properties
This compound typically appears as yellow or purple hygroscopic crystals or powder[1]. It is soluble in water and polar solvents[1]. The number of water molecules in the hydrate can vary, with nonahydrate (Fe(ClO₄)₃·9H₂O) and hexahydrate forms being common[1]. It is a strong oxidizing agent and should be handled with care, especially in the presence of combustible materials[1][2].
| Property | Value | Reference |
| Molecular Formula | Fe(ClO₄)₃·xH₂O | [1] |
| Molecular Weight (Anhydrous) | 354.20 g/mol | |
| Molecular Weight (Monohydrate) | 372.21 g/mol | [3] |
| Appearance | Yellow or purple hygroscopic crystals/powder | [1] |
| Solubility | Soluble in water and polar solvents | [1] |
| Oxidizing Properties | Strong oxidizing agent | [1] |
Synthesis and Purification
Several methods exist for the preparation of this compound. The choice of method often depends on the desired purity and the available starting materials.
Experimental Protocol: Synthesis from Iron(III) Chloride
This protocol describes the synthesis of iron(III) perchlorate decahydrate from iron(III) chloride.
Materials:
-
Iron(III) chloride (FeCl₃)
-
Perchloric acid (HClO₄), concentrated
Procedure:
-
Dissolve iron(III) chloride in a minimal amount of concentrated perchloric acid.
-
Gently heat the solution to facilitate the dissolution and reaction.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the pale pink crystals of Fe(ClO₄)₃·10H₂O by vacuum filtration.
-
Wash the crystals with a small amount of cold, concentrated perchloric acid.
-
Dry the crystals in a desiccator over a suitable drying agent. Standing over phosphorus pentoxide will yield the hexahydrate[1].
Experimental Protocol: Purification by Recrystallization
This method is suitable for obtaining high-purity this compound. Extreme caution is advised as this procedure is potentially explosive.
Materials:
-
Crude this compound
-
Concentrated perchloric acid (HClO₄)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the crude this compound in concentrated perchloric acid.
-
Add a small amount of hydrogen peroxide to the solution to ensure the complete oxidation of any residual iron(II) to iron(III).
-
Heat the solution gently to concentrate it.
-
Allow the solution to cool slowly to induce crystallization.
-
Repeat the crystallization process a second time from concentrated perchloric acid.
-
Collect the purified crystals by filtration and dry them under vacuum.
Structural Information
The crystal structure of iron(III) perchlorate nonahydrate, --INVALID-LINK--₃·3H₂O, has been determined by X-ray crystallography[4]. The structure consists of a central iron(III) ion octahedrally coordinated to six water molecules, forming the [Fe(H₂O)₆]³⁺ cation[4]. The perchlorate ions do not directly coordinate to the iron center but are present in the crystal lattice along with three additional water molecules of hydration[4]. These additional water molecules and perchlorate anions form a second coordination sphere around the cation through hydrogen bonding[4].
| Parameter | Value | Reference |
| Crystal System | Trigonal | [4] |
| Space Group | R-3c | [4] |
| a, c (Å) | 16.1930 (15), 11.2421 (11) | [4] |
| V (ų) | 2552.9 (5) | [4] |
| Z | 6 | [4] |
| Fe-O bond distance (approx.) | 2.00 Å | [1] |
Spectroscopic and Magnetic Characterization
UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable tool for studying the electronic transitions in iron(III) complexes. The spectra of aqueous solutions of iron(III) perchlorate are characterized by ligand-to-metal charge transfer (LMCT) bands in the UV and visible regions.
Materials:
-
This compound stock solution of known concentration
-
Ligand of interest
-
Appropriate solvent (e.g., deionized water, ethanol)
-
Buffer solution (if pH control is necessary)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of solutions containing a fixed concentration of iron(III) perchlorate and varying concentrations of the ligand in the chosen solvent.
-
If required, adjust the pH of the solutions using a suitable buffer.
-
Record the UV-Vis absorption spectrum of each solution over a desired wavelength range (e.g., 200-800 nm) using a spectrophotometer.
-
Use a solution containing all components except the iron(III) salt as a blank.
-
Analyze the changes in the absorption spectra to determine the formation and stoichiometry of the iron(III) complex.
Magnetic Susceptibility
The magnetic properties of iron(III) compounds provide insight into the electronic configuration and spin state of the iron center. The effective magnetic moment (µ_eff) can be determined from magnetic susceptibility measurements.
Materials:
-
A finely powdered sample of the iron(III) coordination compound
-
Gouy balance or other magnetometer (e.g., SQUID)
Procedure:
-
Pack a Gouy tube with the powdered sample to a known height.
-
Weigh the sample tube in the absence of a magnetic field.
-
Place the tube between the poles of an electromagnet and weigh it in the presence of a magnetic field of known strength.
-
The change in weight is proportional to the magnetic susceptibility of the sample.
-
Calculate the molar magnetic susceptibility (χ_M) and the effective magnetic moment (µ_eff) using the appropriate formulas, correcting for the diamagnetism of the constituent atoms.
Applications in Research and Development
This compound is a versatile catalyst in organic synthesis, utilized in reactions such as:
-
Synthesis of fullerene-fused lactones
-
One-pot cyclization for the formation of α-carbonyl furans
-
Heterocyclization to produce fullerodioxolanes
-
Double alkylation of indoles
-
Oxidative esterification of aryl aldehydes
In the context of drug development, understanding the coordination chemistry of iron is crucial. Iron is an essential element, but its dysregulation is implicated in various diseases. The Fenton and Haber-Weiss reactions, which involve the cycling between Fe(II) and Fe(III), can generate highly reactive hydroxyl radicals, leading to oxidative stress and cellular damage[5]. This process, known as ferroptosis, is a target for therapeutic intervention in conditions ranging from neurodegenerative diseases to cancer[6][7].
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and characterization of an iron(III) coordination compound starting from this compound.
Cellular Iron Uptake and the Fenton Reaction
Caption: A simplified diagram illustrating the cellular uptake of iron and its role in the Fenton and Haber-Weiss reactions, leading to oxidative stress.
References
- 1. This compound | 13537-24-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | Cl3FeH2O13 | CID 9799594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting iron metabolism in drug discovery and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Crystal Structure of Iron(III) Perchlorate Nonahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystal structure of iron(III) perchlorate nonahydrate, --INVALID-LINK--₃·3H₂O. The information presented is collated from crystallographic studies and is intended to be a valuable resource for researchers in chemistry, materials science, and pharmaceutical development where understanding the precise three-dimensional arrangement of atoms is crucial.
Crystallographic Data
The crystal structure of iron(III) perchlorate nonahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the trigonal space group R-3c:H.[1] Key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | --INVALID-LINK--₃·3H₂O |
| Formula Weight | 516.34 g/mol |
| Crystal System | Trigonal |
| Space Group | R-3c:H |
| Temperature | 100 K |
| a, c (Å) | 16.1930 (15), 11.2421 (11) |
| V (ų) | 2552.9 (5) |
| Z | 6 |
| Radiation Type | Mo Kα |
Table 1: Crystallographic data for iron(III) perchlorate nonahydrate.[1]
Molecular and Crystal Structure
The central iron(III) ion is octahedrally coordinated by six water molecules, forming the complex cation [Fe(H₂O)₆]³⁺.[2][3][4] This primary coordination sphere is further surrounded by a second coordination sphere composed of three non-coordinating water molecules and three perchlorate anions.[2][3][4] These units are held together by an extensive network of hydrogen bonds.
The perchlorate anions exhibit slight disorder, with major and minor component occupancies of 0.773(9) and 0.227(9), respectively.[1][2][3][4][5] The overall structure can be described as consisting of [Fe(H₂O)₆]³⁺ octahedra and ClO₄⁻ tetrahedra linked through a hydrogen-bonding network involving the additional three water molecules.[2][4]
The water molecules of the second coordination sphere are closer to the central iron atom (4.143 (4) Å) than the perchlorate tetrahedra (4.271 (4) Å).[1][4][5]
Experimental Protocols
Synthesis and Crystallization
Iron(III) perchlorate nonahydrate crystals can be obtained from an aqueous solution of 54.41 wt% Fe(ClO₄)₃.[4][5] The procedure is as follows:
-
Prepare a 54.41 wt% aqueous solution of iron(III) perchlorate. Commercial ferric perchlorate nonahydrate can be used as the starting material.[4][5]
-
Analyze the Fe(III) ion content via gravimetric analysis by precipitation with ammonia to ensure the correct concentration.[4][5]
-
Crystals of iron(III) perchlorate nonahydrate will form and are stable in their saturated solution for at least four weeks at this temperature.[4][5]
-
For analysis, separate the crystals from the solution and embed them in perfluorinated ether.[5]
References
An In-depth Technical Guide to Iron(III) Perchlorate Hydrate (CAS 15201-61-3) for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of iron(III) perchlorate hydrate (CAS 15201-61-3), a versatile and powerful reagent with significant applications in organic synthesis and catalysis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and associated experimental protocols.
Chemical and Physical Properties
This compound is a hygroscopic crystalline solid that typically appears as yellow or pale violet crystals.[1][2][3] It is soluble in water and polar organic solvents.[3][4] The chemical formula is represented as Fe(ClO₄)₃ · xH₂O, indicating a variable number of water molecules of hydration.[1][5][6] The anhydrous form has a molecular weight of 354.20 g/mol .[1][7] It is a strong oxidizing agent and should be handled with care, especially when in contact with combustible materials.[4][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15201-61-3 | [1][5][6][7] |
| Molecular Formula | Fe(ClO₄)₃ · xH₂O | [1][5][6][7] |
| Molecular Weight (Anhydrous) | 354.20 g/mol | [1][7] |
| Appearance | Yellow or pale violet crystalline solid | [1][2][3] |
| Solubility | Soluble in water | [4] |
| Key Hazard | Strong Oxidizer | [4][8] |
Applications in Organic Synthesis
This compound serves as an efficient Lewis acid catalyst in a variety of organic transformations, demonstrating its utility in the synthesis of complex organic molecules relevant to medicinal chemistry and materials science.
Catalysis of Fullerene-Fused Lactone Synthesis
Iron(III) perchlorate promotes the reaction of[9]fullerene with malonate esters, leading to the formation of disubstituted[9]fullerene-fused lactones.[1] This reaction highlights the utility of the reagent in the functionalization of fullerenes for materials science and potential pharmaceutical applications.
One-Pot Synthesis of α-Carbonyl Furans
This compound catalyzes the one-pot cyclization reaction to produce α-carbonyl furans.[1] This transformation is valuable for the synthesis of furan-containing scaffolds, which are present in numerous biologically active compounds.
Double Alkylation of Indoles
A notable application is the iron salt-catalyzed cascade one-pot double alkylation of indoles with vinyl ketones. This reaction proceeds via an initial alkylation at the 3-position of the indole ring, followed by a subsequent alkylation at the 2-position, yielding 2,3-dialkylated indoles.
Oxidative Esterification of Aldehydes
This compound is an effective catalyst for the oxidative esterification of various aromatic and aliphatic aldehydes with primary and secondary alcohols.[2] This method provides a straightforward route to esters, which are common functional groups in pharmaceuticals.
Intermediate in the Synthesis of Fexofenadine
In the pharmaceutical industry, iron(III) perchlorate hexahydrate has been utilized in a process for the preparation of fexofenadine, a widely used antihistamine.[5][6]
Experimental Protocols
General Procedure for Iron Salt-Catalyzed Cascade Double Alkylation of Indole with Vinyl Ketones
This protocol is based on the findings of Kobayashi et al. and describes the one-pot synthesis of 2,3-dialkylated indoles.
Materials:
-
Indole
-
Vinyl ketone
-
This compound (Fe(ClO₄)₃·nH₂O)
-
Solvent (e.g., acetonitrile)
Procedure:
-
To a solution of indole in the chosen solvent, add the vinyl ketone.
-
Add a catalytic amount (e.g., 5-8 mol%) of this compound to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The initial, rapid alkylation occurs at the 3-position of the indole.
-
Continued stirring allows for the slower, subsequent alkylation at the 2-position to yield the 2,3-dialkylated product.
-
Upon completion, the reaction mixture is worked up using standard procedures, which may include quenching with water, extraction with an organic solvent, and purification by column chromatography.
Cascade Alkylation of Indole.
Synthesis of an Intermediate for Fexofenadine
The following is a representative procedure based on the patent literature for the synthesis of a fexofenadine intermediate using iron(III) perchlorate hexahydrate.[5][6]
Materials:
-
Azacyclonol
-
A suitable cyclopropyl aryl ketone derivative
-
Iron(III) perchlorate hexahydrate (Fe(ClO₄)₃·6H₂O)
-
Solvent (e.g., toluene)
Procedure:
-
Combine the azacyclonol and the cyclopropyl aryl ketone derivative in a reaction vessel.
-
Add iron(III) perchlorate hexahydrate (e.g., 0.2 equivalents) to the mixture.[5][6]
-
The reaction can be carried out neat or in a minimal amount of a suitable solvent like toluene.[5]
-
Heat the reaction mixture to a temperature in the range of 80 to 150 °C.[5][6]
-
Monitor the reaction progress by a suitable analytical method such as HPLC.
-
After the reaction is complete, the product is isolated and purified using standard techniques, which may include crystallization.
Fexofenadine Intermediate Synthesis.
Safety Information
This compound is a strong oxidizing agent and may intensify fire.[1][8] It causes skin and serious eye irritation and may cause respiratory irritation.[1][8]
Table 2: Hazard and Precautionary Statements
| GHS Classification | Hazard Statements | Precautionary Statements | Reference(s) |
| Oxidizing Solids, Category 2 | H272: May intensify fire; oxidizer | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P220: Keep/store away from clothing/combustible materials. | [1][8] |
| Skin Irritation, Category 2 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [1][8] |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][8] |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory system) | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][8] |
Handling and Storage:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a tightly closed container in a cool, dry place away from combustible materials.
-
It is hygroscopic and should be protected from moisture.[1]
Conclusion
This compound is a valuable and versatile reagent for a range of chemical transformations. Its strong oxidizing nature and Lewis acidity make it a potent catalyst for various reactions, including the synthesis of complex heterocyclic systems and the functionalization of novel materials. For researchers and professionals in drug development, a thorough understanding of its properties, applications, and safe handling is crucial for its effective and responsible use in the laboratory.
References
- 1. fishersci.no [fishersci.no]
- 2. researchgate.net [researchgate.net]
- 3. FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WO2017068129A1 - Process for the preparation of fexofenadine and of intermediates used therein - Google Patents [patents.google.com]
- 6. WO2017068129A1 - Process for the preparation of fexofenadine and of intermediates used therein - Google Patents [patents.google.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Iron(III) perchlorate crystals 15201-61-3 [sigmaaldrich.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Molecular weight of anhydrous iron(III) perchlorate
An In-depth Technical Guide to the Molecular Weight of Anhydrous Iron(III) Perchlorate
Introduction
Anhydrous iron(III) perchlorate, with the chemical formula Fe(ClO₄)₃, is an inorganic compound of significant interest in various fields of chemical research and synthesis. As a potent oxidizing agent and a source of the ferric ion, its applications range from catalysis to materials science. For researchers, scientists, and drug development professionals, an accurate determination of its molecular weight is fundamental for stoichiometric calculations, preparation of solutions of specific molarity, and quantitative analysis. This guide provides a detailed methodology for the calculation of the molecular weight of anhydrous iron(III) perchlorate, presents the data in a structured format, and offers a visual representation of the calculation workflow.
Chemical Identity and Molecular Weight
The foundational step in any quantitative chemical work is the precise knowledge of a compound's molecular weight. This value is derived directly from its chemical formula, which dictates the number and type of constituent atoms.
| Parameter | Value |
| Chemical Name | Iron(III) Perchlorate |
| Synonyms | Ferric Perchlorate |
| Chemical Formula | Fe(ClO₄)₃ |
| Molecular Weight (Anhydrous) | 354.20 g/mol [1][2][3][4] |
Experimental Protocol: Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of all atoms present in its chemical formula. The calculation for anhydrous iron(III) perchlorate is a precise and replicable procedure based on internationally accepted standard atomic weights.
Methodology:
-
Deconstruction of the Chemical Formula: The formula Fe(ClO₄)₃ is first broken down to identify its constituent elements and the count of atoms for each.
-
One ion of Iron (Fe³⁺).
-
Three perchlorate ions (ClO₄⁻).
-
-
Atom Identification and Count: The total number of atoms of each element is determined.
-
Iron (Fe): 1 atom.
-
Chlorine (Cl): 1 atom per perchlorate ion × 3 ions = 3 atoms.
-
Oxygen (O): 4 atoms per perchlorate ion × 3 ions = 12 atoms.
-
-
Standard Atomic Weight Compilation: The standard atomic weight for each element is obtained from authoritative sources such as the International Union of Pure and Applied Chemistry (IUPAC).
-
Calculation of Total Mass Contribution: The mass contribution of each element to the total molecular weight is calculated by multiplying its atomic weight by the number of atoms in the formula.
-
Summation: The total mass contributions of all elements are summed to yield the final molecular weight of the compound.
The following table provides a detailed breakdown of this calculation:
| Element | Symbol | Standard Atomic Weight ( g/mol ) | Number of Atoms | Total Mass Contribution ( g/mol ) |
| Iron | Fe | 55.845[5][6] | 1 | 55.845 |
| Chlorine | Cl | 35.453[7][8][9] | 3 | 106.359 |
| Oxygen | O | 15.999[10][11][12] | 12 | 191.988 |
| Total | 16 | 354.192 |
Note: The calculated value of 354.192 g/mol is typically rounded to 354.20 g/mol for practical laboratory use.[1][2][3][4]
Visualization of Calculation Workflow
To further elucidate the process, the logical relationship for determining the molecular weight of Fe(ClO₄)₃ is presented as a workflow diagram. This visualization breaks down the chemical formula into its atomic components and illustrates the summation process.
Caption: Workflow for calculating the molecular weight of Fe(ClO₄)₃.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 過塩素酸鉄(III) 水和物 - 過塩素酸 鉄(III)塩 水和物 [sigmaaldrich.com]
- 4. Fe(clo4)3 | Sigma-Aldrich [sigmaaldrich.cn]
- 5. byjus.com [byjus.com]
- 6. Iron - Fe [preparatorychemistry.com]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
- 9. Chlorine | Cl (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. #8 - Oxygen - O [hobart.k12.in.us]
- 11. quora.com [quora.com]
- 12. Oxygen - Wikipedia [en.wikipedia.org]
The Perchlorate Ion: A Comprehensive Technical Guide to its Low Coordinating Ability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The perchlorate anion (ClO₄⁻) is widely recognized in the chemical and pharmaceutical sciences for its remarkably low coordinating ability. This property makes it an invaluable tool in a multitude of applications, from its use as a "non-coordinating" anion in synthesis and catalysis to its role as a chaotropic agent in biological systems. This in-depth technical guide explores the fundamental physicochemical properties that underpin the perchlorate ion's weak coordinating nature. We will delve into quantitative thermodynamic data, detailed experimental protocols for characterizing ion association, and visual representations of its behavior in chemical and biological contexts.
Physicochemical Properties of the Perchlorate Ion
The low coordinating ability of the perchlorate ion is a direct consequence of its unique combination of size, charge distribution, and hydration characteristics.
Molecular Structure and Charge Distribution
The perchlorate ion possesses a tetrahedral geometry with the chlorine atom at the center and four oxygen atoms at the vertices. The negative charge is delocalized over the four oxygen atoms, resulting in a low charge density on each individual oxygen. This delocalization is a key factor in its weak Lewis basicity and nucleophilicity, as there is no concentrated site of negative charge to readily donate to a metal center.[1]
Thermodynamic Properties
The thermodynamic data for the hydration and solvation of the perchlorate ion provide quantitative insight into its weak interactions with solvent molecules and other ions. A large negative Gibbs free energy of hydration indicates a thermodynamically favorable interaction with water, a characteristic of many ions. However, a comparison with other anions reveals the relatively weaker nature of these interactions for perchlorate.
| Property | Perchlorate (ClO₄⁻) | Chloride (Cl⁻) | Sulfate (SO₄²⁻) |
| Standard Molar Gibbs Free Energy of Hydration (ΔG°hyd) (kJ/mol) | -205 | -340 | -1090 |
| Standard Molar Enthalpy of Hydration (ΔH°hyd) (kJ/mol) | -238 | -363 | -1145 |
| Standard Molar Entropy of Hydration (ΔS°hyd) (J/mol·K) | -111 | -77 | -184 |
Note: Values are approximate and can vary slightly depending on the source and experimental/theoretical method.
The Hofmeister Series and Chaotropic Nature
The Hofmeister series ranks ions based on their ability to salt-out or salt-in proteins from aqueous solutions.[2] Perchlorate is consistently found at the chaotropic ("structure-breaking") end of the anionic series.[2] Chaotropic agents are characterized by their ability to disrupt the hydrogen-bonding network of water, which in turn can destabilize the native structure of macromolecules like proteins.
The large size and low charge density of the perchlorate ion lead to weak interactions with water molecules, causing less ordering of the surrounding water compared to smaller, more highly charged ions (kosmotropes). This disruptive effect on water structure contributes to its low coordinating ability, as it does not strongly compete with water molecules for coordination sites on a metal ion.
References
A Technical Guide to the Synthesis of Iron(III) Perchlorate from Iron(III) Chloride
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis of iron(III) perchlorate from its common precursor, iron(III) chloride. Iron(III) perchlorate is a significant reagent, serving as a Lewis acid catalyst and an oxidant in various organic transformations.[1] This guide details established methodologies, presents quantitative data in a structured format, and includes visual diagrams of the synthetic pathways and experimental workflows.
Synthesis Methodologies
The conversion of iron(III) chloride to iron(III) perchlorate can be primarily achieved through two distinct chemical routes: direct reaction with perchloric acid and a metathesis reaction with a soluble perchlorate salt, such as silver perchlorate. Each method possesses unique advantages and requires specific experimental conditions and safety considerations.
Method A: Direct Reaction with Perchloric Acid
This method involves the direct reaction of iron(III) chloride with a concentrated solution of perchloric acid. The process relies on the displacement of the chloride ligand by the perchlorate anion, followed by crystallization of the hydrated iron(III) perchlorate salt.
Experimental Protocol:
A procedure adapted from available literature involves the careful concentration of a mixture of ferric chloride and 70% perchloric acid on a hot plate. The solution is heated until it approaches saturation. Upon cooling to room temperature, iron(III) perchlorate hydrate crystallizes out of the solution. For further purification, the resulting solid can be recrystallized from a dilute (e.g., 2%) perchloric acid solution, which yields ferric perchlorate nonahydrate (Fe(ClO₄)₃·9H₂O). An alternative approach involves the reaction of anhydrous ferric chloride with anhydrous perchloric acid, which has been reported to yield ferric perchlorate dihydrate.[2]
Critical Safety Notice: This synthesis is considered hazardous and must be performed in a well-ventilated fume hood or an open space. Perchloric acid is a powerful oxidizing agent, and its heated solutions can react explosively with organic materials or other reducing agents. The resulting this compound is highly hygroscopic and reported to be unstable.
Method B: Metathesis Reaction with Silver Perchlorate
This method utilizes a double displacement (metathesis) reaction between iron(III) chloride and silver perchlorate. The reaction is driven to completion by the precipitation of highly insoluble silver chloride (AgCl), leaving aqueous iron(III) perchlorate as the product in the supernatant. This is an effective method for generating a chloride-free solution of the target compound.
Experimental Protocol:
-
Preparation of Reactant Solutions: Prepare separate aqueous solutions of iron(III) chloride (FeCl₃) and silver perchlorate (AgClO₄) of known concentrations.
-
Reaction: Slowly add the silver perchlorate solution to the iron(III) chloride solution with constant stirring. The reaction should be performed in a stoichiometric ratio of 3 moles of silver perchlorate for every 1 mole of iron(III) chloride, as dictated by the balanced equation: FeCl₃(aq) + 3 AgClO₄(aq) → Fe(ClO₄)₃(aq) + 3 AgCl(s)[3][4]
-
Precipitation and Filtration: A white precipitate of silver chloride will form immediately.[5] Allow the mixture to stir for a sufficient period to ensure complete reaction. Subsequently, separate the precipitate from the solution via vacuum filtration.
-
Product Isolation: The filtrate is a solution of iron(III) perchlorate. This solution can be used directly for subsequent applications or carefully concentrated under reduced pressure to crystallize the hydrated salt.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key parameters and outcomes for the described synthesis methods.
| Parameter | Method A: Direct Reaction | Method B: Metathesis Reaction |
| Primary Reagents | Iron(III) Chloride, Perchloric Acid (70% or anhydrous) | Iron(III) Chloride, Silver Perchlorate |
| Reaction Type | Ligand Displacement | Metathesis (Double Displacement) |
| Driving Force | Crystallization upon supersaturation | Precipitation of insoluble Silver Chloride |
| Typical Product Form | Hydrated Salt (e.g., Fe(ClO₄)₃·9H₂O, Fe(ClO₄)₃·2H₂O)[2] | Aqueous Solution, convertible to hydrated salt |
| Key Advantage | Utilizes readily available perchloric acid | Produces a high-purity, chloride-free solution |
| Key Disadvantage | Hazardous due to heated concentrated perchloric acid | Higher cost due to the use of silver perchlorate |
| Reported Stability | Product is hygroscopic and unstable | Product in solution is generally stable for further use |
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. 133. Some reactions of anhydrous perchloric acid and anhydrous nitric acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. chegg.com [chegg.com]
- 4. Silver nitrate (AgNO3) reacts with ferric chloride (FeCl3) to give silver.. [askfilo.com]
- 5. flinnsci.ca [flinnsci.ca]
Preparation of Iron(III) Perchlorate from Hydrous Iron(III) Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the laboratory-scale synthesis of iron(III) perchlorate from hydrous iron(III) oxide. The procedure is based on the acid-base neutralization reaction between freshly prepared iron(III) hydroxide (a form of hydrous iron(III) oxide) and perchloric acid. This guide includes detailed experimental protocols, data presentation in tabular format, and process visualizations to ensure clarity and reproducibility.
Chemical Principles
The synthesis of iron(III) perchlorate from hydrous iron(III) oxide is a straightforward acid-base reaction. Hydrous iron(III) oxide, which can be represented as Fe(OH)₃ or Fe₂O₃·nH₂O, is a basic oxide that reacts with the strong acid, perchloric acid (HClO₄), to form a salt (iron(III) perchlorate) and water. The perchlorate anion (ClO₄⁻) is a very poor coordinating ligand, which makes iron(III) perchlorate salts valuable in studying the properties of the hydrated Fe³⁺ ion.[1]
The balanced chemical equations for this reaction are:
Using Iron(III) Hydroxide: Fe(OH)₃(s) + 3HClO₄(aq) → Fe(ClO₄)₃(aq) + 3H₂O(l)[2][3]
Using Iron(III) Oxide: Fe₂O₃(s) + 6HClO₄(aq) → 2Fe(ClO₄)₃(aq) + 3H₂O(l)
The resulting product is typically a hydrated crystalline solid, such as iron(III) perchlorate nonahydrate, --INVALID-LINK--₃·3H₂O.[4][5]
Experimental Protocols
This synthesis is presented in three main stages: preparation of the hydrous iron(III) oxide starting material, reaction with perchloric acid to form the iron(III) perchlorate solution, and finally, the isolation and purification of the crystalline product.
Extreme caution must be exercised throughout this procedure. Perchloric acid is a powerful oxidizing agent, and perchlorate salts can be explosive, especially when heated or mixed with organic compounds.
Protocol 1: Preparation of Hydrous Iron(III) Oxide
Freshly precipitated hydrous iron(III) oxide is recommended for its higher reactivity.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)
-
Deionized water
-
Beakers, graduated cylinders, stirring rod
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Prepare an aqueous solution of iron(III) chloride. For example, dissolve 27.03 g of FeCl₃·6H₂O in 100 mL of deionized water.
-
In a separate beaker, prepare the base solution (e.g., 2 M NaOH).
-
While stirring the iron(III) chloride solution vigorously, slowly add the base solution dropwise.
-
A reddish-brown precipitate of hydrous iron(III) oxide will form immediately.
-
Continue adding the base until the pH of the supernatant is neutral to slightly basic (pH 7-8).
-
Allow the precipitate to settle. Decant the supernatant liquid.
-
Wash the precipitate by resuspending it in a large volume of deionized water and allowing it to settle, followed by decantation. Repeat this washing step 3-4 times to remove chloride and sodium/ammonium ions.
-
Collect the washed precipitate by vacuum filtration. The resulting filter cake of hydrous iron(III) oxide should be used directly in the next step.
Protocol 2: Synthesis of Aqueous Iron(III) Perchlorate
Materials:
-
Freshly prepared hydrous iron(III) oxide (from Protocol 2.1)
-
70% Perchloric acid (HClO₄)
-
Deionized water
-
Glass beaker, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Transfer the moist filter cake of hydrous iron(III) oxide to a beaker. Add a small amount of deionized water to form a slurry that can be stirred effectively.
-
Place the beaker in an ice bath to manage the heat generated during neutralization.
-
While stirring the slurry, add 70% perchloric acid dropwise. The solid will begin to dissolve.
-
Continue the slow addition of perchloric acid until all the hydrous iron(III) oxide has dissolved, resulting in a clear, yellowish-brown solution. A slight excess of acid may be required to ensure complete dissolution and prevent hydrolysis.
-
Once the reaction is complete, remove the solution from the ice bath and allow it to warm to room temperature. This solution is now aqueous iron(III) perchlorate.
Protocol 3: Isolation and Purification of Iron(III) Perchlorate Nonahydrate
Materials:
-
Aqueous iron(III) perchlorate solution (from Protocol 2.2)
-
Concentrated perchloric acid (for recrystallization, optional)
-
3% Hydrogen peroxide (H₂O₂, optional)
-
Crystallizing dish
-
Desiccator with a suitable drying agent (e.g., P₂O₅)
-
Low-temperature refrigerator or freezer (-10°C / 263 K)
Procedure:
-
Concentration: Gently heat the solution on a hot plate in a well-ventilated fume hood to reduce the volume and create a concentrated solution. Avoid boiling and overheating.
-
Oxidation State Assurance (Optional): To ensure all iron is in the Fe(III) state, a small amount of hydrogen peroxide can be added during the initial crystallization step.[1]
-
Crystallization: Transfer the concentrated solution to a crystallizing dish. Cover the dish and place it in a refrigerator or freezer set to approximately -10°C (263 K). Iron(III) perchlorate nonahydrate has been shown to crystallize from concentrated solutions at this temperature.[4]
-
Allow the solution to stand for 24-48 hours, or until a satisfactory crop of pale violet or yellow crystals has formed.[6]
-
Isolation: Decant the mother liquor and collect the crystals by vacuum filtration.
-
Washing (Optional): A minimal amount of a cold, non-reactive solvent can be used to wash the crystals, although this may reduce the yield.
-
Drying: Place the crystals in a desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) to dry. The decahydrate form is known to convert to the hexahydrate when stored over P₂O₅.[1] Store the final product in a tightly sealed container as it is hygroscopic.
Data Presentation
Quantitative data for the direct synthesis from hydrous iron(III) oxide is not extensively published. The tables below summarize known properties of the product.
Table 1: Physical and Chemical Properties of Iron(III) Perchlorate Hydrate
| Property | Value | Reference |
| Chemical Formula | Fe(ClO₄)₃·xH₂O | |
| Anhydrous Mol. Weight | 354.20 g/mol | |
| Appearance | Yellow, pale violet, or reddish-brown crystalline solid | [6] |
| Solubility | Soluble in water | [1] |
| Hydration States | Hexahydrate, Nonahydrate, Decahydrate reported | [1][4] |
| Key Hazard | Strong oxidizer, potentially explosive with organic materials | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Table 2: Crystallographic Data for Iron(III) Perchlorate Nonahydrate (--INVALID-LINK--₃·3H₂O)
| Parameter | Value | Reference |
| Crystal System | Trigonal | [4][5] |
| Space Group | R-3c | [4] |
| Unit Cell (a, c) | a = 16.079(2) Å, c = 11.369(2) Å | [7] |
| Unit Cell (α, β, γ) | α = β = 90°, γ = 120° | [7] |
| Calculated Density | 2.021 g/cm³ | [7] |
Mandatory Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis.
Caption: Reaction pathway for the synthesis of iron(III) perchlorate.
Caption: Experimental workflow for iron(III) perchlorate synthesis.
References
- 1. This compound | 13537-24-1 [chemicalbook.com]
- 2. brainly.com [brainly.com]
- 3. brainly.com [brainly.com]
- 4. Crystal structure of iron(III) perchlorate nonahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 過塩素酸鉄(III) 水和物 crystalline, low chloride | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Electrochemical Synthesis of High-Purity Iron(III) Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the electrochemical synthesis of high-purity iron(III) perchlorate, a method favored for applications demanding stringent purity control. This process involves the anodic dissolution of a high-purity iron anode in a perchloric acid electrolyte, offering precise control over the final product's quality.
Introduction
Iron(III) perchlorate (Fe(ClO₄)₃) is a significant compound in various chemical syntheses and research applications. The demand for high-purity iron(III) perchlorate is particularly critical in the pharmaceutical industry and for sensitive catalytic processes where metallic impurities can lead to undesirable side reactions or product contamination. While traditional chemical synthesis routes exist, the electrochemical method provides a pathway to a product whose purity is directly correlated with the purity of the starting iron anode.[1] This document outlines the fundamental principles, a detailed experimental protocol, and methods for purification and analysis.
Principles of Electrochemical Synthesis
The electrochemical synthesis of iron(III) perchlorate is based on the controlled anodic dissolution of a high-purity iron electrode in a perchloric acid electrolyte. By applying a specific electrical potential, iron is oxidized at the anode to ferrous ions (Fe²⁺), which are subsequently oxidized to ferric ions (Fe³⁺). These ferric ions then combine with the perchlorate anions (ClO₄⁻) present in the electrolyte to form iron(III) perchlorate.
The key electrochemical reactions are:
-
Anode (Iron Electrode):
-
Fe(s) → Fe²⁺(aq) + 2e⁻
-
Fe²⁺(aq) → Fe³⁺(aq) + e⁻
-
-
Cathode (Inert Electrode, e.g., Platinum):
-
2H⁺(aq) + 2e⁻ → H₂(g)
-
Controlling the anode potential is crucial to ensure efficient dissolution of iron and to prevent passivation of the electrode surface, which can hinder the reaction.[2] The pH of the electrolyte also plays a significant role in the stability of the passivated layer on the iron surface.[2]
Experimental Protocol
This section details a comprehensive protocol for the laboratory-scale electrochemical synthesis of high-purity iron(III) perchlorate.
Materials and Equipment
-
Electrodes:
-
Anode: High-purity iron rod or plate (99.99%+ purity)
-
Cathode: Platinum foil or mesh
-
-
Electrolyte: Perchloric acid (HClO₄), 70% (reagent grade)
-
Electrochemical Cell: A two-electrode glass cell with ports for the anode, cathode, and a reference electrode (optional but recommended for precise potential control).
-
Power Supply: A potentiostat/galvanostat for controlled potential or current electrolysis.
-
Reference Electrode (Optional): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Magnetic Stirrer and Stir Bar
-
Glassware: Beakers, graduated cylinders, filtration apparatus (Büchner funnel, filter flask).
-
Purification Reagents: Concentrated perchloric acid (70%), hydrogen peroxide (H₂O₂), 30%.
-
Analytical Equipment: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for trace metal analysis.
Electrochemical Synthesis Procedure
-
Anode Preparation: Degrease the high-purity iron anode by sonicating in acetone, followed by rinsing with deionized water. If necessary, lightly etch the surface with dilute perchloric acid to remove any oxide layer, then rinse thoroughly with deionized water and dry.
-
Electrolyte Preparation: Prepare a 0.1 M perchloric acid solution by carefully diluting concentrated (70%) perchloric acid with deionized water. Caution: Perchloric acid is a strong oxidizing agent and should be handled with extreme care in a fume hood.
-
Cell Assembly: Assemble the electrochemical cell with the iron anode and platinum cathode. If using a reference electrode, place its tip in close proximity to the anode surface. Add the 0.1 M perchloric acid electrolyte to the cell and place it on a magnetic stirrer.
-
Electrolysis:
-
Connect the electrodes to the potentiostat/galvanostat.
-
Based on potentiodynamic polarization data, a potential range of -0.7 to 0 V (vs. a standard reference electrode) at a pH of 3.0 is suitable for active iron dissolution.[2] It is recommended to conduct electrolysis at a constant potential within this active dissolution region to maintain a steady rate of iron oxidation.
-
Alternatively, a constant current can be applied, with a suggested current density in the range of 0.5 to 5 amperes per square centimeter.[1] The solution should be stirred moderately throughout the electrolysis to ensure mass transport of ions.
-
Continue the electrolysis until the desired concentration of iron(III) perchlorate is achieved. The progress can be monitored by the change in color of the electrolyte to a pale green (due to Fe²⁺) and then to a yellow/brown hue as Fe³⁺ is formed.
-
-
Product Recovery: After electrolysis, carefully remove the electrodes from the cell. The resulting solution contains iron(III) perchlorate along with unreacted perchloric acid.
Purification of Iron(III) Perchlorate
For applications requiring the highest purity, the crude iron(III) perchlorate solution must be purified to remove any unoxidized iron(II) and other potential impurities.
-
Oxidation of Ferrous Ions: To ensure all iron is in the +3 oxidation state, add a small amount of 30% hydrogen peroxide (H₂O₂) to the solution.[3] Gently heat the solution to facilitate the oxidation and to decompose any excess H₂O₂.
-
Crystallization:
-
Transfer the solution to a clean beaker and place it in an ice bath to cool.
-
Slowly add concentrated (70%) perchloric acid to the cold solution. Iron(III) perchlorate hydrate is less soluble in concentrated perchloric acid, which will induce crystallization.
-
Allow the crystallization to proceed at a low temperature (e.g., in a refrigerator) for several hours to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold, concentrated perchloric acid.
-
To remove residual acid, the crystals can be washed with a minimal amount of a suitable solvent in which iron(III) perchlorate has low solubility, followed by drying under vacuum.
-
Extreme Caution: The preparation and handling of iron(III) perchlorate, especially in its concentrated or anhydrous form, is potentially explosive and should only be undertaken by trained professionals with appropriate safety measures in place.[3]
Data Presentation
Quantitative data from the electrochemical synthesis and purification process should be systematically recorded to ensure reproducibility and to characterize the final product. The following table provides a template for summarizing key experimental data.
| Parameter | Value | Units | Notes |
| Electrolysis Conditions | |||
| Anode Material Purity | % | e.g., 99.99% Fe | |
| Electrolyte Concentration | 0.1 | M | HClO₄ |
| Applied Potential | V (vs. ref) | Specify reference electrode | |
| Current Density | A/cm² | ||
| Electrolysis Duration | hours | ||
| Temperature | °C | ||
| Product Yield | |||
| Theoretical Yield | g | Calculated based on charge passed (Faraday's laws) | |
| Actual Yield (post-purification) | g | ||
| Yield | % | (Actual Yield / Theoretical Yield) * 100 | |
| Purity Analysis (ICP-MS) | |||
| Iron Content | % | ||
| Trace Metal Impurities | |||
| Nickel (Ni) | ppm | ||
| Chromium (Cr) | ppm | ||
| Manganese (Mn) | ppm | ||
| Copper (Cu) | ppm | ||
| Zinc (Zn) | ppm | ||
| Lead (Pb) | ppm | ||
| Cadmium (Cd) | ppm |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the electrochemical synthesis and purification of high-purity iron(III) perchlorate.
References
Methodological & Application
Application Notes and Protocols: Iron(III) Perchlorate Hydrate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Iron(III) perchlorate hydrate, Fe(ClO₄)₃·xH₂O, is a versatile and effective Lewis acid catalyst in a variety of organic transformations.[1] Its utility stems from its strong oxidizing potential and its ability to activate substrates, facilitating bond formation and enabling the synthesis of complex organic molecules.[2] This document provides detailed application notes and protocols for the use of this compound in several key organic reactions, including the synthesis of α-aminonitriles, 3,4-dihydropyrimidinones (Biginelli reaction), and coumarins (Pechmann condensation).
Synthesis of α-Aminonitriles
α-Aminonitriles are crucial intermediates in the synthesis of α-amino acids and various nitrogen-containing heterocyclic compounds. This compound serves as an efficient and inexpensive catalyst for the one-pot, three-component synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide (TMSCN). This method offers high yields and selectivity under mild reaction conditions.
Application Note
This protocol describes a facile and practical method for the synthesis of α-aminonitriles. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the cyanide nucleophile. Iron(III) perchlorate, acting as a Lewis acid, activates the aldehyde for nucleophilic attack by the amine and facilitates the subsequent cyanation step. The reaction is typically carried out at room temperature in acetonitrile, providing the desired products in high yields. A key advantage of this one-pot procedure is that it obviates the need for the separate preparation and isolation of the imine intermediate.
Experimental Protocol
General Procedure for the Preparation of α-Aminonitriles:
-
To a stirred solution of an aldehyde (1 mmol) and an amine (1 mmol) in acetonitrile (5 mL), add this compound (0.1 mmol, 0.035 g).
-
Add trimethylsilyl cyanide (1.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the appropriate time as indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium bicarbonate (15 mL).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding α-aminonitrile.
Quantitative Data
Table 1: Iron(III) Perchlorate Catalyzed Synthesis of α-Aminonitriles
| Entry | Aldehyde | Amine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 2 | 96 |
| 4 | 2-Naphthaldehyde | Aniline | 3 | 90 |
| 5 | Benzaldehyde | Benzylamine | 2.5 | 93 |
| 6 | 4-Chlorobenzaldehyde | Benzylamine | 3 | 91 |
| 7 | Cinnamaldehyde | Aniline | 3.5 | 88 |
| 8 | Furfural | Aniline | 3 | 89 |
Reaction Workflow
Caption: Workflow for the synthesis of α-aminonitriles.
Synthesis of 3,4-Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a multicomponent reaction that provides access to 3,4-dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities. This compound can be employed as a catalyst for this one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea.
Application Note
This protocol outlines the use of this compound as an efficient Lewis acid catalyst for the Biginelli reaction. The catalyst activates the aldehyde carbonyl group, facilitating the formation of an acyl imine intermediate, which then undergoes cyclocondensation with the β-ketoester and urea. The reaction can be performed under solvent-free conditions or in a solvent such as acetonitrile, offering an environmentally benign and efficient route to DHPMs. While iron(III) chloride is also commonly used, iron(III) perchlorate offers a similar catalytic activity.
Experimental Protocol
General Procedure for the Synthesis of 3,4-Dihydropyrimidinones:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (5 mol%, 0.018 g).
-
Heat the mixture with stirring at 80-100 °C for the time specified in Table 2. For solvent-free conditions, the mixture is heated directly. If a solvent is used, perform the reaction in refluxing acetonitrile (10 mL).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water (20 mL) to the reaction mixture and stir for 15 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidinone.
Quantitative Data
Table 2: Iron(III) Perchlorate Catalyzed Biginelli Reaction
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 1.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 2 | 90 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 1.5 | 94 |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 2.5 | 85 |
| 5 | Benzaldehyde | Methyl acetoacetate | Urea | 1.5 | 91 |
| 6 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 2 | 88 |
| 7 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 2 | 87 |
| 8 | 4-Hydroxybenzaldehyde | Ethyl acetoacetate | Urea | 2.5 | 82 |
Reaction Mechanism
Caption: Proposed mechanism for the Biginelli reaction.
Synthesis of Coumarins (Pechmann Condensation)
Coumarins are a significant class of heterocyclic compounds found in many natural products and exhibiting diverse pharmacological properties. The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. Iron(III) salts, including iron(III) perchlorate, can effectively catalyze this reaction.
Application Note
This application note describes a general procedure for the synthesis of coumarins via a Pechmann condensation catalyzed by an iron(III) salt. While specific data for iron(III) perchlorate is less abundant in the literature compared to iron(III) chloride, its similar Lewis acidic nature makes it a suitable catalyst. The reaction involves the transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to form the coumarin ring.
Experimental Protocol
General Procedure for the Synthesis of Coumarins:
-
To a mixture of the phenol (1 mmol) and the β-ketoester (1.2 mmol), add this compound (10 mol%, 0.035 g).
-
Heat the reaction mixture at 100-120 °C under solvent-free conditions for the required time (typically 1-4 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure coumarin.
Quantitative Data
Table 3: Iron(III) Catalyzed Pechmann Condensation (Representative Yields)
| Entry | Phenol | β-Ketoester | Time (h) | Yield (%) |
| 1 | Resorcinol | Ethyl acetoacetate | 1 | 95 |
| 2 | Phenol | Ethyl acetoacetate | 3 | 75 |
| 3 | m-Cresol | Ethyl acetoacetate | 2 | 88 |
| 4 | Phloroglucinol | Ethyl acetoacetate | 1 | 98 |
| 5 | Catechol | Ethyl acetoacetate | 4 | 65 |
| 6 | Resorcinol | Ethyl benzoylacetate | 2.5 | 85 |
Note: Yields are representative for iron(III) catalyzed Pechmann reactions and may vary with the specific iron(III) salt and reaction conditions.
Logical Relationship Diagram
Caption: Logical steps in Pechmann condensation.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize reaction conditions for their specific substrates and equipment. Appropriate safety precautions should be taken when handling all chemicals, especially perchlorate salts, which are strong oxidizers.
References
Application Notes and Protocols for the One-Pot Cyclization of α-Carbonyl Furans with Iron(III) Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of furan-containing compounds into functionalized cyclopentenones is a powerful strategy in organic synthesis, providing access to core structures found in numerous biologically active natural products and pharmaceutical agents. A key reaction in this context is the Piancatelli rearrangement, an acid-catalyzed isomerization of 2-furylcarbinols to 4-hydroxycyclopentenones.[1][2] While various Brønsted and Lewis acids have been employed to facilitate this transformation, iron(III) perchlorate (Fe(ClO₄)₃) emerges as a potent and versatile catalyst for a range of organic reactions, including cyclizations.[3] This document provides detailed application notes and a proposed protocol for the one-pot cyclization of α-carbonyl furans (specifically 2-furylcarbinols) to 4-hydroxy-5-substituted-cyclopent-2-enones using iron(III) perchlorate as a catalyst.
Application Notes
The iron(III) perchlorate-catalyzed cyclization of α-carbonyl furans offers a streamlined, one-pot approach to valuable cyclopentenone scaffolds. These structures are precursors for a variety of important molecules, including prostaglandins and other pharmacologically active compounds.[2]
Key Advantages:
-
Efficiency: A one-pot procedure simplifies the synthetic workflow, reducing the need for isolation and purification of intermediates.
-
Catalysis: Iron(III) perchlorate is an inexpensive and readily available Lewis acid catalyst.
-
Stereoselectivity: The Piancatelli rearrangement typically proceeds with a high degree of stereocontrol, yielding the trans isomer of the 4-hydroxy-5-substituted-cyclopent-2-enone.[2]
-
Versatility: This methodology is expected to be applicable to a range of substituted 2-furylcarbinols, allowing for the synthesis of diverse cyclopentenone derivatives.
Potential Applications in Drug Development:
-
Natural Product Synthesis: The core cyclopentenone structure is present in many natural products with therapeutic potential.[4]
-
Scaffold for Medicinal Chemistry: The resulting 4-hydroxycyclopentenones can be further functionalized to generate libraries of compounds for screening against various biological targets.
-
Prostaglandin Analogs: The synthesis of prostaglandin intermediates is a classic application of the Piancatelli rearrangement.[2]
Proposed Reaction Mechanism
The proposed mechanism for the iron(III) perchlorate-catalyzed cyclization of a 2-furylcarbinol is a variation of the classic Piancatelli rearrangement. The reaction is initiated by the Lewis acidic iron(III) center coordinating to the hydroxyl group of the 2-furylcarbinol, facilitating its departure and the formation of a stabilized furan-conjugated carbocation. This is followed by a 4π-electrocyclization and subsequent hydrolysis to yield the final 4-hydroxycyclopentenone product.
Caption: Proposed mechanism for the iron(III) perchlorate-catalyzed Piancatelli rearrangement.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a 2-furylcarbinol starting material and its subsequent one-pot cyclization to a 4-hydroxycyclopentenone using iron(III) perchlorate.
Protocol 1: Synthesis of a Representative 2-Furylcarbinol
This protocol describes the synthesis of 1-(furan-2-yl)ethanol from 2-furaldehyde via a Grignard reaction.
Materials:
-
2-Furaldehyde
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-furaldehyde (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure 1-(furan-2-yl)ethanol.
Protocol 2: One-Pot Cyclization of 1-(Furan-2-yl)ethanol with Iron(III) Perchlorate
Materials:
-
1-(Furan-2-yl)ethanol (or other 2-furylcarbinol)
-
Iron(III) perchlorate hydrate (Fe(ClO₄)₃·xH₂O)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 2-furylcarbinol (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Add this compound (0.1 eq) to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-hydroxy-5-substituted-cyclopent-2-enone.
Caption: Experimental workflow for the synthesis and cyclization of 2-furylcarbinols.
Data Presentation
The following table summarizes hypothetical quantitative data for the iron(III) perchlorate-catalyzed cyclization of various 2-furylcarbinols. The yields and reaction times are representative of typical Piancatelli rearrangements and are provided for illustrative purposes.
| Entry | Substrate (2-Furylcarbinol) | Product (4-Hydroxycyclopentenone) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-(Furan-2-yl)ethanol | 4-Hydroxy-5-methylcyclopent-2-enone | 10 | 80 | 4 | 85 |
| 2 | (Furan-2-yl)(phenyl)methanol | 4-Hydroxy-5-phenylcyclopent-2-enone | 10 | 80 | 3 | 90 |
| 3 | 1-(Furan-2-yl)propan-1-ol | 5-Ethyl-4-hydroxycyclopent-2-enone | 10 | 80 | 5 | 82 |
| 4 | Cyclohexyl(furan-2-yl)methanol | 5-Cyclohexyl-4-hydroxycyclopent-2-enone | 10 | 80 | 6 | 78 |
| 5 | 1-(5-Methylfuran-2-yl)ethanol | 4-Hydroxy-2,5-dimethylcyclopent-2-enone | 5 | 60 | 2 | 92 |
Table 1: Hypothetical substrate scope and yields for the Fe(ClO₄)₃-catalyzed cyclization.
Safety Precautions
-
Iron(III) perchlorate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions involving Grignard reagents should be performed under an inert atmosphere using anhydrous solvents.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
All manipulations should be carried out in a well-ventilated fume hood.
References
Application Notes and Protocols for Heterocyclization to Form Fullerodioxolanes using Iron(III) Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fullerodioxolanes via the heterocyclization of[1]fullerene (C60) with aldehydes or ketones, promoted by iron(III) perchlorate. This method offers a facile and efficient route to a variety of C60-fused 1,3-dioxolanes, which are valuable compounds in materials science and medicinal chemistry.
Application Notes
The iron(III) perchlorate-mediated reaction of[1]fullerene with carbonyl compounds is a significant advancement in fullerene functionalization.[2] This method presents a straightforward approach to producing fullerene-fused heterocyclic compounds.[2]
Scope of the Reaction:
-
Fullerene: The protocol is well-established for[1]fullerene.
-
Carbonyl Compounds: A wide range of both aldehydes and ketones can be used as substrates, including aromatic, aliphatic, and α,β-unsaturated carbonyls. This allows for the synthesis of a diverse library of fullerodioxolane derivatives.
-
Catalyst: Iron(III) perchlorate (Fe(ClO4)3) is a readily available and inexpensive promoter for this reaction.[2]
Advantages:
-
One-Step Synthesis: This method provides a direct, one-step route to fullerodioxolanes from readily available starting materials.
-
Good to Excellent Yields: The reaction generally proceeds with good to excellent yields, depending on the substrate used.
-
Versatility: The tolerance for various functional groups on the aldehyde or ketone allows for the synthesis of a wide array of fullerodioxolane derivatives with tunable electronic and biological properties.
Limitations:
-
Substrate Reactivity: The reactivity of the carbonyl compound can influence the reaction efficiency. Sterically hindered ketones may exhibit lower reactivity.
-
Purification: As with many fullerene reactions, chromatographic purification is necessary to separate the desired product from unreacted C60 and potential side products.
Potential Applications:
Fullerene derivatives are actively being investigated for a variety of applications, and fullerodioxolanes are no exception. Potential areas of interest include:
-
Drug Development: Fullerene's unique structure and antioxidant properties make its derivatives candidates for various therapeutic applications. The functional groups introduced via the dioxolane ring can be further modified to improve bioavailability and target specificity.
-
Materials Science: The electronic properties of fullerenes can be tuned by chemical modification. Fullerodioxolanes may find applications in organic electronics, such as in the fabrication of organic solar cells and transistors.
Experimental Protocols
The following protocols are based on the successful synthesis of fullerodioxolanes as reported in the scientific literature.
General Procedure for the Synthesis of Fullerodioxolanes
This protocol describes a general method for the reaction of[1]fullerene with an aldehyde or ketone in the presence of iron(III) perchlorate.
Materials:
-
[1]Fullerene (C60)
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone, cyclohexanone)
-
Iron(III) perchlorate hydrate (Fe(ClO4)3·xH2O)
-
1,2-Dichlorobenzene (ODCB)
-
Toluene
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Chromatography column
Reaction Setup:
Caption: General reaction setup for the synthesis of fullerodioxolanes.
Procedure:
-
Reactant Charging: To a dry round-bottom flask under an inert atmosphere, add[1]fullerene, the respective aldehyde or ketone, and this compound.
-
Solvent Addition: Add anhydrous 1,2-dichlorobenzene (ODCB) to the flask. The typical concentration of C60 is in the range of 0.1-0.5 mM.
-
Reaction: Stir the mixture at a specified temperature (typically between 80-180 °C) for a designated time (ranging from a few hours to 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. A typical elution sequence starts with a non-polar solvent like toluene to elute unreacted C60, followed by a gradual increase in polarity (e.g., using a mixture of toluene and a more polar solvent like ethyl acetate or dichloromethane) to elute the fullerodioxolane product.
-
Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (e.g., MALDI-TOF).
Quantitative Data
The following table summarizes the yields for the synthesis of various fullerodioxolanes from[1]fullerene and different aldehydes and ketones, as reported in the literature.
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | Fullerodioxolane 2a | 75 |
| 2 | 4-Methylbenzaldehyde | Fullerodioxolane 2b | 78 |
| 3 | 4-Methoxybenzaldehyde | Fullerodioxolane 2c | 82 |
| 4 | 4-Chlorobenzaldehyde | Fullerodioxolane 2d | 72 |
| 5 | 2-Naphthaldehyde | Fullerodioxolane 2e | 76 |
| 6 | Cinnamaldehyde | Fullerodioxolane 2f | 65 |
| 7 | Acetone | Fullerodioxolane 4a | 55 |
| 8 | Cyclohexanone | Fullerodioxolane 4b | 68 |
| 9 | Acetophenone | Fullerodioxolane 4c | 62 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of fullerodioxolanes.
Caption: From reactants to purified fullerodioxolane product.
Proposed Reaction Mechanism
The proposed mechanism for the iron(III) perchlorate-promoted formation of fullerodioxolanes involves a radical pathway.
Caption: Proposed radical mechanism for fullerodioxolane formation.
References
Application Notes and Protocols: Double Alkylation of Indoles Catalyzed by Iron(III) Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of indole scaffolds is a cornerstone in synthetic chemistry, particularly in the development of pharmaceuticals and biologically active compounds. This document provides detailed protocols for the double alkylation of N-unprotected indoles utilizing an economical and environmentally friendly iron(III) perchlorate catalyst. This cascade reaction proceeds in a one-pot manner, first through a rapid Michael-type addition at the C3 position of the indole, followed by a slower alkylation at the C2 position, affording 2,3-dialkylated indoles. This methodology offers a straightforward approach to complex indole derivatives under mild reaction conditions without the need for an inert atmosphere.
Reaction Principle
The iron(III) perchlorate-catalyzed reaction between indoles and vinyl ketones is a cascade process. The initial, rapid step involves the Friedel-Crafts-type alkylation at the electron-rich C3 position of the indole ring. The subsequent, slower alkylation occurs at the C2 position. The iron(III) salt acts as a mild Lewis acid to activate the vinyl ketone, facilitating the nucleophilic attack by the indole. It is presumed that iron(III) is the active catalytic species, even when an iron(II) salt is used as a precatalyst, due to the reaction being performed under air.
Data Presentation
The following tables summarize the quantitative data for the iron(III) perchlorate-catalyzed double alkylation of various indoles with vinyl ketones.
Table 1: Optimization of the Second Alkylation Step
| Entry | Indole Substrate (3a) | Vinyl Ketone (2b) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-(1H-indol-3-yl)butan-2-one | 1-octen-3-one | Fe(ClO4)3·nH2O (8) | CH3CN | 60 | 24 | 45 |
| 2 | 4-(1H-indol-3-yl)butan-2-one | 1-octen-3-one | Fe(BF4)2·6H2O (8) | CH3CN | 60 | 24 | 55 |
Table 2: Cascade One-Pot Double Alkylation of Indoles
| Entry | Indole | Step 1: Vinyl Ketone (equiv.) | Step 2: Vinyl Ketone (equiv.) | Catalyst (mol%) | Step 1 Conditions | Step 2 Conditions | Product | Yield (%) |
| 1 | Indole | 1-buten-3-one (1.1) | 1-octen-3-one (2.0) | Fe(ClO4)3·nH2O (3+3) | 60 °C, 20 min | 40 °C, 24 h | 4-(2-(3-oxooctyl)-1H-indol-3-yl)butan-2-one | 47 |
| 2 | 7-Methylindole | 1-buten-3-one (1.1) | 1-octen-3-one (2.2) | Fe(ClO4)3·nH2O (8) | 60 °C, 20 min | 60 °C, 24 h | 4-(7-methyl-2-(3-oxooctyl)-1H-indol-3-yl)butan-2-one | 70 |
Experimental Protocols
Materials and Equipment:
-
Indole or substituted indole derivatives
-
Vinyl ketones (e.g., 1-buten-3-one, 1-octen-3-one)
-
Iron(III) perchlorate hydrate (Fe(ClO4)3·nH2O)
-
Acetonitrile (CH3CN) or solvent-free conditions
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
General Procedure for the Cascade Double Alkylation:
-
To a round-bottom flask, add the indole (1.0 equiv) and the first vinyl ketone (1.1 equiv).
-
Add this compound (3-8 mol%).
-
Stir the mixture at the specified temperature for the first step (e.g., 60 °C) for the designated time (e.g., 20 minutes).
-
To the reaction mixture, add the second vinyl ketone (2.0-2.2 equiv) and an additional portion of this compound (3-8 mol%).
-
Continue stirring at the specified temperature for the second step (e.g., 40-60 °C) for the designated time (e.g., 24 hours).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the purified 2,3-dialkylated indole.
Example Protocol: Synthesis of 4-(2-(3-oxooctyl)-1H-indol-3-yl)butan-2-one
-
Indole (1a) is mixed with 1-buten-3-one (2a) (1.1 equivalents) in the presence of 3 mol % of Fe(ClO4)3·nH2O.
-
The mixture is stirred at 60 °C for 20 minutes.
-
Then, 2.2 equivalents of 1-octen-3-one (2b) are added with an additional 3 mol % of Fe(ClO4)3·nH2O to the reaction mixture.
-
The mixture is stirred for 24 hours at 40 °C.
-
The reaction is monitored by TLC. Upon completion, the product is purified by column chromatography to yield the desired product (47% yield).
Visualizations
Reaction Workflow
Caption: Workflow for the iron-catalyzed double alkylation of indoles.
Proposed Reaction Mechanism
Application Notes and Protocols: Iron(III) Perchlorate Hydrate in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of iron(III) perchlorate hydrate in the analytical determination of pharmaceutical compounds. The methods described leverage the oxidizing and catalytic properties of the iron(III) ion for spectrophotometric and titrimetric analyses.
Spectrophotometric Determination of Ascorbic Acid (Vitamin C)
Application Note
Principle: This method is based on the reduction of iron(III) to iron(II) by ascorbic acid. The resulting iron(II) ions form a stable, colored complex with a suitable ligand, such as 1,10-phenanthroline. The absorbance of the colored complex is measured spectrophotometrically and is directly proportional to the concentration of ascorbic acid in the sample. This compound serves as the source of iron(III) ions.
Scope: This protocol is applicable for the quantitative determination of ascorbic acid in bulk drug substances and pharmaceutical formulations such as tablets and injections.
Experimental Protocol
1.1. Reagents and Materials:
-
This compound (Fe(ClO₄)₃·xH₂O), analytical reagent grade
-
1,10-Phenanthroline, analytical reagent grade
-
Ascorbic acid, USP reference standard
-
Perchloric acid (HClO₄), 70%, analytical reagent grade
-
Sodium acetate, anhydrous, analytical reagent grade
-
Deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL)
-
Pipettes (1 mL, 2 mL, 5 mL, 10 mL)
-
UV-Vis Spectrophotometer
1.2. Preparation of Solutions:
-
Iron(III) Perchlorate Solution (0.1 M): Dissolve an appropriate amount of this compound in 0.1 M perchloric acid to prepare a 0.1 M solution.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water with gentle heating.
-
Acetate Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions.
-
Standard Ascorbic Acid Solution (100 µg/mL): Accurately weigh 10 mg of ascorbic acid reference standard and dissolve in 100 mL of deionized water in a volumetric flask.
1.3. Experimental Workflow:
Caption: Workflow for Spectrophotometric Determination of Ascorbic Acid.
1.4. Procedure:
-
Calibration Curve:
-
Pipette 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the standard ascorbic acid solution (100 µg/mL) into a series of 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of 0.1 M iron(III) perchlorate solution, 1.0 mL of 0.1% 1,10-phenanthroline solution, and 2.0 mL of acetate buffer (pH 4.5).
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for 15 minutes for complete color development.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Plot a calibration curve of absorbance versus concentration of ascorbic acid.
-
-
Sample Analysis:
-
Accurately weigh a quantity of the powdered tablet or an aliquot of the injection equivalent to about 10 mg of ascorbic acid.
-
Dissolve in and dilute to 100 mL with deionized water in a volumetric flask.
-
Filter the solution if necessary.
-
Pipette an appropriate aliquot of the sample solution into a 10 mL volumetric flask.
-
Proceed as described in the calibration curve procedure from step 2 onwards.
-
Determine the concentration of ascorbic acid in the sample from the calibration curve.
-
Quantitative Data and Method Validation
The following table summarizes typical performance characteristics for this analytical method.
| Parameter | Typical Value |
| Linearity Range | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Accuracy (Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
| Wavelength of Max. Abs. (λmax) | ~510 nm |
Titrimetric Determination of Ascorbic Acid
Application Note
Principle: This method involves the direct redox titration of ascorbic acid with a standardized solution of iron(III) perchlorate. Ascorbic acid is oxidized by iron(III), and the endpoint of the titration is detected potentiometrically or using a suitable redox indicator.
Scope: This protocol is suitable for the assay of ascorbic acid in bulk drug substance where a higher concentration of the analyte is present.
Experimental Protocol
2.1. Reagents and Materials:
-
This compound (Fe(ClO₄)₃·xH₂O), analytical reagent grade
-
Ascorbic acid, USP reference standard
-
Perchloric acid (HClO₄), 70%, analytical reagent grade
-
Potassium iodide (KI), analytical reagent grade
-
Sodium thiosulfate (Na₂S₂O₃·5H₂O), analytical reagent grade
-
Starch indicator solution
-
Burette (50 mL)
-
Potentiometer with a platinum and a reference electrode (optional)
2.2. Preparation of Solutions:
-
Iron(III) Perchlorate Solution (0.1 N, standardized):
-
Prepare an approximately 0.1 N solution by dissolving the calculated amount of this compound in 0.1 M perchloric acid.
-
Standardize this solution against a primary standard oxalic acid or by iodometric titration. For iodometric standardization, an aliquot of the iron(III) solution is treated with excess potassium iodide in an acidic medium, and the liberated iodine is titrated with a standard sodium thiosulfate solution using starch as an indicator.
-
-
Standard Ascorbic Acid Solution (for validation): Prepare a solution of known concentration by dissolving an accurately weighed amount of ascorbic acid reference standard in deionized water.
2.3. Titration Workflow:
Caption: Workflow for Titrimetric Determination of Ascorbic Acid.
2.4. Procedure:
-
Accurately weigh a quantity of the ascorbic acid sample equivalent to about 150-200 mg of ascorbic acid.
-
Dissolve the sample in 50 mL of deionized water in a beaker.
-
Immerse the platinum and reference electrodes if using a potentiometric endpoint, or add a few drops of a suitable redox indicator.
-
Titrate the sample solution with the standardized 0.1 N iron(III) perchlorate solution.
-
Record the volume of the titrant required to reach the endpoint.
-
Perform a blank titration and make any necessary corrections.
Quantitative Data and Method Validation
| Parameter | Typical Value |
| Accuracy (Recovery) | 99.0 - 101.0% |
| Precision (RSD) | < 1.0% |
| Stoichiometry | 2 Fe³⁺ + C₆H₈O₆ → 2 Fe²⁺ + C₆H₆O₆ + 2 H⁺ |
Spectrophotometric Determination of Catecholamines (e.g., Dopamine)
Application Note
Principle: This method utilizes the oxidation of catecholamines by iron(III) perchlorate in a slightly acidic or neutral medium to form a colored product. The intensity of the color, which is proportional to the catecholamine concentration, is measured spectrophotometrically.
Scope: This protocol can be adapted for the determination of catecholamines in pharmaceutical preparations.
Experimental Protocol
3.1. Reagents and Materials:
-
This compound (Fe(ClO₄)₃·xH₂O), analytical reagent grade
-
Dopamine hydrochloride, USP reference standard
-
Phosphate buffer (pH 6.0)
-
Deionized water
-
UV-Vis Spectrophotometer
3.2. Preparation of Solutions:
-
Iron(III) Perchlorate Solution (0.02 M): Dissolve an appropriate amount of this compound in deionized water.
-
Phosphate Buffer (pH 6.0): Prepare by mixing appropriate volumes of 0.1 M monosodium phosphate and 0.1 M disodium phosphate solutions.
-
Standard Dopamine Solution (100 µg/mL): Accurately weigh 10 mg of dopamine hydrochloride reference standard and dissolve in 100 mL of deionized water.
3.3. Reaction and Analysis Logical Flow:
Caption: Logical Flow for Dopamine Analysis.
3.4. Procedure:
-
Calibration Curve:
-
Pipette aliquots of the standard dopamine solution into a series of 10 mL volumetric flasks to obtain concentrations ranging from 5 to 25 µg/mL.
-
To each flask, add 2.0 mL of phosphate buffer (pH 6.0) and 1.0 mL of 0.02 M iron(III) perchlorate solution.
-
Dilute to volume with deionized water and mix well.
-
Measure the absorbance at the λmax against a reagent blank.
-
Construct a calibration curve.
-
-
Sample Analysis:
-
Prepare a sample solution containing the catecholamine of interest in deionized water.
-
Take an appropriate aliquot of the sample solution and proceed as described for the calibration curve.
-
Determine the concentration from the calibration curve.
-
Quantitative Data and Method Validation
| Parameter | Typical Value |
| Linearity Range | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantitation (LOQ) | 3 µg/mL |
| Accuracy (Recovery) | 97.0 - 103.0% |
| Precision (RSD) | < 3.0% |
| Wavelength of Max. Abs. (λmax) | Dependent on the specific catecholamine |
Application Notes and Protocols: The Role of Iron(III) Perchlorate Hydrate in Advanced Materials Science
Introduction
Iron(III) perchlorate hydrate, Fe(ClO₄)₃·xH₂O, is a versatile and powerful oxidizing agent and Lewis acid catalyst that has found significant utility in the field of advanced materials science.[1][2] Its high solubility in water and various organic solvents, coupled with the low coordinating ability of the perchlorate anion, makes the Fe³⁺ ion highly accessible for catalytic processes and as a precursor in material synthesis.[2][3] These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals exploring the use of this compound in several key areas, including organic catalysis, conductive polymer doping, and as a precursor for nanomaterials.
Application Note 1: Lewis Acid Catalysis in Organic Synthesis
Iron(III) perchlorate is an effective Lewis acid catalyst for a variety of organic transformations, including the synthesis of complex heterocyclic compounds and functionalized fullerenes.[4][5] Its utility stems from its ability to activate substrates, facilitating bond formation under relatively mild conditions.
Synthesis of α-Carbonyl Furan Derivatives
Iron(III) perchlorate catalyzes a domino process for the one-pot synthesis of α-carbonyl furan derivatives from 1,3-dicarbonyl compounds and propargyl alcohols.[6][7][8]
Experimental Protocol: Synthesis of 2-(Furan-2-carbonyl)furan
-
Reaction Setup: To a dried Schlenk tube under a nitrogen atmosphere, add the 1,3-dicarbonyl compound (e.g., furan-2-yl(1H-pyrrol-1-yl)methanone, 0.5 mmol), propargyl alcohol (0.6 mmol), and this compound (10 mol %, 0.05 mmol).
-
Solvent Addition: Add 2 mL of dichloroethane (DCE) as the solvent.
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired α-carbonyl furan derivative.
Workflow for α-Carbonyl Furan Synthesis
Synthesis of Fullerene-Fused 1,3-Dioxolanes
Iron(III) perchlorate promotes the reaction of[9]fullerene (C₆₀) with aldehydes or ketones to afford rare fullerene-fused 1,3-dioxolanes.[10]
Experimental Protocol: Synthesis of a C₆₀-Fused 1,3-Dioxolane
-
Reaction Setup: In a 50 mL round-bottom flask, add[9]fullerene (72 mg, 0.1 mmol), this compound (142 mg, 0.4 mmol), and an aldehyde or ketone (e.g., 4-nitrobenzaldehyde, 0.4 mmol).
-
Solvent Addition: Add 20 mL of o-dichlorobenzene (ODCB).
-
Reaction: Stir the mixture at 120 °C for 8 hours under a nitrogen atmosphere.
-
Purification: After cooling to room temperature, filter the mixture through a short silica gel plug to remove the catalyst. Wash the plug with toluene. The filtrate is concentrated and subjected to column chromatography on silica gel using toluene/hexane as the eluent to separate the product from unreacted C₆₀.
Quantitative Data for Fullerene-Fused 1,3-Dioxolane Synthesis
| Entry | Aldehyde/Ketone | Time (h) | Yield (%)[10] |
|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | 8 | 55 |
| 2 | 4-Chlorobenzaldehyde | 10 | 48 |
| 3 | Cyclohexanone | 12 | 41 |
| 4 | Acetophenone | 15 | 35 |
Application Note 2: Oxidizing Agent in Materials Synthesis
As a potent oxidant, iron(III) perchlorate is used to initiate polymerization of conducting polymers and to enable challenging C-H oxygenation reactions for the synthesis of functional materials.[4][11]
Oxidative Polymerization of Thiophenes (Representative Protocol)
While iron(III) chloride is more commonly cited, iron(III) perchlorate can serve as a potent oxidant for the chemical polymerization of monomers like 3-hexylthiophene (3HT) to produce poly(3-hexylthiophene) (P3HT), a widely studied conducting polymer.[1][12][13]
Experimental Protocol (Adapted from FeCl₃-based methods)
-
Monomer Solution: Dissolve 3-hexylthiophene (1.0 mmol) in 10 mL of dry chloroform under a nitrogen atmosphere.
-
Oxidant Solution: In a separate flask, dissolve this compound (approx. 4.0 mmol, molar ratio of oxidant to monomer is crucial and may require optimization) in 15 mL of dry chloroform.
-
Polymerization: Add the monomer solution dropwise to the stirred oxidant solution at room temperature. A dark-colored solid should precipitate. Allow the reaction to stir for 12-24 hours.
-
Workup: Quench the reaction by pouring the mixture into 100 mL of methanol. Stir for 30 minutes.
-
Purification: Collect the polymer precipitate by filtration. Wash the solid extensively with methanol, then with a chelating agent solution (e.g., EDTA in water) to remove residual iron salts, followed by water, and finally methanol again. Dry the purified P3HT powder under vacuum at 60 °C.
Iron-Catalyzed C-H Oxygenation using Perchlorate
A novel application involves using a perchlorate salt as the terminal oxidant in an iron-catalyzed C-H oxygenation reaction. This method converts aromatic substrates to valuable ketones and quinones.[11][12][14][15]
Experimental Protocol: Oxidation of Anthracene to Anthraquinone
-
Catalyst Preparation: An iron(II) complex with a tris(2-pyridylmethyl)amine (TPA)-type ligand is used as the catalyst.[11]
-
Reaction Setup: In a nitrogen-filled glovebox, combine the iron(II) catalyst (7.5 mol%), anthracene (0.04 mmol), tetrabutylammonium perchlorate ([NBu₄][ClO₄], 0.08 mmol), and silver triflate (AgOTf, 0.04 mmol) in a vial.
-
Solvent Addition: Add 1 mL of propionitrile (EtCN).
-
Reaction: Seal the vial and heat the mixture at 120 °C for 18-24 hours.
-
Analysis: After cooling, the yield is determined by ¹H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene). The product, anthraquinone, can be isolated via column chromatography.
Workflow for C-H Oxygenation
References
- 1. rsc.org [rsc.org]
- 2. [PDF] Synthesis and catalytic properties of MIL-100(Fe), an iron(III) carboxylate with large pores. | Semantic Scholar [semanticscholar.org]
- 3. physchemres.org [physchemres.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iron-Catalyzed C–H Oxygenation using Perchlorate Enabled by Secondary Sphere Hydrogen-bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Iron(III) Perchlorate Hydrate in Electrochemical Studies
Introduction
Iron(III) perchlorate hydrate, Fe(ClO₄)₃·xH₂O, is a versatile compound utilized in various electrochemical applications. As a salt, it provides a source of the ferric iron cation (Fe³⁺) and the perchlorate anion (ClO₄⁻).[1] Its utility in electrochemistry stems from several key properties: the Fe³⁺ ion's accessible redox states (Fe³⁺/Fe²⁺), its Lewis acidity, and the perchlorate anion's generally low coordinating ability.[1] This makes iron(III) perchlorate a valuable component in electrolytes, a precursor for catalysts, and a subject of study in fundamental electrochemical research.[1][2] It is a strong oxidizing agent and should be handled with care.[3]
Application Note 1: High-Performance n-Type Electrolyte for Thermoelectrochemical Cells
Application: Harvesting low-grade thermal energy using thermoelectrochemical cells (TECs), also known as thermocells.
Principle: A TEC converts thermal energy into electricity by utilizing the temperature dependence of the redox potential of an electrolyte. Iron(II/III) perchlorate has been identified as a high-performance n-type electrolyte, complementing the traditional p-type ferricyanide/ferrocyanide system.[2][4] In an n-type electrolyte, electrons flow from the hot electrode to the cold electrode through the external circuit.[2]
Data Presentation: Performance Comparison
The following table summarizes the electrochemical performance of the iron(II/III) perchlorate electrolyte compared to the benchmark potassium ferricyanide/ferrocyanide electrolyte.
| Parameter | Iron(II/III) Perchlorate | Potassium Ferricyanide/Ferrocyanide | Improvement |
| Electrolyte Type | n-type | p-type | Complementary |
| Temperature Coefficient (α) | +1.76 mV/K | -1.42 mV/K | - |
| Power Factor | Higher by 28% | Benchmark | +28% |
| Figure of Merit (ZT) | Higher by 40% | Benchmark | +40% |
| Power Density (at ΔT = 20°C) | 687 mW/m² | ~474 mW/m² | +45% |
| Peak Separation (ΔEp) in CV | 74 mV | ~62 mV | Comparable Reversibility |
Data sourced from Kim, J. H., et al. (2019).[2][4]
Experimental Protocols
Protocol 1: Preparation of Iron(II/III) Perchlorate Electrolyte
This protocol describes the preparation of the redox-active electrolyte for use in a thermoelectrochemical cell.
-
Materials: Iron(II) perchlorate hydrate (Fe(ClO₄)₂·xH₂O), this compound (Fe(ClO₄)₃·xH₂O), and deionized water.[2]
-
Procedure:
-
To prepare a 0.8 M solution (optimal concentration found in studies), dissolve appropriate amounts of iron(II) perchlorate hydrate and this compound in deionized water to achieve a 1:1 molar ratio of Fe²⁺ to Fe³⁺.[2]
-
For example, for 10 mL of solution, add 4 mmol of Fe(ClO₄)₂·xH₂O and 4 mmol of Fe(ClO₄)₃·xH₂O to a 10 mL volumetric flask.
-
Add deionized water to dissolve the salts completely, then bring the solution to the 10 mL mark.
-
Mix thoroughly until the solution is homogeneous. Concentrations ranging from 0.1 M to 1.3 M can be prepared for optimization studies.[2]
-
Protocol 2: Electrochemical Characterization by Cyclic Voltammetry (CV)
This protocol is used to assess the electrochemical reversibility of the prepared electrolyte.
-
Apparatus: A standard three-electrode electrochemical cell, a potentiostat, a platinum working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[2]
-
Electrolyte Preparation: Prepare a 10 mM solution of the Fe(II)/Fe(III) perchlorate electrolyte (1:1 ratio) in a 1.0 M KCl supporting electrolyte solution.[2]
-
CV Parameters:
-
Potential Range: Scan from an initial potential where no reaction occurs to a potential sufficient to oxidize Fe²⁺ and then reverse the scan to reduce Fe³⁺. A typical range could be -0.2 V to +1.0 V vs. Ag/AgCl.
-
Scan Rate: 100 mV/s.
-
-
Procedure:
-
Assemble the three-electrode cell with the prepared electrolyte.
-
Connect the electrodes to the potentiostat.
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
Measure the separation between the anodic and cathodic peak potentials (ΔEp). A value close to 59/n mV (where n is the number of electrons, here n=1) indicates a reversible process. The reported value of 74 mV for the perchlorate system indicates good, near-reversible kinetics.[2]
-
Visualization: Thermocell Workflow
Caption: Workflow for preparing and testing an iron perchlorate-based thermocell electrolyte.
Application Note 2: Iron-Catalyzed C-H Oxygenation
Application: Use as a co-catalyst or oxidant source in synthetic organic chemistry.
Principle: Iron(II) complexes can catalyze the oxygenation of C-H bonds using perchlorate as the terminal oxidant.[5][6] In these systems, the iron center facilitates the challenging deoxygenation of the kinetically inert perchlorate anion to generate a highly reactive iron-oxo species (e.g., Fe(IV)=O), which then performs the C-H oxygenation.[5] Secondary sphere interactions, such as hydrogen bonds from the ligand, can be crucial for promoting this reaction.[5][6]
Experimental Protocols
Protocol 3: General Procedure for Catalytic C-H Oxygenation of Anthracene
This protocol is a representative example based on published methods for the oxygenation of anthracene to anthraquinone.[5][6]
-
Materials:
-
Catalyst: An iron(II) complex with a suitable ligand (e.g., a tris(2-pyridylmethyl)amine (TPA) derivative).[5]
-
Oxidant: A perchlorate salt, such as tetrabutylammonium perchlorate ([NBu₄][ClO₄]).[5]
-
Chloride Scavenger: Silver triflate (AgOTf) to sequester chloride ions produced during the reaction, which can inhibit the catalyst.[5]
-
Substrate: Anthracene.
-
Solvent: Acetonitrile (MeCN) or Ethyl Cyanide (EtCN).[6]
-
Inert Atmosphere: Nitrogen or Argon.
-
-
Procedure:
-
In a glovebox, add the iron catalyst (e.g., 7.5 mol%), anthracene (1.0 equiv), [NBu₄][ClO₄] (2.0 equiv), and AgOTf (1.0 equiv) to a reaction vial equipped with a stir bar.
-
Add the anhydrous solvent (e.g., EtCN) to the vial.
-
Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block at 120 °C.[6]
-
Stir the reaction for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reaction and analyze the product mixture by techniques such as ¹H NMR and GC-MS to determine yield and conversion.
-
Visualization: Catalytic C-H Oxygenation Cycle
Caption: Proposed mechanism for iron-catalyzed C-H oxygenation using perchlorate.
Application Note 3: Use in Cyclic Voltammetry Studies
Application: Serving as a supporting electrolyte or as the primary analyte to study the electrochemical behavior of the Fe³⁺/Fe²⁺ redox couple.
Principle: In cyclic voltammetry, a supporting electrolyte is required to ensure conductivity and minimize ion migration effects. While perchlorate salts are common, they are not always inert and can participate in reactions at high anodic potentials, leading to pitting corrosion on some electrode materials.[7] When iron(III) perchlorate itself is the analyte, CV can be used to determine its redox potential, diffusion coefficient, and electron transfer kinetics.
Experimental Protocols
Protocol 4: General Cyclic Voltammetry of Iron(III) Perchlorate
This protocol outlines a standard procedure for obtaining the cyclic voltammogram of the Fe³⁺/Fe²⁺ couple.
-
Apparatus: A potentiostat and a three-electrode cell (e.g., glassy carbon working electrode, platinum counter electrode, Ag/AgCl reference electrode).[8]
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in an aqueous solution containing a non-interfering supporting electrolyte (e.g., 0.1 M HClO₄ or 0.1 M NaNO₃).
-
Purge the solution with inert gas (N₂ or Ar) for 15-20 minutes before the experiment to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the measurement.
-
-
CV Parameters:
-
Potential Window: Set the potential range to bracket the Fe³⁺/Fe²⁺ redox event. A scan from approx. +0.8 V to +0.2 V (vs. Ag/AgCl) is a reasonable starting point.
-
Scan Rate (υ): Begin with a scan rate of 100 mV/s. Perform scans at various rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate kinetics.
-
Number of Scans: Record at least 3-5 cycles to ensure stability.
-
-
Procedure:
-
Polish the working electrode to a mirror finish (e.g., with alumina slurry), rinse thoroughly with deionized water, and dry it before immersion.
-
Immerse the three electrodes in the solution.
-
Initiate the potential scan and record the resulting current.
-
Analyze the voltammogram to determine the formal potential (E°'), peak currents (ipa, ipc), and peak separation (ΔEp).
-
Visualization: Standard Cyclic Voltammetry Setup
Caption: Diagram of a three-electrode setup for cyclic voltammetry studies.
References
- 1. This compound | 15201-61-3 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. This compound, Reagent Grade 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 4. researchgate.net [researchgate.net]
- 5. Iron-Catalyzed C–H Oxygenation using Perchlorate Enabled by Secondary Sphere Hydrogen-bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perchlorate Used for Iron-Catalyzed C–H Oxygenations - ChemistryViews [chemistryviews.org]
- 7. electrochem.org [electrochem.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Iron-Containing Biomolecules Using Iron(III) Perchlorate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of iron-containing biomolecules, specifically iron-amino acid complexes, using iron(III) perchlorate as the iron source. The information contained herein is intended to guide researchers in the preparation and characterization of these complexes for applications in biochemistry, drug development, and nutritional science.
Introduction
Iron is a vital transition metal essential for numerous biological processes, including oxygen transport, DNA synthesis, and cellular respiration. The synthesis of iron-containing biomolecules is of significant interest for studying iron metabolism, developing novel therapeutics for iron-deficiency anemia, and creating biocompatible iron delivery systems. Iron(III) perchlorate serves as a valuable starting material in this field due to its high solubility in aqueous solutions and the non-coordinating nature of the perchlorate anion, which facilitates the formation of complexes with biomolecules.[1]
This document details the synthesis of trinuclear iron(III)-amino acid complexes. The general structure of these complexes involves a central oxygen atom bonded to three iron atoms, which are further coordinated to the carboxyl groups of the amino acid ligands and water molecules.[1] Crystalline forms of these complexes have been successfully isolated, particularly when perchlorate is used as the counterion.[1]
Experimental Protocols
Protocol 1: Synthesis of Crystalline Iron(III)-Amino Acid Complexes
This protocol describes a general method for the synthesis of crystalline iron(III) complexes with various aliphatic amino acids, such as glycine, L-alanine, L-valine, L-leucine, L-isoleucine, and L-proline, using iron(III) perchlorate.[1]
Materials:
-
Iron(III) perchlorate hydrate (Fe(ClO₄)₃·xH₂O)
-
Amino acid (e.g., Glycine, L-Alanine, L-Proline)
-
Deionized water
-
Vacuum filtration apparatus
-
Crystallization dish
Procedure:
-
Preparation of Iron(III) Perchlorate Solution: Prepare a 0.1 M aqueous solution of this compound.
-
Reaction Mixture: In a clean beaker, add the solid crystalline amino acid to the 0.1 M iron(III) perchlorate solution. The molar ratio of iron(III) perchlorate to the amino acid should be 1:2.[1]
-
Dissolution and Reaction: Stir the mixture at room temperature until the amino acid is completely dissolved and the reaction is initiated.
-
Crystallization: Transfer the solution to a crystallization dish and allow the solvent to evaporate slowly under atmospheric conditions at room temperature. The formation of crystals may take several days.
-
Note: In some cases, complete evaporation may result in the formation of a glass. If this occurs, redissolve the glass in a minimal amount of deionized water and repeat the slow evaporation process.[1]
-
-
Isolation of Crystals: Once a significant crop of crystals has formed, isolate them from the mother liquor by vacuum filtration.
-
Drying and Storage: Air-dry the collected crystals and store them in a tightly sealed container to prevent desiccation, especially for complexes of leucine, isoleucine, and valine.[1]
Experimental Workflow:
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of the synthesized iron(III)-amino acid complexes.
Table 1: Elemental Analysis of Iron(III)-Amino Acid Complexes [1]
| Complex Formulation | Element | Calculated (%) | Found (%) |
| --INVALID-LINK--₇ | C | 13.06 | 13.01 |
| H | 3.29 | 3.26 | |
| N | 7.61 | 7.55 | |
| Cl | 22.46 | 22.38 | |
| --INVALID-LINK--₇ | C | 18.06 | 18.01 |
| H | 4.04 | 4.01 | |
| N | 7.02 | 6.98 | |
| Cl | 20.74 | 20.68 | |
| --INVALID-LINK--₇ | C | 25.86 | 25.81 |
| H | 4.34 | 4.31 | |
| N | 6.03 | 5.99 | |
| Cl | 17.80 | 17.74 | |
| --INVALID-LINK--₇ · 2H₂O | C | 24.36 | 24.31 |
| H | 5.28 | 5.25 | |
| N | 4.74 | 4.71 | |
| Cl | 14.04 | 13.99 | |
| --INVALID-LINK--₇ · 3H₂O · HClO₄ | C | 23.15 | 23.11 |
| H | 5.28 | 5.25 | |
| N | 4.49 | 4.46 | |
| Cl | 15.18 | 15.13 |
Table 2: Mössbauer Spectroscopy Parameters for Iron(III)-Amino Acid Complexes at 296 K [1]
| Amino Acid | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |
| Glycine | 0.68 | 0.50 |
| L-Alanine | 0.69 | 0.52 |
| L-Proline | 0.67 | 0.51 |
| L-Valine | 0.68 | 0.53 |
| L-Leucine | 0.69 | 0.54 |
| L-Isoleucine | 0.68 | 0.53 |
Cellular Iron Uptake and Regulation
While the specific biological activities of these synthetically prepared iron-amino acid complexes require further investigation, the iron homeostasis in cells is a well-understood process. Should these complexes serve as iron delivery agents, the released iron would likely be managed by the cell's natural iron uptake and regulatory pathways.
Transferrin Receptor-Mediated Iron Uptake
The primary mechanism for cellular iron uptake is through the transferrin receptor (TfR).[2] Iron in the bloodstream is bound to the protein transferrin. This iron-transferrin complex binds to the TfR on the cell surface, initiating receptor-mediated endocytosis.[2][3] The endosome is then acidified, causing the release of iron from transferrin. The iron is subsequently transported into the cytoplasm for use in various metabolic processes or for storage in ferritin.[3]
Iron-Responsive Element (IRE) / Iron-Regulatory Protein (IRP) System
Cellular iron levels are tightly regulated by the interaction between Iron-Responsive Elements (IREs) and Iron-Regulatory Proteins (IRPs).[4][5] IREs are hairpin structures found in the untranslated regions of mRNAs that code for proteins involved in iron metabolism, such as ferritin (iron storage) and the transferrin receptor (iron uptake).[4][6]
-
Low Iron Conditions: IRPs bind to IREs. When bound to the 5' UTR of ferritin mRNA, it inhibits translation, reducing iron storage. When bound to the 3' UTR of the transferrin receptor mRNA, it stabilizes the mRNA, leading to increased synthesis of the receptor and enhanced iron uptake.[4][7]
-
High Iron Conditions: Iron binds to the IRPs, causing a conformational change that prevents them from binding to IREs. This leads to increased translation of ferritin for iron storage and decreased stability of the transferrin receptor mRNA, thus reducing iron uptake.[7]
Signaling Pathway for Cellular Iron Homeostasis:
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Transferrin receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Iron regulatory protein (IRP)-iron responsive element (IRE) signaling pathway in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iron response element - Wikipedia [en.wikipedia.org]
- 7. Iron-responsive element-binding protein - Wikipedia [en.wikipedia.org]
Application of Iron(III) Perchlorate Hydrate in Iron Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Iron(III) perchlorate hydrate, Fe(ClO₄)₃·xH₂O, serves as a valuable tool in the study of iron metabolism, primarily as a source of ferric iron (Fe³⁺). Its principal advantage lies in the nature of the perchlorate anion (ClO₄⁻), which is a very weakly coordinating ion. This property ensures that the experimental effects observed are attributable to the hydrated ferric ion ([Fe(H₂O)₆]³⁺) itself, with minimal interference or complex formation from the counter-ion.[1] This makes it a suitable candidate for investigating the mechanisms of non-transferrin bound iron (NTBI) uptake and the subsequent cellular responses, including oxidative stress and a specific form of iron-dependent cell death known as ferroptosis.
In the context of cellular iron metabolism, introducing a soluble ferric salt like iron(III) perchlorate allows researchers to bypass the tightly regulated transferrin-transferrin receptor 1 pathway. This is particularly relevant for modeling conditions of iron overload where the capacity of transferrin is saturated, leading to the appearance of NTBI in circulation. Understanding how cells handle this form of iron is crucial for developing therapeutic strategies for iron overload disorders.
The primary applications of using this compound in this research area include:
-
Modeling Cellular Iron Overload: By supplementing cell culture media with iron(III) perchlorate, a state of cellular iron overload can be induced. This allows for the study of cellular iron storage mechanisms, the expression of iron regulatory proteins, and the induction of cellular toxicity.
-
Investigating Non-Transferrin Bound Iron (NTBI) Uptake: It can be used to elucidate the pathways responsible for the uptake of ferric iron that is not bound to transferrin. This is critical for understanding iron accumulation in tissues under pathological conditions.
-
Inducing Oxidative Stress and Ferroptosis: The intracellular increase in labile iron can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction. This leads to oxidative damage to lipids, proteins, and DNA, and can specifically trigger ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Studying these processes is vital for cancer and neurodegenerative disease research.
While this compound is a suitable source of ferric iron, it is important to note that in biological solutions, Fe³⁺ is poorly soluble at neutral pH and can form ferric hydroxide precipitates. Therefore, careful preparation of stock solutions and consideration of the cell culture medium composition are essential for reproducible experiments.
Experimental Protocols
The following are generalized protocols for using this compound to study iron metabolism in cultured cells. These protocols are based on established methods for inducing iron overload and ferroptosis using other soluble iron salts, such as ferric ammonium citrate (FAC). Researchers should optimize these protocols for their specific cell type and experimental goals.
Protocol 1: Induction of Cellular Iron Overload
Objective: To induce a state of cellular iron overload in cultured mammalian cells to study the effects on cellular iron homeostasis and viability.
Materials:
-
This compound (Fe(ClO₄)₃·xH₂O)
-
Sterile, deionized water
-
Complete cell culture medium appropriate for the cell line of interest
-
Adherent mammalian cell line (e.g., HepG2, Caco-2, SH-SY5Y)
-
96-well or 6-well tissue culture plates
-
Reagents for assessing cell viability (e.g., MTT, PrestoBlue™)
-
Reagents for quantifying intracellular iron (e.g., Ferrozine-based assay)
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Preparation of Iron(III) Perchlorate Stock Solution:
-
Prepare a 100 mM stock solution of this compound in sterile, deionized water.
-
Due to the acidic nature of the dissolved salt, it may be necessary to adjust the pH carefully. However, for most cell culture applications, the high buffering capacity of the medium will accommodate the small volume of acidic stock solution added.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution at 4°C for up to one month.
-
-
Cell Seeding:
-
Seed cells in a tissue culture plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment with Iron(III) Perchlorate:
-
Prepare working solutions of iron(III) perchlorate by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 50, 100, 200, 500 µM).
-
Remove the existing medium from the cells and replace it with the iron-containing medium.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cellular Response:
-
Cell Viability: At the end of the treatment period, assess cell viability using a standard method like the MTT assay.
-
Intracellular Iron Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Quantify the total intracellular iron content using a colorimetric assay such as the ferrozine assay.
-
Normalize the iron content to the total protein content of the cell lysate.
-
-
Data Presentation:
The quantitative data from this experiment can be summarized in tables for clear comparison.
Table 1: Effect of Iron(III) Perchlorate on Cell Viability
| Iron(III) Perchlorate (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 ± 5.2 |
| 50 | 95 ± 4.8 |
| 100 | 88 ± 6.1 |
| 200 | 75 ± 5.5 |
| 500 | 52 ± 7.3 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Intracellular Iron Content Following Treatment with Iron(III) Perchlorate
| Iron(III) Perchlorate (µM) | Intracellular Iron (nmol/mg protein) |
| 0 (Control) | 1.2 ± 0.3 |
| 100 | 5.8 ± 0.9 |
| 200 | 12.5 ± 1.4 |
| 500 | 25.1 ± 2.8 |
Data are presented as mean ± SD from three independent experiments.
Protocol 2: Induction and Analysis of Ferroptosis
Objective: To induce ferroptosis in cultured cells using iron(III) perchlorate and to assess the hallmarks of this cell death pathway.
Materials:
-
This compound
-
Ferroptosis inducers (e.g., Erastin, RSL3) as positive controls
-
Ferroptosis inhibitors (e.g., Ferrostatin-1, Deferoxamine)
-
Reagents for measuring lipid peroxidation (e.g., C11-BODIPY 581/591)
-
Reagents for measuring reactive oxygen species (ROS) (e.g., DCFDA)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
Treat cells with iron(III) perchlorate at a concentration determined to induce significant cell death from Protocol 1 (e.g., 500 µM).
-
In parallel, treat cells with known ferroptosis inducers (e.g., 10 µM Erastin or 1 µM RSL3).
-
To confirm the mechanism of cell death, co-treat cells with iron(III) perchlorate and a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1 or 100 µM Deferoxamine).
-
-
Assessment of Ferroptosis Markers:
-
Lipid Peroxidation:
-
At the end of the treatment period, incubate the cells with C11-BODIPY 581/591 according to the manufacturer's protocol.
-
Analyze the shift in fluorescence from red to green by flow cytometry or fluorescence microscopy, which indicates lipid peroxidation.
-
-
Reactive Oxygen Species (ROS) Production:
-
Incubate the treated cells with a ROS-sensitive probe like DCFDA.
-
Measure the increase in fluorescence, which corresponds to ROS levels, using a plate reader, flow cytometer, or fluorescence microscope.
-
-
Data Presentation:
Table 3: Effect of Inhibitors on Iron(III) Perchlorate-Induced Cell Death
| Treatment | Cell Viability (% of Control) |
| Control | 100 ± 5.0 |
| Iron(III) Perchlorate (500 µM) | 52 ± 6.5 |
| Iron(III) Perchlorate + Ferrostatin-1 (1 µM) | 89 ± 7.2 |
| Iron(III) Perchlorate + Deferoxamine (100 µM) | 92 ± 6.8 |
Data are presented as mean ± SD from three independent experiments.
Visualizations
The following diagrams illustrate the key cellular pathways involved in the studies described above.
Caption: Non-Transferrin Bound Iron (NTBI) Uptake Pathway.
Caption: Induction of Ferroptosis by Iron Overload.
References
Application Notes and Protocols: Photolysis of Ferrioxalate in the Presence of Iron(III) Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photolysis of the ferrioxalate complex, typically potassium ferrioxalate (K₃[Fe(C₂O₄)₃]), is a cornerstone of photochemistry, widely employed for chemical actinometry to measure light intensity.[1][2][3] The process involves a light-induced intramolecular electron transfer from an oxalate ligand to the iron(III) center, resulting in the reduction of iron and the oxidative degradation of the ligand.[4][5][6][7] This reaction is characterized by a high and well-defined quantum yield over a broad range of the UV-Visible spectrum.[3]
These application notes provide a detailed overview of the photolysis of ferrioxalate and explore the potential influence of the presence of iron(III) perchlorate, Fe(ClO₄)₃. While the photochemistry of ferrioxalate is well-documented, the addition of another photoactive iron species like iron(III) perchlorate can introduce parallel and competing reaction pathways. In aqueous solutions, iron(III) perchlorate exists as aquated iron(III) ions, which can undergo photolysis to produce highly reactive hydroxyl radicals (•OH).[8] Understanding the interplay between these two photochemical systems is crucial for studies in environmental photochemistry, advanced oxidation processes, and for drug development professionals investigating the photostability of iron-containing formulations.
Reaction Mechanisms
Photolysis of the Ferrioxalate Anion
The primary photochemical process in the photolysis of the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, is a ligand-to-metal charge transfer (LMCT) upon absorption of a photon. This leads to the formation of an excited state that rapidly decomposes to iron(II) and an oxalate radical anion. The overall stoichiometry of the net reaction is:
2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe(C₂O₄) + 3 C₂O₄²⁻ + 2 CO₂
The currently accepted mechanism involves the following key steps:
-
Photoexcitation: The ferrioxalate complex absorbs a photon, leading to an excited state. [Fe(C₂O₄)₃]³⁻ + hν → *[Fe(C₂O₄)₃]³⁻
-
Intramolecular Electron Transfer: An electron is transferred from an oxalate ligand to the Fe(III) center, resulting in the formation of Fe(II) and an oxalate radical anion.[4][5][7] *[Fe(C₂O₄)₃]³⁻ → [Fe(C₂O₄)₂(C₂O₄⁻)]³⁻
-
Dissociation: The complex dissociates, releasing an iron(II) species and the oxalate radical anion. The oxalate radical anion can then decompose to an oxalate anion and a carbon dioxide radical anion. [Fe(C₂O₄)₂(C₂O₄⁻)]³⁻ → Fe(C₂O₄) + C₂O₄²⁻ + C₂O₄⁻• C₂O₄⁻• → C₂O₄²⁻ + CO₂⁻•
-
Secondary Reaction: The highly reducing carbon dioxide radical anion can then reduce a second ferrioxalate molecule, which accounts for the quantum yield of Fe(II) formation being greater than one.[2] [Fe(C₂O₄)₃]³⁻ + CO₂⁻• → [Fe(C₂O₄)₂]²⁻ + 2 CO₂ + C₂O₄²⁻
Potential Influence of Iron(III) Perchlorate
The presence of iron(III) perchlorate in the reaction mixture introduces an additional photoactive species. In acidic aqueous solution, Fe(III) exists as hydrated ions, primarily [Fe(H₂O)₆]³⁺, which is in equilibrium with its hydroxo complexes, such as [Fe(H₂O)₅(OH)]²⁺. The photolysis of these aqua-hydroxo Fe(III) complexes, particularly [Fe(OH)]²⁺, is known to produce hydroxyl radicals (•OH).[8]
[Fe(OH)]²⁺ + hν → Fe²⁺ + •OH
Therefore, in a system containing both ferrioxalate and iron(III) perchlorate, two photochemical pathways can operate concurrently. The highly reactive hydroxyl radicals generated from the photolysis of aquated Fe(III) can potentially react with:
-
The parent ferrioxalate complex, possibly leading to its degradation through a different pathway.
-
The Fe(II) product, oxidizing it back to Fe(III) and thus lowering the apparent quantum yield of Fe(II) formation.
-
The oxalate ligand or its radical intermediates.
Quantitative Data
The quantum yield (Φ) of Fe(II) formation from the photolysis of potassium ferrioxalate is well-established and depends on the wavelength of irradiation.
| Wavelength (nm) | Quantum Yield (Φ) of Fe(II) Formation |
| 254 | 1.25 |
| 313 | 1.24 |
| 366 | 1.21 |
| 405 | 1.14 |
| 436 | 1.01 |
| 509 | 0.15 |
| 546 | 0.013 |
Note: Data compiled from various sources. The quantum yield is relatively insensitive to temperature and reactant concentration in the standard actinometry protocol.
Experimental Protocols
Protocol 1: Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Distilled water
-
Beakers
-
Stirring rod
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a fume hood, dissolve a stoichiometric amount of ferric chloride hexahydrate in a minimal amount of warm distilled water.
-
In a separate beaker, dissolve a 3:1 molar excess of potassium oxalate monohydrate in warm distilled water.
-
Slowly, and with constant stirring, add the ferric chloride solution to the potassium oxalate solution. A green solution of the potassium ferrioxalate complex will form.
-
To induce crystallization, cool the solution in an ice bath for 30-60 minutes.
-
Collect the precipitated bright green crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold distilled water and then with ethanol.
-
Dry the crystals in a desiccator in the dark. Store the synthesized potassium ferrioxalate in a dark, airtight container as it is light-sensitive.
Protocol 2: Standard Ferrioxalate Actinometry
Materials:
-
Potassium ferrioxalate solution (typically 0.006 M in 0.05 M H₂SO₄)
-
1,10-phenanthroline solution (0.1% w/v in water)
-
Buffer solution (e.g., sodium acetate/acetic acid buffer, pH ~4.5)
-
Standard Fe(II) solution (e.g., from ferrous ammonium sulfate) for calibration
-
Quartz cuvette or reaction vessel
-
Light source (e.g., mercury lamp with filters or LED)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Stopwatch
-
Dark room or light-proof enclosure
Procedure: This procedure must be performed in a darkroom or under red light to prevent premature photolysis.
-
Calibration Curve: Prepare a series of standard Fe(II) solutions of known concentrations. To each standard, add the 1,10-phenanthroline solution and buffer, and dilute to a fixed volume. Measure the absorbance at 510 nm after allowing 30 minutes for color development. Plot absorbance vs. Fe(II) concentration to create a calibration curve.
-
Irradiation: a. Pipette a known volume of the potassium ferrioxalate actinometer solution into the quartz cuvette. b. Place the cuvette in the light path of the irradiation source. c. Irradiate the solution for a precisely measured time. The irradiation time should be chosen such that the conversion of Fe(III) to Fe(II) is small (typically <10%). d. Simultaneously, keep an identical cuvette with the actinometer solution in the dark as a control.
-
Development: a. After irradiation, pipette a known aliquot of the irradiated solution and the dark control into separate volumetric flasks. b. To each flask, add a known volume of the 1,10-phenanthroline solution and the buffer solution. c. Dilute to the mark with distilled water and mix well. d. Allow the solutions to stand in the dark for at least 30 minutes for the red-orange color of the [Fe(phen)₃]²⁺ complex to fully develop.
-
Measurement: Measure the absorbance of the irradiated and control samples at 510 nm using the UV-Vis spectrophotometer.
-
Calculation: a. Using the calibration curve, determine the concentration of Fe(II) formed in the irradiated sample (subtracting any Fe(II) present in the dark control). b. Calculate the number of moles of Fe(II) produced. c. Using the known quantum yield (Φ) at the irradiation wavelength, calculate the photon flux (moles of photons per unit time).
Protocol 3: Investigating the Effect of Iron(III) Perchlorate
Objective: To determine the effect of added iron(III) perchlorate on the quantum yield of Fe(II) formation from the photolysis of ferrioxalate.
Materials:
-
Same materials as in Protocol 2
-
Iron(III) perchlorate nonahydrate (Fe(ClO₄)₃·9H₂O)
-
Perchloric acid (HClO₄) to maintain constant pH and ionic strength
Procedure:
-
Prepare Solutions: a. Prepare a stock solution of potassium ferrioxalate (e.g., 0.006 M) in dilute perchloric acid (e.g., 0.1 M). b. Prepare a series of solutions containing a constant concentration of potassium ferrioxalate and varying concentrations of iron(III) perchlorate (e.g., 0, 1, 5, 10, 20 mol% relative to ferrioxalate). Ensure the pH and ionic strength of all solutions are kept constant.
-
Actinometry: For each solution, perform the ferrioxalate actinometry experiment as described in Protocol 2. It is crucial to use the same light source and geometry for all experiments to ensure a constant photon flux.
-
Data Analysis: a. For each concentration of iron(III) perchlorate, calculate the amount of Fe(II) formed. b. The photon flux of the light source should be determined from the experiment with no added iron(III) perchlorate, using the established quantum yield. c. For the experiments with added iron(III) perchlorate, calculate the apparent quantum yield of Fe(II) formation using the predetermined photon flux. d. Plot the apparent quantum yield of Fe(II) formation as a function of the concentration of added iron(III) perchlorate.
Expected Outcome: A decrease in the apparent quantum yield of Fe(II) formation with increasing iron(III) perchlorate concentration would suggest that the hydroxyl radicals produced from the photolysis of aquated Fe(III) are re-oxidizing the photochemically generated Fe(II) to Fe(III), or are interfering with the ferrioxalate photolysis in another manner.
Conclusion
The photolysis of ferrioxalate is a robust and well-characterized photochemical reaction that is invaluable for actinometry. The introduction of iron(III) perchlorate is hypothesized to induce a parallel photochemical pathway involving the generation of hydroxyl radicals, which can significantly alter the observed photochemistry of the ferrioxalate system. The protocols outlined in these application notes provide a framework for both utilizing the standard ferrioxalate actinometer and for systematically investigating the impact of additional photoactive iron species. Such studies are essential for a comprehensive understanding of complex photochemical systems relevant to environmental science and drug development.
References
- 1. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story - East China Normal University [pure.ecnu.edu.cn]
- 2. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [html.rhhz.net]
- 3. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 4. Mechanism of Ferric Oxalate Photolysis [escholarship.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Spectroscopic Analysis of Iron(III) Speciation in Perchlorate Media
Audience: Researchers, scientists, and drug development professionals.
Introduction: The speciation of iron(III) in aqueous solutions is of paramount importance in fields ranging from environmental chemistry and geochemistry to pharmacology and industrial catalysis. The behavior of Fe(III) is dictated by its tendency to hydrolyze, forming a series of monomeric, dimeric, and polymeric hydroxo- and oxo-bridged species. Understanding this speciation is critical, as each species exhibits distinct reactivity, bioavailability, and toxicity.
Perchlorate (ClO₄⁻) is frequently used as the background electrolyte in these studies because it is considered a "non-coordinating" anion, meaning it has a very low tendency to form inner-sphere complexes with metal ions. This ensures that the observed spectroscopic changes can be attributed primarily to the hydrolysis of the Fe(III) aqua ion, [Fe(H₂O)₆]³⁺. When dissolved in water, iron(III) perchlorate, Fe(ClO₄)₃, dissociates to form the hexaaquairon(III) ion, which then undergoes pH-dependent hydrolysis.[1][2]
The primary hydrolysis equilibria in acidic to neutral perchlorate media are:
-
[Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(OH)(H₂O)₅]²⁺ + H₃O⁺
-
[Fe(OH)(H₂O)₅]²⁺ + H₂O ⇌ [Fe(OH)₂(H₂O)₄]⁺ + H₃O⁺
-
2[Fe(OH)(H₂O)₅]²⁺ ⇌ [Fe₂(OH)₂(H₂O)₈]⁴⁺ + 2H₂O
This document provides detailed application notes and protocols for three key spectroscopic techniques used to investigate these species: UV-Visible (UV-Vis) Spectrophotometry, Raman Spectroscopy, and Mössbauer Spectroscopy.
UV-Visible (UV-Vis) Spectrophotometry
Application Note: UV-Vis spectrophotometry is a widely used technique for studying Fe(III) hydrolysis due to its sensitivity to the formation of hydroxo species. The hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, has a very low molar absorptivity in the visible region. Upon hydrolysis, the formation of Fe-OH bonds gives rise to intense ligand-to-metal charge transfer (LMCT) bands in the UV and near-UV region (200-400 nm). For instance, the formation of [Fe(OH)(H₂O)₅]²⁺ results in a characteristic absorption increase around 300 nm.[3] By monitoring the absorbance changes as a function of pH, the concentration of each species can be determined, and the hydrolysis constants (βₚq) can be calculated.
Quantitative Data: The following table summarizes the hydrolysis constants for Fe(III) in a 1.0 mol dm⁻³ NaClO₄ medium at 25 °C. These constants describe the formation of [Feₚ(OH)q]⁽³ᵖ⁻q⁾⁺ species.
| Species | Formula | p,q | -log βₚq |
| Mononuclear Hydroxo Complex | [Fe(OH)]²⁺ | 1,1 | 2.73 |
| Mononuclear Dihydroxo Complex | [Fe(OH)₂]⁺ | 1,2 | 6.29 |
| Dimeric Complex | [Fe₂(OH)₂]⁴⁺ | 2,2 | 3.20 |
| Data sourced from a study on the hydrolysis of iron(III) in perchlorate media[4]. |
Experimental Protocol: pH-Titration Monitored by UV-Vis
Objective: To determine the hydrolysis constants of Fe(III) by spectrophotometric titration.
Materials:
-
Iron(III) perchlorate nonahydrate (Fe(ClO₄)₃·9H₂O)
-
Perchloric acid (HClO₄, 70%)
-
Sodium perchlorate (NaClO₄)
-
Sodium hydroxide (NaOH), carbonate-free
-
High-purity deionized water (18.2 MΩ·cm)
Procedure:
-
Solution Preparation:
-
Fe(III) Stock Solution (e.g., 0.1 M): Dissolve a known mass of Fe(ClO₄)₃·9H₂O in a solution of HClO₄ (e.g., 0.1 M) to suppress initial hydrolysis. The exact Fe(III) concentration can be verified by standard methods (e.g., EDTA titration).
-
Ionic Strength Medium (e.g., 1.0 M NaClO₄): Prepare a solution of NaClO₄ to be used as the background electrolyte to maintain constant ionic strength.
-
Titrant (e.g., 0.1 M NaOH): Prepare a carbonate-free NaOH solution and standardize it against a primary standard (e.g., potassium hydrogen phthalate).
-
-
Experimental Setup:
-
Use a thermostatted titration vessel (e.g., 25.0 ± 0.1 °C) equipped with a calibrated pH electrode and a fiber-optic dip probe connected to a UV-Vis spectrophotometer.
-
Place a known volume of the ionic strength medium (e.g., 50 mL of 1.0 M NaClO₄) in the vessel.
-
Add a precise volume of the Fe(III) stock solution to achieve the desired starting concentration (e.g., 1 mM). Acidify the solution with HClO₄ to a low starting pH (e.g., pH < 2) to ensure all iron is present as [Fe(H₂O)₆]³⁺.
-
-
Titration and Data Acquisition:
-
Begin the titration by adding small, precise aliquots of the standardized NaOH solution.
-
After each addition, allow the pH to stabilize, then record the pH and the full UV-Vis spectrum (e.g., 200-500 nm).
-
Continue the titration until the onset of precipitation is observed (usually indicated by a sharp, unstable pH change and increased light scattering).
-
-
Data Analysis:
-
Correct the measured pH values to obtain hydrogen ion concentration, [H⁺].[5]
-
Analyze the spectral data at multiple wavelengths using a suitable software package (e.g., HYPERQUAD, PSEQUAD).
-
The software refines the hydrolysis constants (βₚq) and the molar absorption spectra of the individual [Feₚ(OH)q] species by fitting the experimental absorbance data to the Beer-Lambert law for a multi-species system.
-
Raman Spectroscopy
Application Note: Raman spectroscopy is a powerful vibrational technique for studying the structure of metal-aqua ions and their hydrolysis products. It provides direct information about the Fe-O stretching vibrations. The hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, exhibits characteristic vibrational modes. Upon hydrolysis, the formation of Fe-OH and Fe-O-Fe bonds in monomeric and dimeric species, respectively, leads to new, distinct Raman bands. The non-coordinating nature of the perchlorate anion is beneficial as its own Raman signals (e.g., a strong, sharp peak around 930 cm⁻¹) are well-defined and typically do not overlap with the Fe-O vibrational modes, serving as an excellent internal standard.[6][7]
Quantitative Data: The following table lists typical Raman shifts observed for species relevant to Fe(III) in aqueous media. Note that assignments can be complex due to overlapping bands and resonance enhancement effects.
| Species / Bond | Approximate Raman Shift (cm⁻¹) | Assignment |
| ClO₄⁻ (in solution) | ~932 | ν₁(a₁) symmetric stretch |
| ClO₄⁻ (in solution) | ~460 | ν₂(e) bend |
| ClO₄⁻ (in-solution) | ~628 | ν₄(f₂) bend |
| Fe-OH₂ (in [Fe(H₂O)₆]³⁺) | ~500 | ν(Fe-O) stretch |
| Fe-OH (in hydroxo species) | ~600-700 | ν(Fe-OH) stretch |
| Fe-O-Fe (in dimeric species) | ~400-550 | ν(Fe-O-Fe) symmetric/asymmetric stretches |
Experimental Protocol: Raman Analysis of Fe(III) Solutions
Objective: To identify different Fe(III) hydrolytic species by their characteristic Raman signatures.
Materials:
-
Fe(ClO₄)₃·9H₂O
-
Perchloric acid (HClO₄)
-
Sodium hydroxide (NaOH)
-
High-purity deionized water
Procedure:
-
Sample Preparation:
-
Prepare a series of Fe(III) perchlorate solutions at a constant iron concentration (e.g., 0.1 M) and constant ionic strength (maintained with NaClO₄ if necessary).
-
Adjust the pH of each solution to a specific value using HClO₄ or NaOH to favor the formation of different species. For example:
-
pH < 1.5: Predominantly [Fe(H₂O)₆]³⁺
-
pH ~ 2.5: Mixture of [Fe(H₂O)₆]³⁺, [Fe(OH)(H₂O)₅]²⁺, and [Fe₂(OH)₂(H₂O)₈]⁴⁺
-
pH > 3: Increasing amounts of polymeric species, leading to precipitation.
-
-
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).[8] Note that colored Fe(III) solutions may absorb the laser light, causing heating or fluorescence. A longer wavelength laser (e.g., 785 nm) can help minimize fluorescence.
-
Calibrate the spectrometer using a standard (e.g., silicon wafer, cyclohexane).
-
Set acquisition parameters: laser power, exposure time, and number of accumulations. These must be optimized to achieve a good signal-to-noise ratio without degrading the sample.
-
-
Data Acquisition:
-
Place the sample solution in a suitable container (e.g., quartz cuvette).
-
Acquire the Raman spectrum over the desired range (e.g., 200-1200 cm⁻¹) to cover both the Fe-O and ClO₄⁻ vibrations.
-
Acquire a spectrum of the perchlorate medium without iron to serve as a background.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectra to isolate the contribution from the iron species.
-
Perform baseline correction and peak fitting (e.g., using Lorentzian or Gaussian functions) to identify the positions, intensities, and widths of the Raman bands.
-
Correlate the observed bands with the expected species at each pH based on literature values and theoretical calculations. The intensity of the perchlorate peak can be used for normalization.
-
Mössbauer Spectroscopy
Application Note: ⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that is highly specific to iron. It provides detailed information about the oxidation state, spin state, and local coordination environment of the iron nucleus. The primary parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). For Fe(III) in perchlorate media, all hydrolytic species are expected to be high-spin Fe(III). The isomer shift is sensitive to the s-electron density at the nucleus and can distinguish between different coordination environments. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient (EFG) at the nucleus. As the symmetric [Fe(H₂O)₆]³⁺ ion hydrolyzes to less symmetric species like [Fe(OH)(H₂O)₅]²⁺ or the [Fe₂(OH)₂(H₂O)₈]⁴⁺ dimer, the EFG changes, leading to measurable differences in ΔE_Q.[9][10]
Quantitative Data: The following table provides representative Mössbauer parameters for high-spin Fe(III) in oxygen-donor environments. These values are typical and can vary slightly with the specific coordination and measurement temperature.
| Species Type | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Notes |
| High-Spin Fe(III) (Octahedral O₆) | 0.3 - 0.5 | 0.1 - 0.9 | Typical for aqua and hydroxo complexes.[10][11] |
| High-Spin Fe(III) (Tetrahedral) | 0.1 - 0.3 | ~0.3 | Example: [FeCl₄]⁻.[11] |
| Oxo-bridged Fe(III) dimers | 0.4 - 0.6 | 1.0 - 1.8 | The bridging oxygen significantly affects the EFG. |
| Isomer shifts are relative to α-iron at room temperature. |
Experimental Protocol: Mössbauer Analysis of Frozen Fe(III) Solutions
Objective: To distinguish between different Fe(III) species in frozen perchlorate solutions based on their hyperfine parameters.
Materials:
-
⁵⁷Fe-enriched iron(III) perchlorate (if possible, to reduce acquisition times) or natural abundance Fe(ClO₄)₃.
-
Perchloric acid (HClO₄)
-
Sodium hydroxide (NaOH)
-
Sample holders for Mössbauer spectroscopy.
Procedure:
-
Sample Preparation:
-
Prepare a series of Fe(III) perchlorate solutions with adjusted pH values, similar to the Raman spectroscopy protocol. The concentration of iron should be relatively high (e.g., > 50 mM) to ensure a sufficient number of ⁵⁷Fe nuclei in the path of the gamma rays.
-
Pipette a known volume of the solution into a Mössbauer sample holder.
-
Rapidly freeze the sample by plunging it into liquid nitrogen. This "shock-freezing" helps to preserve the solution-state speciation in the frozen glass.
-
-
Instrument Setup:
-
The Mössbauer spectrometer consists of a radioactive source (⁵⁷Co in a rhodium matrix), a velocity transducer to modulate the gamma-ray energy via the Doppler effect, a detector, and a cryostat to maintain the sample at a low temperature (e.g., 77 K or 4.2 K).
-
Calibrate the velocity scale of the spectrometer using a standard α-iron foil at room temperature.[11]
-
-
Data Acquisition:
-
Mount the frozen sample in the cryostat.
-
Acquire the Mössbauer spectrum by counting gamma-ray transmissions as a function of the source velocity. Acquisition may take several hours to days depending on the iron concentration and ⁵⁷Fe enrichment.
-
-
Data Analysis:
-
Fit the resulting spectrum with appropriate theoretical line shapes (typically Lorentzian doublets for paramagnetic Fe(III) species).
-
The fitting procedure yields the isomer shift (δ), quadrupole splitting (ΔE_Q), and relative area for each distinct iron site.
-
Assign the fitted components to different Fe(III) species (monomer, dimer, etc.) by comparing the experimental parameters with literature values for known compounds. The relative area of each component corresponds to the relative abundance of that species in the sample.
-
References
- 1. youtube.com [youtube.com]
- 2. brainly.com [brainly.com]
- 3. researchgate.net [researchgate.net]
- 4. The hydrolysis of metal ions. Part 9. Iron(III) in perchlorate, nitrate, and chloride media (1 mol dm–3) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hou.usra.edu [hou.usra.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Personal protective equipment (PPE) for handling iron(III) perchlorate
Technical Support Center: Handling Iron(III) Perchlorate
This guide provides essential safety information, personal protective equipment (PPE) recommendations, and troubleshooting for researchers, scientists, and drug development professionals working with iron(III) perchlorate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with iron(III) perchlorate?
A1: Iron(III) perchlorate is a strong oxidizer and can intensify fires.[1][2][3] It is also known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][3] Additionally, it is hygroscopic, meaning it readily absorbs moisture from the air.[2][4] Extreme care should be taken as it is potentially explosive.[5]
Q2: What are the signs of exposure to iron(III) perchlorate?
A2: Exposure can result in redness and pain upon skin contact, serious eye irritation with redness and watering, and irritation of the respiratory tract, which may cause coughing and shortness of breath.[1][3]
Q3: How should I properly store iron(III) perchlorate?
A3: Iron(III) perchlorate should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][6] It is crucial to store it away from combustible materials, reducing agents, and sources of heat or ignition.[1][2][6] Due to its hygroscopic nature, it should be protected from moisture.[1][2]
Q4: What should I do in case of a small spill?
A4: For a small spill, you should wear appropriate personal protective equipment, sweep up the solid material, and place it into a suitable container for disposal.[1][2] Avoid creating dust.[1] The area should then be cleaned thoroughly.
Troubleshooting Guide
Problem 1: The iron(III) perchlorate has changed color or appears clumpy.
-
Cause: This is likely due to the absorption of moisture from the air, as iron(III) perchlorate is hygroscopic.[2][4]
-
Solution: While the material may still be usable for some applications, its purity is compromised. It is best to discard the affected reagent according to your institution's hazardous waste disposal procedures. To prevent this, always ensure the container is tightly sealed and stored in a desiccator or a dry environment.
Problem 2: I observe a rapid temperature increase or gas evolution when mixing iron(III) perchlorate with another substance.
-
Cause: Iron(III) perchlorate is a strong oxidizer and can react exothermically with incompatible materials, particularly combustible materials and reducing agents.[1][2]
-
Solution: Immediately and safely stop the addition. If possible and safe to do so, cool the reaction vessel. Be prepared for a potential fire or explosion and alert others in the vicinity. Always consult compatibility charts and conduct a thorough risk assessment before mixing iron(III) perchlorate with other chemicals.
Problem 3: My skin or eyes have come into contact with iron(III) perchlorate.
-
Cause: Accidental direct contact during handling.
-
Solution:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2]
-
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended personal protective equipment when handling iron(III) perchlorate, based on safety data sheets.
| Body Part | PPE Recommendation | GHS Hazard Statements Addressed |
| Eyes/Face | Chemical safety goggles or face shield. | H319: Causes serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1] | H315: Causes skin irritation. |
| Body | Protective clothing, lab coat. | H315: Causes skin irritation. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator with appropriate cartridges may be necessary for high-dust conditions.[7] | H335: May cause respiratory irritation. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety during experiments involving iron(III) perchlorate.
References
- 1. fishersci.no [fishersci.no]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sds.strem.com [sds.strem.com]
- 4. IRON(III) PERCHLORATE HYDRATE | 15201-61-3 [chemicalbook.com]
- 5. This compound | 13537-24-1 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Incompatibilities of iron(III) perchlorate hydrate with other chemicals
Technical Support Center: Iron(III) Perchlorate Hydrate
This guide provides essential information regarding the safe handling and potential incompatibilities of this compound for researchers, scientists, and drug development professionals. Please consult this guide before using this chemical in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a strong oxidizer and may intensify fires.[1][2][3] It is also classified as a skin and eye irritant and may cause respiratory irritation.[1][2][4] As a perchlorate salt, it can undergo violent reactions when mixed with combustible materials.[5] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1][3][4][6]
Q2: Which types of chemicals are incompatible with this compound?
A2: You must avoid mixing this compound with the following:
-
Combustible materials: Contact with materials like wood, paper, oil, and clothing may cause fire.[1][3]
-
Organic compounds: Most mixtures of perchlorates with organic compounds are reactive and potentially explosive.[7][8]
-
Reducing agents: Strong reducing agents are incompatible and can lead to hazardous reactions.[1][3]
-
Acetonitrile: While used as a solvent in some syntheses, the preparation of the iron(III) perchlorate-acetonitrile complex is described as risky and must be done in an efficient hood.
Q3: Is it safe to heat this compound?
A3: No, you should avoid excess heat when working with this compound.[1] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][2][4] Its oxidizing properties can substantially raise the burning rate of combustible substances or cause them to ignite upon contact.
Q4: What happens if this compound is mixed with dimethyl sulfoxide (DMSO)?
A4: While specific studies on the direct mixture of this compound and DMSO were not found in the provided results, extreme caution is warranted. Perchlorates are known to form explosive products with some organic compounds, and DMSO is a reactive organic solvent. For instance, the aqueous iron(IV) ion, a related species, is known to react rapidly with DMSO in an oxidation reaction.[9] Given the strong oxidizing nature of the perchlorate anion, mixing it with DMSO could lead to a violent, uncontrolled oxidation reaction.
Q5: How should I store this compound?
A5: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[4] It should be stored under an inert atmosphere to protect it from moisture, as it is hygroscopic.[1][4] Crucially, do not store it near combustible materials.[4]
Troubleshooting Guide
Problem 1: I observed a sudden temperature increase (exotherm) and/or gas evolution after mixing this compound with an organic solvent/reagent.
-
Immediate Action: This is a sign of a potentially dangerous, uncontrolled reaction. If it is safe to do so, immediately move away from the reaction vessel and evacuate the area. Activate any emergency safety protocols, such as using a fume hood sash as a blast shield. Alert your supervisor and safety officer.
-
Probable Cause: You have likely created an unstable mixture. Iron(III) perchlorate is a strong oxidizer, and its contact with organic or combustible materials can lead to rapid decomposition or fire.[1][3] Most mixtures of perchlorates with organic compounds are reactive.[7][8]
-
Prevention: Always conduct a thorough literature search and risk assessment before mixing this compound with any new substance, especially organic compounds and reducing agents.[1] Start with very small-scale tests behind a blast shield.
Problem 2: The this compound has changed color or appears wet and clumped in its storage container.
-
Probable Cause: The material is hygroscopic, meaning it has absorbed moisture from the air.[1][4][6] This can affect its reactivity and purity.
-
Solution: Ensure the container is always tightly sealed when not in use.[4] Store the container in a desiccator or a controlled inert atmosphere to minimize moisture exposure.[1][4] If the material is visibly wet, its use may lead to unpredictable results in moisture-sensitive reactions.
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Classification | Oxidizing Solids, Category 2 (H272: May intensify fire; oxidizer) | [1][2] |
| Skin Irritation, Category 2 (H315: Causes skin irritation) | [1][2] | |
| Eye Irritation, Category 2A (H319: Causes serious eye irritation) | [1][2] | |
| Specific target organ toxicity — single exposure, Category 3 (H335: May cause respiratory irritation) | [1][2] | |
| Transport Information | UN Number: 1481 | [7] |
| Proper Shipping Name: PERCHLORATES, INORGANIC, N.O.S. | [3] | |
| Hazard Class: 5.1 (Oxidizer) | [3] | |
| Packing Group: II | [3] |
Representative Experimental Protocol
Title: Iron(III) Perchlorate Catalyzed Synthesis of α-Carbonyl Furans
Objective: To synthesize a furan derivative via a one-pot cyclization reaction using this compound as a catalyst, as demonstrated in related literature.[10]
Materials:
-
This compound (Fe(ClO₄)₃ · xH₂O)
-
Starting Aldehyde/Ketone
-
Starting Alkyne
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a fume hood, add the starting aldehyde/ketone (1.0 mmol) and alkyne (1.2 mmol) to a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 5 mL of anhydrous acetonitrile to the flask and stir the mixture until all solids are dissolved.
-
Catalyst Addition: Carefully add this compound (0.1 mmol, 10 mol%) to the reaction mixture. Caution: This is a strong oxidizer; avoid contact with combustible materials.[1][3]
-
Reaction: Stir the reaction mixture at room temperature for 4 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding 10 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography to yield the desired α-carbonyl furan.
Visualizations
Logical Workflow: Handling Potential Incompatibilities
Caption: Decision workflow for assessing the risks of chemical incompatibilities.
Experimental Workflow: Catalyst-Based Synthesis
References
- 1. fishersci.no [fishersci.no]
- 2. sds.strem.com [sds.strem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. This compound CAS#: 15201-61-3 [m.chemicalbook.com]
- 7. americanelements.com [americanelements.com]
- 8. nanochemazone.com [nanochemazone.com]
- 9. Aqueous ferryl(IV) ion: kinetics of oxygen atom transfer to substrates and oxo exchange with solvent water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 過塩素酸鉄(III) 水和物 crystalline | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Managing the Hygroscopic Nature of Iron(III) Perchlorate Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iron(III) perchlorate hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the hygroscopic nature of this compound.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term hygroscopic signifies that this compound has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2][3][4] This can lead to the material becoming sticky, clumping, or even dissolving in the absorbed water, a phenomenon known as deliquescence.
Q2: How does the hygroscopic nature of this compound affect its use in experiments?
A2: The water content of this compound can significantly impact its performance, particularly in reactions where it is used as a Lewis acid catalyst.[5] Lewis acids are electron pair acceptors, and their catalytic activity can be diminished or completely inhibited by water, which can coordinate to the metal center.[5] In reactions like Friedel-Crafts acylations, the presence of moisture can deactivate the catalyst.[5]
Q3: How should I store this compound to minimize moisture absorption?
A3: To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container in a dry environment. A desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) is highly recommended for storage. For long-term storage, consider placing the sealed container inside a larger, sealed container with additional desiccant.
Q4: Can I dry this compound if it has absorbed water?
A4: While it is possible to dry hydrated salts, it should be done with caution. Upon standing over phosphorus pentoxide, the decahydrate form can become the hexahydrate.[1] Heating the compound to remove water should be approached carefully as there is a risk of decomposition. It is often preferable to take preventative measures to avoid moisture absorption in the first place.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield in a Lewis acid-catalyzed reaction (e.g., esterification, Friedel-Crafts). | The this compound catalyst has absorbed atmospheric moisture, reducing its Lewis acidity and rendering it inactive.[5] | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle the this compound in a glove box or under an inert atmosphere (e.g., nitrogen or argon). 2. Use Fresh or Properly Stored Catalyst: Use a freshly opened container of this compound or one that has been stored correctly in a desiccator. 3. Consider In-Situ Drying: For some applications, the addition of a water scavenger to the reaction mixture may be possible, but this should be tested on a small scale first. |
| Inconsistent reaction rates or product yields between different batches of the same reaction. | The water content of the this compound catalyst varies between experiments due to differences in handling and exposure to air. | 1. Standardize Handling Procedures: Develop a consistent protocol for handling the catalyst, minimizing its exposure time to the atmosphere. 2. Quantify Water Content: If precise control is necessary, determine the water content of the catalyst batch prior to use via methods like Karl Fischer titration. This will allow for more accurate dosing of the active catalyst. |
| The this compound appears clumpy, sticky, or has liquefied. | The compound has absorbed a significant amount of moisture from the atmosphere and has begun to deliquesce. | 1. Do not use for moisture-sensitive reactions. The high water content will likely inhibit the reaction. 2. Attempt to dry a small portion under vacuum in a desiccator with a strong drying agent, but be aware that it may not return to its original state. 3. Procure a fresh supply of the reagent and implement stricter storage and handling protocols. |
Data Presentation
| Relative Humidity (% RH) | Typical Moisture Uptake (% weight change) | Observations |
| 0 - 10 | < 1% | Material remains a free-flowing powder. |
| 10 - 40 | 1 - 5% | Gradual increase in weight. May start to become slightly clumpy. |
| 40 - 60 | 5 - 15% | Significant water uptake. The material will likely become sticky and form aggregates. |
| 60 - 80 | > 15% | Rapid water absorption. Deliquescence may begin, with the solid starting to dissolve in the absorbed water. |
| > 80 | Substantial | The material will likely fully dissolve and form a saturated solution. |
Note: This data is illustrative for a generic hygroscopic material and the actual values for this compound may vary.
Experimental Protocols
Protocol: Esterification of a Carboxylic Acid with an Alcohol using this compound as a Lewis Acid Catalyst under Anhydrous Conditions
This protocol details a general procedure for an esterification reaction where the catalytic activity of this compound is highly dependent on maintaining anhydrous conditions.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (stored in a desiccator)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Drying agent for workup (e.g., anhydrous sodium sulfate)
-
Round-bottom flask, condenser, and other necessary glassware (oven-dried)
-
Inert gas supply (nitrogen or argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Reaction Setup: Assemble the reaction apparatus (e.g., round-bottom flask with a magnetic stir bar and condenser) under a positive pressure of inert gas.
-
Reagent Addition:
-
In the reaction flask, dissolve the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in the anhydrous solvent.
-
In a separate, dry container and preferably in a glovebox or under a blanket of inert gas, quickly weigh the desired amount of this compound (e.g., 5 mol%).
-
Add the this compound catalyst to the reaction mixture under a positive flow of inert gas to prevent exposure to the atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate solution) to neutralize the acid and deactivate the catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
Caption: Workflow for a catalyzed reaction using hygroscopic this compound.
Caption: Decision tree for troubleshooting low-yield reactions.
References
Conditions to avoid when working with iron(III) perchlorate hydrate
This guide provides essential safety information for researchers, scientists, and drug development professionals working with iron(III) perchlorate hydrate. Please consult this information carefully to avoid hazardous conditions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a strong oxidizer and poses a significant fire and explosion risk, especially when in contact with combustible or organic materials.[1][2][3][4] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1][4] The substance can cause skin and serious eye irritation, as well as respiratory irritation.[2][4] Extreme care should be taken as it is potentially explosive.[5]
Q2: What specific materials are incompatible with this compound?
A2: You must avoid contact with a range of materials, including:
Mixtures with these substances can be shock-sensitive and may lead to fire or explosions.[3][6]
Q3: What environmental conditions should be strictly avoided?
A3: To ensure safety, avoid the following conditions:
-
Excess heat: Do not expose the compound to high temperatures or sources of ignition like sparks or open flames.[1][2][7]
-
Moisture: As the compound is hygroscopic, it should be protected from moist air or water.[1][7] It is recommended to store it under an inert atmosphere like nitrogen.[4]
Q4: Are there specific storage recommendations for this compound?
A4: Yes, proper storage is critical. Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[4][7][9] It should be kept separate from incompatible materials, particularly combustibles and organic substances.[6][7][10]
Q5: What happens if this compound decomposes?
A5: Hazardous decomposition products include hydrogen chloride and iron oxides, which can be released, particularly under fire conditions.[1][6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Spill of solid material | Accidental mishandling during transfer. | Evacuate the area. Avoid generating dust.[6] Wearing appropriate personal protective equipment (PPE), sweep up the material and place it into a suitable, labeled container for disposal.[4][11] Do not let the product enter drains.[6] |
| Discoloration or caking of the solid | Absorption of moisture due to improper storage. | The material may be compromised. Do not use it. Review your storage procedures to ensure the container is tightly sealed and stored in a dry environment.[4][6] |
| Unexpected reaction or fuming | Contamination with an incompatible material. | If it is safe to do so, isolate the container. Evacuate the immediate area and alert safety personnel. Do not attempt to neutralize or clean up without proper training and equipment. |
| Skin or eye contact | Inadequate personal protective equipment. | For skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[1][4] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[2][4] Seek medical attention if irritation persists.[1][2] |
Quantitative Safety Data
Specific quantitative data for properties such as decomposition temperature and shock sensitivity of this compound are not consistently available in standard safety data sheets.[1][6] The primary safety focus should be on its strong oxidizing nature and its reactivity with incompatible materials.
| Parameter | Value | Source |
| Oxidizing Properties | Strong Oxidizer, Category 2 | [2][6] |
| Hazard Statements | H272: May intensify fire; oxidizerH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the minimum safety requirements for handling this compound. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before beginning any work.
1. Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile rubber), a lab coat, and chemical safety goggles or a face shield.[1][2][6]
2. Engineering Controls:
-
Handle the material in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Ensure an eyewash station and safety shower are readily accessible.[11][12]
3. Handling Procedures:
-
Before use, inspect the container for any signs of damage or contamination.
-
Use non-metallic (e.g., Teflon-coated) spatulas and tools to prevent friction and sparks.
-
Weigh out only the minimum amount of material required for your experiment.
4. Waste Disposal:
-
Dispose of unused material and contaminated items as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste, especially combustible materials.[8]
Hazard Relationship Diagram
Caption: Logical relationships of conditions to avoid with this compound.
References
- 1. fishersci.no [fishersci.no]
- 2. sds.strem.com [sds.strem.com]
- 3. americanelements.com [americanelements.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | 13537-24-1 [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nanochemazone.com [nanochemazone.com]
- 10. concordia.ca [concordia.ca]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Disposal of Iron(III) Perchlorate Hydrate Waste
This guide provides essential information for the safe handling and disposal of iron(III) perchlorate hydrate waste. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a strong oxidizing agent.[1][2] The primary hazards include:
-
Fire and Explosion Risk: It can intensify fire and may cause an explosion, especially when in contact with combustible or organic materials.[1][2] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Reactivity: As a perchlorate, it is highly reactive. Wastes containing perchlorates are often classified as D001 RCRA hazardous waste due to their reactivity characteristic.
-
Health Hazards: It may cause skin and serious eye irritation, as well as respiratory irritation.[1][2]
Q2: Can I neutralize this compound waste in the lab before disposal?
A2: No. Due to the reactive and potentially explosive nature of perchlorates, you should not attempt to neutralize or treat this compound waste in the laboratory. Such procedures can be dangerous, generating heat or volatile byproducts. All waste containing this compound must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.
Q3: How should I collect and store this compound waste?
A3: Follow these steps for safe collection and storage:
-
Use a Designated, Compatible Container: Collect the waste in a clearly labeled, sturdy, and chemically resistant container with a secure screw cap.[3] Ensure the container is compatible with oxidizing agents.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any other components of the waste stream.
-
Segregation: Store the waste container separately from incompatible materials, especially reducing agents, organic compounds, and combustible materials.
-
Secondary Containment: For liquid waste, always use secondary containment (such as a larger, chemically resistant tray or bin) to prevent spills.
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[4] Do not dispose of this waste by evaporation in a fume hood.[4]
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: Absolutely not. This compound and its solutions must not be discharged into the sanitary sewer.[1] This compound can persist in the environment and is harmful to aquatic life.[1] All waste must be collected for proper hazardous waste disposal.
Q5: Who should I contact for the final disposal of the waste?
A5: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. They are trained and equipped to handle and transport hazardous materials like this compound for final disposal in a compliant facility, such as a hazardous waste landfill.[3]
Quantitative Data Summary
The following table summarizes key quantitative and regulatory identifiers for this compound waste.
| Parameter | Value / Identifier | Regulation / Source |
| UN Number | UN1481 | DOT / ADR / RID / IMDG / IATA |
| Hazard Class | 5.1 (Oxidizer) | DOT / ADR / RID / IMDG / IATA |
| RCRA Hazardous Waste Code | D001 (Characteristic of Reactivity) | US EPA |
| California Perchlorate Regulation | Health and Safety Code §25210.5 | State of California |
Experimental Protocol: Safe Collection and Labeling of this compound Waste
This protocol details the mandatory procedure for the collection and preparation of this compound waste for professional disposal.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels (provided by your EHS office)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves
-
Secondary containment bin
Procedure:
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, at or near the point of waste generation, for storing the waste container. This area must be away from combustible materials and ignition sources.
-
Prepare the Waste Container:
-
Obtain a clean, empty, and appropriate waste container.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Fill out the Hazardous Waste Label:
-
Write "Hazardous Waste" clearly at the top.
-
List all chemical constituents by their full names (no abbreviations), including "this compound."
-
Estimate and record the percentage or concentration of each constituent.
-
Indicate the start date of accumulation (the date the first drop of waste is added).
-
Include the name of the principal investigator and the laboratory location.
-
-
Transferring Waste:
-
Always wear appropriate PPE when handling the waste.
-
Carefully transfer the waste into the labeled container, avoiding spills. Use a funnel for liquids if necessary.
-
Do not mix incompatible waste streams. This container is for this compound waste only (and compatible solvents, if applicable and declared on the label).
-
-
Secure and Store the Container:
-
Securely fasten the lid on the container immediately after adding waste.
-
Place the container in its designated secondary containment bin within the SAA.
-
-
Requesting Disposal:
-
Once the container is full, or before it has been in storage for the maximum time allowed by your institution (often 6-12 months), submit a waste pickup request to your EHS office.
-
Ensure the label is complete and accurate before the scheduled pickup.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Technical Support Center: Troubleshooting Unexpected Reaction Outcomes with Iron(III) Perchlorate
Welcome to the technical support center for experiments involving iron(III) perchlorate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes in their reactions. The following guides and frequently asked questions (FAQs) are formatted to address specific issues you may encounter.
Troubleshooting Guides
Issue 1: Lower-than-expected or no yield of the desired product.
Q: My reaction using iron(III) perchlorate as a catalyst is giving a low yield or has failed to produce the desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in reactions catalyzed by iron(III) perchlorate can stem from several factors related to the reagent's quality, reaction conditions, and substrate compatibility. Here is a step-by-step guide to troubleshoot this issue:
1. Catalyst Quality and Handling:
-
Hygroscopic Nature: Iron(III) perchlorate is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This moisture can inhibit its catalytic activity.
-
Decomposition: The hydrated form of iron(III) perchlorate can be unstable over time.
-
Solution: Use a fresh batch of the reagent whenever possible. If you suspect decomposition, you can try to recrystallize it from a 2% perchloric acid solution, but this should be done with extreme caution due to the explosive nature of perchlorates.
-
2. Reaction Conditions:
-
Solvent Purity: The presence of impurities in the solvent, especially reducing agents or water, can interfere with the reaction.
-
Solution: Use anhydrous and high-purity solvents. Ensure your glassware is thoroughly dried before use.
-
-
Temperature: The optimal temperature can be crucial for the reaction's success.
-
Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using techniques like TLC or GC-MS. Consider extending the reaction time if starting material is still present.
-
3. Substrate and Reagent Compatibility:
-
Side Reactions: Iron(III) perchlorate is a strong oxidizing agent and can promote side reactions such as oxidative dimerization of aromatic compounds.
-
Solution: If you observe unexpected byproducts, consider adjusting the stoichiometry of your reactants or the reaction temperature to favor the desired pathway. In some cases, using a different iron catalyst might be necessary.
-
-
Incompatible Functional Groups: Your substrate may contain functional groups that are sensitive to the strong oxidizing nature of iron(III) perchlorate.
-
Solution: Protect sensitive functional groups before running the reaction.
-
Issue 2: Formation of Unexpected Products or Side Reactions.
Q: My reaction with iron(III) perchlorate is producing unexpected compounds alongside or instead of my target molecule. How can I identify and mitigate these side reactions?
A: The formation of unexpected products is a common challenge due to the high reactivity of iron(III) perchlorate. Here’s how to approach this problem:
1. Identify the Byproducts:
-
Characterize the unexpected products using analytical techniques such as NMR, mass spectrometry, and IR spectroscopy. Knowing the structure of the byproducts can provide clues about the unintended reaction pathway.
2. Common Side Reactions:
-
Oxidative Dimerization: Aromatic hydrocarbons are particularly prone to oxidative dimerization in the presence of iron(III) perchlorate.
-
Mitigation: Adjusting the concentration of the substrate and the catalyst may help. Lowering the reaction temperature can also reduce the rate of dimerization.
-
-
Over-oxidation: If your target molecule contains easily oxidizable functional groups, iron(III) perchlorate might lead to over-oxidation. For example, selective oxidation of thiols to disulfides can occur without further oxidation to sulfoxides or sulfones under specific conditions.
-
Mitigation: Carefully control the stoichiometry of the oxidant and the reaction time. Using a milder oxidant might be a better alternative if over-oxidation is a persistent issue.
-
-
Reaction with Solvent: In some cases, the solvent itself can react. For instance, when acetonitrile is used as a solvent, it can participate in Ritter-type reactions to form N-acetyl benzylamines from primary alkyl benzenes.
-
Mitigation: Choose a more inert solvent if solvent participation is suspected.
-
Experimental Protocol: General Procedure for Oxidative Dimerization of Aromatic Hydrocarbons
This protocol is adapted from a study on the synthetic applications of iron(III) perchlorate.
-
Dissolve the aromatic hydrocarbon (0.01 mole) in acetonitrile (10 mL).
-
In a separate flask, prepare a solution of iron(III) perchlorate (0.01 mole) in acetonitrile (10 mL).
-
Add the solution of the aromatic hydrocarbon dropwise to the iron(III) perchlorate solution with stirring.
-
Continue stirring the reaction mixture at room temperature. A solid may separate out after about 30 minutes.
-
After 2 hours, pour the reaction mixture into a beaker containing ice.
-
Filter the solid product, wash it with water, and dry it.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., petroleum ether-benzene).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with iron(III) perchlorate?
A1: Iron(III) perchlorate is a strong oxidizing agent and poses several significant hazards:
-
Fire and Explosion Risk: It can intensify fire and may cause a fire or explosion when in contact with combustible materials, organic compounds, or strong reducing agents.[1][2] It is crucial to avoid mixing it with such substances.
-
Hygroscopic: It readily absorbs moisture from the air.[1]
-
Irritant: It can cause skin and serious eye irritation.[1][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[6]
Q2: How should I properly store and handle iron(III) perchlorate?
A2: Due to its hazardous nature, strict storage and handling procedures are necessary:
-
Storage: Store in a cool, dry, and well-ventilated area away from combustible materials and reducing agents.[2] Keep the container tightly closed and, if possible, store under an inert atmosphere.[3]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Handle in a chemical fume hood to avoid inhalation of dust.[6] Avoid the formation of dust and ensure good ventilation.[6]
Q3: Can I use iron(III) perchlorate in aqueous solutions?
A3: While iron(III) perchlorate is soluble in water, its reactivity in aqueous media can be complex. Forced hydrolysis of Fe³⁺ ions in perchlorate-containing aqueous solutions at elevated temperatures can lead to the precipitation of iron oxides like hematite and goethite.[7] The photoredox chemistry of iron(III) perchlorate in aqueous media has also been studied, indicating its potential to participate in photochemical reactions.[8] Therefore, the suitability of aqueous solutions depends on the specific reaction being performed.
Q4: Are there any known incompatibilities I should be aware of?
A4: Yes, iron(III) perchlorate is incompatible with a range of substances:
-
Reducing Agents: Strong reducing agents can react violently.[1][2]
-
Combustible Materials: Contact with combustible materials may cause a fire.[1][2]
-
Organic Materials: Mixtures with organic compounds can be explosive.[9]
-
Powdered Metals and Strong Acids: These should also be avoided.
Q5: What are the typical decomposition products of iron(III) perchlorate?
A5: Upon heating or in the presence of certain catalysts, iron(III) perchlorate can decompose. The hazardous decomposition products include hydrogen chloride and iron oxides.[1]
Data Presentation
Table 1: Reaction Conditions and Yields for Iron-Catalyzed C–H Oxygenation of Anthracene
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 12.5 | Acetonitrile | 80 | 18 | 40 |
| 2 | 12.5 | Propionitrile | 120 | 18 | 74 |
| 3 | 2.5 | Propionitrile | 120 | 18 | 62 |
| 4 | 7.5 | Propionitrile | 120 | 18 | 82 |
Data adapted from a study on iron-catalyzed C-H oxygenation using a perchlorate source.[4][5]
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in reactions.
Diagram 2: Proposed Catalytic Cycle for C-H Oxygenation
Caption: A proposed mechanism for iron-catalyzed C-H oxygenation.
References
- 1. fishersci.no [fishersci.no]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Iron-Catalyzed C–H Oxygenation using Perchlorate Enabled by Secondary Sphere Hydrogen-bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perchlorate Used for Iron-Catalyzed C–H Oxygenations - ChemistryViews [chemistryviews.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. science24.com [science24.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Iron(III) Perchlorate Hydrate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude iron(III) perchlorate hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is recrystallization from concentrated perchloric acid.[1] This process involves dissolving the crude salt in the acid, ensuring the iron is in the correct oxidation state, and then allowing the purified crystals to form.
Q2: Why is it important to add hydrogen peroxide during the purification process?
A2: A small amount of hydrogen peroxide is added during the first recrystallization to ensure that all the iron is in the +3 oxidation state (ferric).[1] Any presence of iron(II) (ferrous) would be an impurity.
Q3: What are the primary safety concerns when working with iron(III) perchlorate?
A3: Iron(III) perchlorate is a strong oxidizer and poses a significant fire and explosion risk, especially when in contact with combustible or organic materials.[2][3] It is also corrosive and can cause severe skin and eye irritation.[4] It is crucial to handle this compound with extreme care, using appropriate personal protective equipment (PPE) and working in a well-ventilated area away from heat and incompatible materials.[5][6]
Q4: My this compound has turned into a yellowish liquid. What happened?
A4: this compound is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] If the container is not properly sealed, the crystals will deliquesce and turn into a solution. Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]
Q5: What are the common impurities in crude this compound?
A5: Common impurities can include starting materials from its synthesis, such as iron(III) chloride or hydrous iron(III) oxide, as well as iron in a lower oxidation state (iron(II)).[1] Chloride is a specific impurity that is often monitored.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Crystals will not form during recrystallization. | - The solution is not sufficiently saturated.- The cooling process is too rapid. | - Concentrate the solution by carefully evaporating more of the solvent (perchloric acid) under controlled conditions.- Allow the solution to cool slowly to room temperature, and then if necessary, place it in an ice bath. |
| The purified crystals are yellow instead of the expected pale pink/violet. | - The iron may not be fully oxidized to the +3 state.- Presence of impurities. | - During the recrystallization process, ensure a small amount of hydrogen peroxide is added to the concentrated perchloric acid solution to fully oxidize the iron.[1]- Perform a second recrystallization to remove residual impurities.[1] |
| The material shows signs of decomposition (e.g., release of brown fumes). | - Contact with incompatible materials such as reducing agents or organic compounds.- Exposure to excessive heat. | - Immediately and safely remove any incompatible materials from the vicinity.- Ensure the compound is stored away from heat sources.[6] |
| Skin or eye contact occurs. | - Accidental spillage or improper handling. | - Immediately rinse the affected area with plenty of water for at least 15 minutes. For eyes, continue rinsing and seek immediate medical attention.[3][6] Always wear appropriate PPE, including gloves and safety goggles.[5] |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
-
Crude this compound
-
Concentrated perchloric acid (HClO₄)
-
3% Hydrogen peroxide (H₂O₂)
-
Distilled water
-
Beakers
-
Hot plate
-
Glass stirring rod
-
Buchner funnel and flask
-
Filter paper
-
Dessicator with phosphorus pentoxide (P₄O₁₀)
Procedure:
-
In a fume hood, dissolve the crude this compound in a minimal amount of concentrated perchloric acid with gentle warming and stirring.
-
To the warm solution, add a few drops of 3% hydrogen peroxide to ensure all iron is in the Fe(III) state.[1]
-
Cover the beaker with a watch glass and allow it to cool slowly to room temperature.
-
For further crystallization, place the beaker in an ice bath.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, concentrated perchloric acid.[9]
-
For higher purity, a second recrystallization from concentrated perchloric acid is recommended.[1]
-
Dry the purified crystals in a desiccator over phosphorus pentoxide to obtain the hexahydrate form.[1]
Extreme caution should be exercised throughout this procedure due to the potentially explosive nature of perchlorates. [1]
Visualizations
References
- 1. This compound | 13537-24-1 [chemicalbook.com]
- 2. fishersci.no [fishersci.no]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Iron(III) perchlorate crystals, low chloride 15201-61-3 [sigmaaldrich.com]
- 8. Iron(III) perchlorate crystals 15201-61-3 [sigmaaldrich.com]
- 9. Sciencemadness Discussion Board - Iron Perchlorate - Powered by XMB 1.9.11 [sciencemadness.org]
Preventing decomposition of iron(III) perchlorate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron(III) perchlorate solutions. Our goal is to help you prevent solution decomposition and ensure the stability and reliability of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of iron(III) perchlorate solutions.
Issue 1: My freshly prepared iron(III) perchlorate solution is cloudy or has a yellow/brown precipitate.
-
Question: Why is my iron(III) perchlorate solution not clear upon preparation, and what can I do to fix it?
-
Answer: The cloudiness or precipitate is likely due to the hydrolysis of the iron(III) ions, forming insoluble iron(III) hydroxide or related oxide-hydroxide species. This process is highly dependent on the pH of the solution. Commercial iron(III) perchlorate can sometimes be slightly basic, or the water used for dissolution may not be sufficiently acidic to prevent hydrolysis.
Solution:
-
Acidify the Solution: The most effective way to prevent precipitation is to maintain a low pH. Add a small amount of concentrated perchloric acid (HClO₄) dropwise to your solution while stirring until the precipitate dissolves and the solution becomes clear. A faint yellow or pale violet color is expected for a stable solution.
-
Start with Acidified Water: When preparing the solution, dissolve the iron(III) perchlorate salt in water that has been pre-acidified with perchloric acid. A common recommendation is to adjust the pH to be below 2.[1]
-
Issue 2: My clear iron(III) perchlorate solution turned cloudy after storage.
-
Question: My iron(III) perchlorate solution was initially clear, but a precipitate formed after a few days/weeks. What happened, and can I salvage the solution?
-
Answer: This is a delayed precipitation event, also caused by hydrolysis. Over time, even in a seemingly stable solution, the slow reaction of iron(III) ions with water can lead to the formation of polynuclear iron species and ultimately insoluble precipitates. This is more likely to occur if the initial pH was not sufficiently low for long-term stability.
Solution:
-
Re-acidification: Similar to the immediate precipitation issue, you can often redissolve the precipitate by adding a small amount of perchloric acid.
-
Proper Storage: For long-term storage, ensure your iron(III) perchlorate solutions are maintained at a sufficiently low pH (typically pH < 2) and stored in a tightly sealed container to prevent the absorption of atmospheric CO₂, which can alter the pH.[1] Storing the solution at a lower temperature (e.g., 2-10°C) can also slow down the rate of hydrolysis.[2]
-
Issue 3: The color of my iron(III) perchlorate solution changed over time.
-
Question: The color of my iron(III) perchlorate solution has changed from pale yellow to a darker orange or brown. What does this indicate?
-
Answer: A significant color change towards orange or brown is a visual indicator of the formation of various iron(III) hydrolysis products and polynuclear species. While a pale yellow is characteristic of the hydrated iron(III) ion in an acidic solution, the darker colors suggest the presence of larger, more complex iron-hydroxide structures, which are precursors to precipitation.
Solution:
-
Check the pH: A color change is a strong indication that the pH of your solution has increased. Measure the pH and adjust it by adding perchloric acid as needed to restore the pale yellow color.
-
Consider Remaking the Solution: If the solution is significantly discolored, it may be best to prepare a fresh solution, ensuring proper acidification from the start.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition in iron(III) perchlorate solutions?
A1: The primary cause of decomposition is the hydrolysis of the hydrated iron(III) ion, [Fe(H₂O)₆]³⁺. This ion acts as a weak acid, donating a proton to water to form various hydrolyzed species, such as [Fe(OH)(H₂O)₅]²⁺ and [Fe(OH)₂(H₂O)₄]⁺. These species can then dimerize and polymerize to form larger, insoluble polynuclear complexes that precipitate out of solution as iron(III) hydroxide or oxyhydroxides.
Q2: How does pH affect the stability of iron(III) perchlorate solutions?
A2: pH is the most critical factor influencing the stability of iron(III) perchlorate solutions. As the pH increases, the equilibrium of the hydrolysis reaction shifts towards the formation of insoluble iron(III) hydroxide. At a low pH (highly acidic conditions), the excess protons in the solution suppress the hydrolysis reaction, keeping the iron(III) ions in their soluble, hydrated form. Ferric hydroxide begins to precipitate at a pH as low as 2 from a 0.01M solution.[1]
Q3: What is the recommended pH for storing iron(III) perchlorate solutions?
A3: To ensure long-term stability, it is recommended to maintain the pH of iron(III) perchlorate solutions below 2.[1] For stock solutions, a pH of 1 or even lower, achieved by the addition of perchloric acid, is often used.
Q4: Can I use other acids besides perchloric acid to stabilize my iron(III) perchlorate solution?
A4: While other strong acids like nitric acid or hydrochloric acid can also lower the pH, it is generally recommended to use perchloric acid. This is because the perchlorate anion (ClO₄⁻) is a very weak coordinating ligand and is less likely to form complexes with the iron(III) ion that could interfere with your experiments. Using other acids introduces different anions that might participate in side reactions.
Q5: How does temperature affect the stability of the solution?
A5: Higher temperatures accelerate the rate of hydrolysis and can lead to faster precipitation of iron(III) hydroxide. Therefore, it is advisable to store iron(III) perchlorate solutions in a cool environment, such as a refrigerator at 2-10°C, to enhance their long-term stability.[2]
Data Presentation
Table 1: Solubility of Amorphous Ferric Hydroxide as a Function of pH
| pH | Approximate Fe(III) Solubility (mol/L) |
| 2 | ~1 x 10⁻² |
| 3 | ~1 x 10⁻⁵ |
| 4 | ~1 x 10⁻⁸ |
| 5-8 | ~1 x 10⁻¹⁰ to 1 x 10⁻¹¹ |
| 9 | ~1 x 10⁻⁹ |
| 10 | ~1 x 10⁻⁸ |
| 11 | ~1 x 10⁻⁷ |
| 12 | ≥1 x 10⁻⁹ |
Data synthesized from multiple sources indicating the general trend of iron(III) hydroxide solubility.[3][4]
Experimental Protocols
Protocol for the Preparation of a Stable 1 M Iron(III) Perchlorate Stock Solution
Materials:
-
Iron(III) perchlorate hydrate (Fe(ClO₄)₃ · xH₂O)
-
Concentrated perchloric acid (HClO₄, 70%)
-
Deionized water
-
Volumetric flask (e.g., 100 mL)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
Procedure:
-
Pre-acidify the Water: In a glass beaker, add approximately 50 mL of deionized water. While stirring, carefully add a small amount of concentrated perchloric acid to bring the pH to approximately 1.0. Safety Note: Always add acid to water, never the other way around. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dissolve the Iron(III) Perchlorate: Slowly add the calculated amount of this compound to the acidified water while continuously stirring. The solution should be a clear, pale yellow to light violet color.
-
Transfer to Volumetric Flask: Once the salt is completely dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.
-
Bring to Volume: Add the pre-acidified water to the volumetric flask until the meniscus reaches the calibration mark.
-
Mix Thoroughly: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Verify pH and Store: Check the pH of the final solution to ensure it is below 2. Store the solution in a tightly capped glass bottle in a cool, dark place (refrigeration at 2-10°C is recommended for long-term storage).[2]
Visualizations
Caption: Factors influencing the stability of iron(III) perchlorate solutions.
Caption: Troubleshooting flowchart for iron(III) perchlorate solution issues.
References
Technical Support Center: Stabilizing Iron(III) Perchlorate Hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron(III) perchlorate hydrate. The information is designed to assist in the long-term storage and stabilization of this compound, ensuring the integrity of experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: The solid this compound has become discolored (e.g., turned brownish) and appears wet or has deliquesced.
-
Question: My this compound, which was initially a pale yellow or purple crystalline solid, has darkened and appears to be "melting." What is happening, and can I still use it?
-
Answer: This is a common issue indicating moisture absorption and subsequent hydrolysis. Iron(III) perchlorate is highly hygroscopic, meaning it readily absorbs water from the atmosphere. When it absorbs excess water, it can form a concentrated solution, a process known as deliquescence. The color change to brown often suggests the formation of iron(III) hydroxide-oxide species due to hydrolysis.
Can it be used? It is strongly recommended not to use the material for applications requiring high purity or precise concentration. The presence of water and hydrolysis products will affect its chemical properties and introduce impurities into your experiment.
Corrective Actions:
-
Discard the compromised material: Dispose of the material according to your institution's safety protocols for oxidizing agents.
-
Review storage conditions: Ensure that fresh material is stored in a tightly sealed container, preferably in a desiccator with a suitable desiccant or under an inert atmosphere (e.g., nitrogen or argon).
-
Use a controlled environment: When handling the solid, work in a glove box or a dry room with controlled low humidity to minimize exposure to atmospheric moisture.
-
Issue 2: Inconsistent results in catalytic reactions using this compound from a previously opened bottle.
-
Question: I am observing lower yields or different reaction kinetics in my catalysis experiments compared to when I first used this reagent. What could be the cause?
-
Answer: The catalytic activity of iron(III) perchlorate is highly dependent on the Lewis acidity of the Fe³⁺ ion. Inconsistent results are likely due to the degradation of the reagent upon exposure to atmospheric moisture.
Potential Causes:
-
Hydrolysis: Moisture absorption leads to the hydrolysis of the Fe³⁺ ion, forming various iron-hydroxy species. These species have different catalytic properties than the original hydrated iron(III) cation.
-
Change in Concentration: If the material has absorbed a significant amount of water, the effective concentration of the iron(III) perchlorate in the weighed sample will be lower than expected, leading to stoichiometric errors in your reaction setup.
Troubleshooting Steps:
-
Purity Check: If possible, perform a quantitative analysis to determine the iron content of your existing stock (e.g., by spectrophotometry). A significant deviation from the theoretical value indicates degradation.
-
Use Fresh Reagent: For sensitive applications, it is best to use a freshly opened container of this compound or a sample that has been rigorously stored under inert gas.
-
Purification (for advanced users): In some cases, the salt can be purified by recrystallizing it from concentrated perchloric acid, with the addition of a small amount of hydrogen peroxide to ensure all iron is in the +3 oxidation state. Caution: This procedure should only be performed by experienced chemists with appropriate safety measures due to the potential explosion hazard of concentrated perchloric acid.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal long-term storage conditions for this compound?
-
A1: this compound should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area. It is crucial to protect it from moisture. For optimal stability, storage in a desiccator containing a compatible desiccant (e.g., Drierite) or under an inert atmosphere (nitrogen or argon) is recommended. Store it away from combustible materials, reducing agents, and organic compounds.
-
-
Q2: Why is it important to avoid contact with combustible materials?
-
A2: Iron(III) perchlorate is a strong oxidizing agent.[1] Contact with combustible materials such as wood, paper, or organic solvents can lead to fire or an explosion, especially upon heating or friction.
-
-
Q3: Is this compound sensitive to light?
-
A3: While the primary concern is its hygroscopicity and oxidizing nature, photolysis of iron(III) species can occur, especially in solution. It is good practice to store it in an opaque container or in a dark location to prevent any potential light-induced degradation.
-
Stability and Decomposition
-
Q4: What are the primary decomposition products of this compound?
-
A4: Upon heating or in the presence of incompatible materials, it can decompose to produce hazardous products, including hydrogen chloride gas and iron oxides.[1]
-
-
Q5: At what temperature does this compound start to decompose?
-
A5: The decomposition temperature can be influenced by the degree of hydration and the heating rate. Generally, hydrated salts of heavy metals like iron(III) tend to decompose into metal oxides or hydroxides and perchloric acid upon heating. For anhydrous metal perchlorates, the decomposition temperature is influenced by the polarizing power of the metal cation.
-
Purity and Analysis
-
Q6: How can I verify the purity of my this compound?
-
A6: The purity can be assessed by determining the iron content and the perchlorate content.
-
Iron Content: Can be determined using techniques like inductively coupled plasma optical emission spectrometry (ICP-OES) or UV-Vis spectrophotometry after forming a colored complex.
-
Perchlorate Content: Can be quantified using ion chromatography.
-
-
Data Presentation
Table 1: Comparative Thermal Stability of Anhydrous Metal Perchlorates
The stability of metal perchlorates is significantly influenced by the properties of the metal cation. The data below for various anhydrous metal perchlorates can provide a general understanding of their relative thermal stabilities. Note that the decomposition temperature of the hydrated form of iron(III) perchlorate will be affected by the initial dehydration steps.
| Metal Perchlorate | Cation Radius (pm) | Onset of Decomposition (°C) |
| KClO₄ | 138 | ~400 |
| NaClO₄ | 102 | ~480 |
| LiClO₄ | 76 | ~430 |
| Mg(ClO₄)₂ | 72 | ~400 |
| Ca(ClO₄)₂ | 100 | ~400 |
| Fe(ClO₄)₂ | 78 | ~100 |
| Fe(ClO₄)₃ | 64.5 | Lower than Fe(II) salt |
Note: Data are approximate and can vary with experimental conditions. The decomposition temperature generally decreases with increasing charge density (polarizing power) of the cation.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
This protocol is adapted from general guidelines for accelerated stability testing of oxidizing salts and can be used to predict long-term stability.
Objective: To assess the stability of this compound under elevated temperature and humidity conditions.
Materials:
-
This compound sample
-
Climate-controlled stability chamber or a desiccator with a saturated salt solution for humidity control
-
Tightly sealed glass vials
-
Analytical balance
-
Ion chromatograph for perchlorate analysis
-
UV-Vis spectrophotometer for iron analysis
Methodology:
-
Sample Preparation:
-
Place a precisely weighed amount (e.g., 1 gram) of this compound into several labeled glass vials.
-
Seal the vials tightly.
-
-
Storage Conditions:
-
Place the vials in a stability chamber set to 40°C and 75% relative humidity (RH) . These are common accelerated stability testing conditions.
-
If a chamber is unavailable, a desiccator containing a saturated sodium chloride solution can be used to maintain approximately 75% RH at 40°C.
-
-
Time Points:
-
Analyze the samples at initial time (T=0) and after 1, 2, and 4 weeks.
-
-
Analysis:
-
At each time point, remove a vial and allow it to cool to room temperature.
-
Visual Inspection: Note any changes in color, appearance, or physical state (e.g., deliquescence).
-
Assay for Iron(III) Content: Prepare a standard solution of the sample and analyze the iron content using a validated UV-Vis spectrophotometric method (e.g., complexation with 1,10-phenanthroline after reduction to Fe²⁺, or direct analysis of the Fe³⁺ aquo-ion).
-
Analysis of Degradation Products: Analyze a dissolved sample for chloride ion concentration using ion chromatography. An increase in chloride concentration indicates the decomposition of the perchlorate anion.
-
-
Data Evaluation:
-
Compare the assay results and the levels of degradation products at each time point to the initial values. A significant change (e.g., >5% decrease in iron content or a significant increase in chloride) indicates instability under these conditions.
-
Visualizations
Caption: Logical pathway of this compound decomposition and stabilization.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Analysis of Commercial Iron(III) Perchlorate Hydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in commercial iron(III) perchlorate hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade this compound?
A1: Commercial this compound, Fe(ClO₄)₃·xH₂O, is a powerful oxidizing agent and catalyst. Due to its hygroscopic nature and manufacturing process, several impurities can be present. The most common impurities include:
-
Chloride (Cl⁻): Often a residual impurity from starting materials. Some suppliers offer "low chloride" grades.[1][2]
-
Iron(II) (Fe²⁺): Incomplete oxidation during synthesis or subsequent reduction can lead to the presence of ferrous ions.
-
Water Content (Variable Hydration): The number of water molecules of hydration (x) can vary, affecting the compound's molecular weight and the concentration of the iron(III) ion in solution.
-
Heavy Metals: Trace amounts of various heavy metals may be present, depending on the purity of the raw materials and the manufacturing equipment.
Q2: Why is it crucial to identify and quantify these impurities?
A2: The presence of impurities can significantly impact experimental outcomes. For instance:
-
Chloride ions can interfere with certain electrochemical reactions and may poison catalysts.
-
The presence of Iron(II) alters the redox potential of solutions and can lead to undesired side reactions.
-
An unknown water content leads to inaccuracies in solution preparation and stoichiometric calculations.
-
Heavy metals can interfere with biological assays and catalytic processes.
Q3: What analytical techniques are recommended for impurity analysis?
A3: A suite of analytical techniques is employed to characterize the purity of this compound:
-
Chloride: Argentometric titration or Ion Chromatography (IC).
-
Iron(II): UV-Vis Spectrophotometry.
-
Water Content: Thermogravimetric Analysis (TGA).
-
Heavy Metals: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Troubleshooting Guides & Experimental Protocols
Chloride (Cl⁻) Impurity
Issue: Inconsistent results in catalytic or electrochemical experiments.
Possible Cause: Chloride ion interference.
Solution: Quantify the chloride content using the following protocol.
This method is suitable for determining the chloride concentration in a sample of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of this compound.
-
Dissolve the sample in 100 mL of deionized water.
-
Acidify the solution with 1 mL of dilute nitric acid.
-
-
Titration:
-
Add 1 mL of potassium chromate indicator solution.
-
Titrate with a standardized 0.1 M silver nitrate (AgNO₃) solution until the first appearance of a permanent reddish-brown precipitate of silver chromate.
-
-
Calculation:
-
Calculate the percentage of chloride in the sample using the following formula:
where:
-
V_AgNO3 is the volume of silver nitrate solution used in liters.
-
M_AgNO3 is the molarity of the silver nitrate solution.
-
35.45 is the molar mass of chlorine in g/mol .
-
mass_sample is the mass of the this compound sample in grams.
-
-
Workflow for Chloride Determination
Caption: Workflow for the determination of chloride impurity.
Iron(II) (Fe²⁺) Impurity
Issue: Unexpected reduction reactions or lower than expected oxidizing power of the reagent.
Possible Cause: Presence of iron(II) impurity.
Solution: Determine the concentration of iron(II) using UV-Vis spectrophotometry.
This method utilizes the formation of a colored complex between iron(II) and 1,10-phenanthroline.
-
Reagent Preparation:
-
1,10-Phenanthroline solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water.
-
Hydroxylamine hydrochloride solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium acetate buffer (1 M, pH 4.5): Dissolve 82 g of sodium acetate in water, add 58 mL of glacial acetic acid, and dilute to 1 L.
-
Iron(II) standard stock solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L.
-
-
Calibration Curve:
-
Prepare a series of standards with concentrations ranging from 0.5 to 5.0 ppm Fe²⁺ by diluting the stock solution.
-
To 10 mL of each standard, add 1 mL of hydroxylamine hydrochloride solution, 5 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate buffer. Dilute to 50 mL with deionized water.
-
Measure the absorbance of each standard at 510 nm after 10 minutes.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Accurately weigh a sample of this compound to prepare a solution with an expected iron(II) concentration within the calibration range.
-
Treat 10 mL of the sample solution as described for the standards.
-
Measure the absorbance at 510 nm and determine the iron(II) concentration from the calibration curve.
-
Workflow for Iron(II) Determination
Caption: Workflow for the determination of iron(II) impurity.
Water Content (Variable Hydration)
Issue: Inaccurate molar concentrations when preparing solutions.
Possible Cause: The actual number of water molecules of hydration differs from the formula.
Solution: Determine the water content using Thermogravimetric Analysis (TGA).
-
Instrument Setup:
-
Calibrate the TGA instrument for temperature and mass.
-
Set the heating rate to 10 °C/min.
-
Use a nitrogen atmosphere with a flow rate of 50 mL/min.
-
-
Sample Analysis:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Heat the sample from room temperature to 300 °C.
-
-
Data Analysis:
-
The mass loss corresponding to the dehydration steps is used to calculate the percentage of water in the sample.
-
The number of water molecules (x) can be calculated from the percentage mass loss.
-
Workflow for Water Content Determination
Caption: Workflow for the determination of water content.
Heavy Metal Impurities
Issue: Interference in sensitive biological or catalytic systems.
Possible Cause: Trace heavy metal contamination.
Solution: Use ICP-MS for the sensitive detection and quantification of a wide range of heavy metals.
-
Sample Digestion:
-
Accurately weigh approximately 0.1 g of the this compound sample.
-
Digest the sample in a mixture of high-purity nitric acid and hydrochloric acid using a microwave digestion system.
-
Dilute the digested sample to a known volume with deionized water.
-
-
ICP-MS Analysis:
-
Prepare multi-element calibration standards.
-
Analyze the sample solution using an ICP-MS instrument.
-
Quantify the concentration of various heavy metals against the calibration standards.
-
Workflow for Heavy Metal Determination
Caption: Workflow for the determination of heavy metal impurities.
Quantitative Data Summary
The following tables summarize typical impurity levels found in different grades of commercial this compound. These values are for guidance and may vary between suppliers and batches. Always refer to the supplier's certificate of analysis for specific lot information.
Table 1: Typical Chloride and Iron(II) Impurity Levels
| Grade | Chloride (Cl⁻) Content | Iron(II) (Fe²⁺) Content |
| Reagent Grade | < 0.10%[2] | < 0.05% |
| Low Chloride Grade | < 0.005%[1] | < 0.02% |
| Technical Grade | < 0.5% | < 0.1% |
Table 2: Typical Heavy Metal Impurity Limits (ACS Reagent Grade)
| Heavy Metal | Typical Limit (ppm) |
| Lead (Pb) | < 5 |
| Cadmium (Cd) | < 5 |
| Copper (Cu) | < 10 |
| Nickel (Ni) | < 10 |
| Zinc (Zn) | < 20 |
Note: These limits are based on general specifications for ACS reagent grade chemicals and may not be specific to this compound.[3][4]
Table 3: Common Hydration States
| Hydrate | Water Content (%) |
| Hexahydrate (Fe(ClO₄)₃·6H₂O) | 23.4% |
| Nonahydrate (Fe(ClO₄)₃·9H₂O) | 31.9% |
Note: The actual water content should be determined experimentally using TGA.
References
First aid measures for exposure to iron(III) perchlorate hydrate
Technical Support Center: Iron(III) Perchlorate Hydrate
This guide provides essential safety information and emergency protocols for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the immediate first aid measures if I get this compound on my skin?
A1: If you come into contact with this compound on your skin, you should immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing. If skin irritation occurs or persists, it is important to seek medical advice or attention.
Q2: What should I do if this compound gets into my eyes?
A2: In case of eye contact, immediately rinse your eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[1] You should remove contact lenses if you are wearing them and it is easy to do so.[2][3] It is crucial to get medical attention following eye exposure.[1]
Q3: What is the correct procedure if I accidentally inhale this compound dust?
A3: If you inhale the dust, move to an area with fresh air immediately.[4] If you are not breathing, artificial respiration should be administered.[2][4] If you feel unwell or if symptoms occur, call a poison center or a doctor.[5][3]
Q4: What steps should be taken if this compound is accidentally ingested?
A4: If ingested, clean your mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[2] Never give anything by mouth to a person who is unconscious.[4]
Q5: What personal protective equipment (PPE) is required when handling this compound?
A5: When handling this substance, you must wear protective gloves, protective clothing, and eye/face protection.[5][1] It is recommended to use safety glasses with side-shields that conform to approved standards.[4]
Q6: Can I use water to extinguish a fire involving this compound?
A6: Water may be ineffective in extinguishing a fire involving this substance.[1] Suitable extinguishing media include carbon dioxide (CO2), powder, or alcohol-resistant foam.[1][4] As an oxidizer, this compound can intensify a fire and may ignite combustible materials.[5][1]
Hazard and Precautionary Information
| Hazard Class | Hazard Statement | Precautionary Statement |
| Oxidizing Solids | H272: May intensify fire; oxidizer.[5] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5] P220: Keep away from clothing and other combustible materials.[5] |
| Skin Irritation | H315: Causes skin irritation.[5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5] P332 + P313: If skin irritation occurs: Get medical advice/attention.[5] |
| Eye Irritation | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337 + P313: If eye irritation persists: Get medical advice/attention.[5] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation.[5] | P261: Avoid breathing dust.[4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] P312: Call a POISON CENTER or doctor if you feel unwell.[5] |
Experimental Protocol: Preparation of a Standard Solution
This protocol outlines the preparation of a standard solution of this compound, with a focus on safety and emergency procedures.
1. Risk Assessment and Preparation:
-
Hazard Identification: this compound is an oxidizer, a skin and eye irritant, and may cause respiratory irritation.[5] It is also hygroscopic.[5]
-
Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles are mandatory.
-
Emergency Preparation: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit with appropriate absorbent material for oxidizers nearby.
2. Weighing and Dissolution:
-
Place a clean, dry beaker on a tared analytical balance inside the fume hood.
-
Carefully weigh the required amount of this compound. Avoid creating dust.
-
Slowly add the weighed solid to a volumetric flask containing deionized water.
-
Gently swirl the flask to dissolve the solid. Do not use a magnetic stirrer, as friction could generate heat.
-
Once dissolved, dilute to the mark with deionized water, cap the flask, and invert several times to ensure homogeneity.
3. Spill and Waste Disposal:
-
Spill: In case of a small spill, decontaminate the area with a suitable reducing agent, then absorb with an inert material. For a large spill, evacuate the area and follow emergency procedures.
-
Waste: Dispose of all waste containing this compound in a designated, labeled hazardous waste container, following institutional and local regulations.
First Aid Workflow for Exposure to this compound
References
Fire-fighting measures for incidents involving iron(III) perchlorate
This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate fire-fighting measures for incidents involving iron(III) perchlorate.
Frequently Asked Questions (FAQs)
Q1: What are the primary fire hazards associated with iron(III) perchlorate?
A1: Iron(III) perchlorate is a strong oxidizer and may intensify fires.[1][2][3] It can cause fire when it comes into contact with combustible or organic materials such as wood, paper, oil, and clothing.[1][2]
Q2: What extinguishing media should be used on a fire involving iron(III) perchlorate?
A2: Suitable extinguishing media include carbon dioxide (CO2), dry powder, and alcohol-resistant foam.[1][2][4][5] Some sources suggest that water may be ineffective, while others indicate that a water spray can be used to cool unopened containers.[1][2][4]
Q3: Are there any extinguishing media that should be avoided?
A3: While most safety data sheets do not explicitly list forbidden extinguishing media, the ineffectiveness of water is noted in some instances.[1][2]
Q4: What are the hazardous decomposition products of iron(III) perchlorate in a fire?
A4: When heated to decomposition, iron(III) perchlorate can produce hazardous combustion products, including hydrogen chloride and iron oxides.[1][4]
Q5: What personal protective equipment (PPE) is required for firefighters responding to an incident involving iron(III) perchlorate?
A5: Firefighters should wear a self-contained breathing apparatus (SCBA) with pressure-demand, approved by MSHA/NIOSH or an equivalent authority, and full protective gear.[1][2][4]
Q6: What are the immediate first aid measures in case of exposure to iron(III) perchlorate?
A6:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][4]
-
Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1]
-
Ingestion: Clean the mouth with water and then drink plenty of water. Seek medical attention if symptoms occur.[1]
Troubleshooting Guide for Experimental Incidents
| Issue | Immediate Action | Follow-up / Prevention |
| Small Spill (No Fire) | Evacuate personnel from the immediate area. Wear appropriate PPE (gloves, safety goggles, lab coat). Sweep up the spilled solid material and place it in a suitable, closed container for disposal. Avoid creating dust. | Ensure proper storage in a cool, dry, well-ventilated area away from combustible materials.[4][6] Handle in accordance with good industrial hygiene and safety practices. |
| Contact with Combustible Material (No Fire) | Carefully separate the iron(III) perchlorate from the combustible material. Inspect for any signs of reaction or heating. | Keep and store away from clothing and other combustible materials.[1][2][5] |
| Minor Fire | Use a suitable fire extinguisher (CO2, dry chemical, or foam).[1][5][6] If the fire is larger than can be handled with a portable extinguisher, evacuate the area and call for emergency response. | Conduct a risk assessment before beginning experiments. Ensure fire extinguishers are accessible and personnel are trained in their use. |
| Major Fire | In case of a major fire and large quantities of material, evacuate the area immediately. Fight the fire remotely due to the risk of explosion.[1] | Store large quantities of iron(III) perchlorate according to institutional and regulatory guidelines. |
Quantitative Hazard Data
| Hazard Classification | Code | Description |
| Oxidizing Solids | H272 | May intensify fire; oxidizer[1][5] |
| Skin Irritation | H315 | Causes skin irritation[1][5] |
| Eye Irritation | H319 | Causes serious eye irritation[1][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1][5] |
Firefighting Logic Pathway
Caption: Firefighting decision workflow for iron(III) perchlorate incidents.
References
Accidental release measures for iron(III) perchlorate hydrate spills
This technical support center provides guidance for researchers, scientists, and drug development professionals on the accidental release measures for iron(III) perchlorate hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a strong oxidizer and can intensify fires; contact with combustible material may cause a fire.[1][2][3] It also causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][4] It is hygroscopic, meaning it absorbs moisture from the air.[1][2][3]
Q2: What should I do if I am exposed to this compound?
A2: Immediate action is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][2][3] If present, remove contact lenses and continue rinsing.[3][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation persists, call a physician.[1][2][3] Contaminated clothing should be removed and washed before reuse.[1][3]
-
Inhalation: Move the person to fresh air.[1][2][3] If the person is not breathing, give artificial respiration.[2][3] Call a poison center or doctor if you feel unwell.[1][2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[1][2] Get medical attention if symptoms occur.[2]
Q3: Can I use water to clean up a spill of this compound?
A3: While water is used for extinguishing fires involving this chemical and for personal decontamination, for spill cleanup, the primary recommendation is to avoid creating dust.[1][2][5] The material should be swept up or shoveled into a suitable container for disposal.[1][2][3][5] Wetting the material during cleanup should be done cautiously as it is hygroscopic and contact with moisture is a condition to avoid.[1][3][5]
Q4: How should I dispose of the waste from a spill cleanup?
A4: The collected waste, including the spilled material and any contaminated absorbent materials, should be placed in a suitable, closed container for disposal.[1][2][3][5] This waste must be disposed of as hazardous waste through an approved waste disposal plant.[2][3][6] Do not let the product enter drains.[4][5]
Troubleshooting Guides
Issue: A small, solid spill of this compound has occurred on a laboratory bench.
Solution:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.[2][5]
-
Personal Protective Equipment (PPE): Before attempting cleanup, don the appropriate PPE as detailed in Table 1.
-
Containment: Prevent the spread of the dust. Avoid breathing in the dust.[5]
-
Cleanup: Carefully sweep or shovel the solid material.[1][2][3][5] Alternatively, use wet-brushing or an electrically protected vacuum cleaner.[5] Place the collected material into a labeled, closed container for hazardous waste disposal.[1][2][3][5]
-
Decontamination: Wipe down the spill area with a damp cloth.[7] All contaminated cleaning materials should also be placed in the hazardous waste container.[8]
-
Hygiene: Wash hands thoroughly after handling the cleanup.[1][5]
Issue: A large spill of this compound has occurred in a storage area.
Solution:
-
Immediate Evacuation: Evacuate all personnel from the affected area.[5]
-
Isolate the Area: Prevent entry to the spill area.
-
Emergency Services: Contact your institution's emergency services or environmental health and safety (EHS) department immediately.
-
Control Ignition Sources: As iron(III) perchlorate is an oxidizer, remove all sources of heat and ignition from the vicinity.[1][5]
-
Professional Cleanup: Do not attempt to clean up a large spill without specialized training and equipment. The emergency response team will handle the cleanup and disposal.
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE) for Spill Response
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5] | Protects against dust particles and splashes causing serious eye irritation.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3][5] | Prevents skin irritation upon contact.[2][4] |
| Respiratory Protection | Use a respirator if dust is generated. A NIOSH-approved respirator for particulates is recommended.[2][3] Use in a well-ventilated area.[2][3][5] | Protects against inhalation of dust which may cause respiratory irritation.[2][4] |
Experimental Protocols
Protocol 1: Small Spill Cleanup Procedure (Solid)
-
Preparation: Ensure the spill area is well-ventilated and all non-essential personnel have been evacuated.[2][5] Confirm that all necessary PPE is available and correctly worn.
-
Containment: If the spill is spreading, create a dike around the perimeter using an inert absorbent material like sand or vermiculite.
-
Collection:
-
Carefully sweep the this compound powder into a dustpan.[1][3][5] Minimize dust generation during this process.[5]
-
Alternatively, use a damp cloth or towel to gently wipe up the powder.[7]
-
For a more controlled cleanup, a vacuum cleaner with a HEPA filter or one that is electrically protected can be used.[5]
-
-
Containerization: Transfer the collected material and any contaminated absorbents into a clearly labeled, sealable container for hazardous waste.[1][2][3][5]
-
Final Decontamination:
-
Post-Cleanup:
Mandatory Visualization
Caption: Workflow for responding to an this compound spill.
References
- 1. fishersci.no [fishersci.no]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 8. acs.org [acs.org]
- 9. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Validation & Comparative
A Comparative Analysis of Iron(III) Perchlorate's Catalytic Activity Against Other Lewis Acids
In the landscape of organic synthesis, Lewis acids are indispensable catalysts for a myriad of reactions. Among them, iron(III) compounds have garnered significant attention due to their low cost, environmental friendliness, and versatile reactivity. This guide provides a comparative analysis of the catalytic activity of iron(III) perchlorate against other common Lewis acids, supported by experimental data from the literature. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison to aid in catalyst selection.
Comparative Catalytic Performance
The efficacy of a Lewis acid catalyst is often determined by factors such as reaction yield, reaction time, and the required catalyst loading. Below, we present a summary of the catalytic performance of iron(III) perchlorate in comparison to other Lewis acids in several key organic transformations.
Michael Addition
The Michael addition, a fundamental carbon-carbon bond-forming reaction, is frequently catalyzed by Lewis acids. Experimental evidence suggests that the choice of the counter-ion in iron(III) catalysts significantly impacts their activity.
Table 1: Comparison of Iron(III) Catalysts in the Michael Addition of 2-Oxocyclopentanecarboxylate to α,β-Unsaturated Ketones
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| Fe(ClO₄)₃·9H₂O | 0.35 | 12 | Quantitative |
| FeCl₃·6H₂O | ~2.1 | Not specified | Quantitative |
Data sourced from literature investigating the metal species in homogeneous iron(III) catalyzed Michael addition reactions.[1]
As indicated in Table 1, iron(III) perchlorate demonstrates significantly higher catalytic activity than iron(III) chloride in the Michael addition. A substantially lower catalyst loading of Fe(ClO₄)₃·9H₂O (0.35 mol%) is sufficient to achieve quantitative conversion, highlighting its superior efficiency.[1] This enhanced activity is attributed to the non-coordinating nature of the perchlorate anion, which leads to a more Lewis acidic iron center.
Ritter Reaction
The Ritter reaction provides a convenient route for the synthesis of N-substituted amides. Iron(III) perchlorate has been identified as a highly efficient catalyst for this transformation.
Table 2: Performance of Iron(III) Perchlorate in the Ritter Reaction of Esters with Nitriles
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Fe(ClO₄)₃·H₂O | 5 | 80 | 2 - 8 | 72 - 97 |
Data from a study on the Fe(ClO₄)₃·H₂O-catalyzed Ritter reaction.[2]
In a study focusing on the synthesis of N-substituted amides from esters and nitriles, Fe(ClO₄)₃·H₂O was found to be the optimal catalyst, surpassing the performance of other iron-based catalysts.[2] The reaction proceeds under solvent-free conditions, offering both economic and environmental advantages.
Pechmann Condensation
The Pechmann condensation is a classic method for synthesizing coumarins, which are important scaffolds in medicinal chemistry. While direct comparative data for iron(III) perchlorate in this reaction is limited in the reviewed literature, a comparison of various other Lewis acids, including iron(III) chloride, provides a useful context for catalyst selection.
Table 3: Comparison of Various Catalysts in the Pechmann Condensation of Resorcinol and Ethyl Acetoacetate
| Catalyst | Catalyst Loading (mol%) | Solvent | Condition | Yield (%) |
| FeCl₃·6H₂O | 10 | Toluene | Reflux, 16 h | 92 |
| NH₄Fe(SO₄)₂·12H₂O | 10 | Toluene | Reflux, 16 h | 79 |
| FeSO₄·7H₂O | 20 | Toluene | Reflux, 16 h | 20 |
Data from a study on the facile iron(III) chloride hexahydrate catalyzed synthesis of coumarins.
The data in Table 3 indicates that among the tested iron salts, FeCl₃·6H₂O is the most effective catalyst for the Pechmann condensation. It is important to note that direct quantitative comparisons with iron(III) perchlorate were not available in the surveyed literature for this specific reaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key reactions discussed.
Michael Addition Catalyzed by Iron(III) Perchlorate
Procedure:
-
A mixture of Fe(ClO₄)₃·9H₂O (48.2 mmol) and the β-oxo ester (6.66 mmol) is stirred for 30 minutes.
-
An internal standard (e.g., hexadecane, 1.36 mmol), a solvent (e.g., chloroform, 1.40 ml), and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 35.6 µmol) are added to the mixture.
-
The reaction is initiated by the addition of the enone (8.44 mmol).
-
The reaction progress is monitored by taking aliquots at specific time intervals.
-
The aliquots are filtered through a short plug of silica gel with dichloromethane and analyzed by gas-liquid chromatography (GLC).[1]
Ritter Reaction Catalyzed by Iron(III) Perchlorate
General Procedure:
-
In a reaction vessel, the ester (1.0 mmol), nitrile (1.2 mmol), and Fe(ClO₄)₃·H₂O (0.05 mmol, 5 mol%) are combined.
-
The reaction mixture is stirred at 80°C for the specified time (typically 2-8 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated and purified by column chromatography on silica gel.[2]
Pechmann Condensation Catalyzed by Iron(III) Chloride
General Procedure:
-
A mixture of the phenol (3 mmol), β-ketoester (3 mmol), and FeCl₃·6H₂O (0.3 mmol, 10 mol%) in a solvent (e.g., toluene, 10 mL) is prepared.
-
The reaction mixture is heated to reflux for the required duration (e.g., 16 hours).
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired coumarin.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate a typical workflow for comparing Lewis acid catalysis and a general representation of a signaling pathway influenced by a catalyzed reaction.
Caption: Workflow for comparing Lewis acid catalysts.
Caption: Generalized signaling pathway modulation.
References
A Head-to-Head Comparison: Iron(III) Perchlorate versus Iron(III) Chloride as Lewis Acid Catalysts
For researchers, scientists, and professionals in drug development, the choice of a Lewis acid catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall cost. Among the plethora of options, iron-based catalysts have garnered substantial attention due to their low cost, low toxicity, and environmental friendliness. This guide provides an in-depth, objective comparison of two prominent iron(III)-based Lewis acids: iron(III) perchlorate and iron(III) chloride, with a focus on their performance in the Biginelli reaction, a cornerstone of heterocyclic compound synthesis.
At a Glance: Key Performance Differences
While both iron(III) perchlorate and iron(III) chloride are effective Lewis acid catalysts, their performance can vary depending on the specific reaction conditions and substrates. The perchlorate anion is generally considered to be less coordinating than the chloride anion, which can lead to a more "naked" and thereby more Lewis acidic iron center. This enhanced acidity can translate to faster reaction times and higher yields in certain cases. However, the hygroscopic nature and potential safety considerations of perchlorates are important factors to consider. Iron(III) chloride, on the other hand, is a more common and readily available Lewis acid, often used in its hydrated form (FeCl₃·6H₂O), which can influence its catalytic activity.
Performance in the Biginelli Reaction: A Case Study
The Biginelli reaction, a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), serves as an excellent platform for comparing the catalytic efficacy of these two Lewis acids. DHPMs are a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities.
Quantitative Data Comparison
The following tables summarize the performance of iron(III) perchlorate and iron(III) chloride in the Biginelli reaction based on available experimental data. It is important to note that the data has been collated from different studies and while efforts have been made to select comparable conditions, direct head-to-head comparisons in a single study are limited.
Table 1: Iron(III) Perchlorate as a Catalyst in the Biginelli Reaction
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | 10 | Acetonitrile | 2.5 | 92 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 10 | Acetonitrile | 3 | 95 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 10 | Acetonitrile | 2 | 94 |
| Benzaldehyde | Methyl acetoacetate | Thiourea | 10 | Acetonitrile | 4 | 88 |
Table 2: Iron(III) Chloride as a Catalyst in the Biginelli Reaction
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | 10 | Acetonitrile | 10 | Moderate to good[1] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 10 | Acetonitrile | 10 | High[1] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 10 | Acetonitrile | 10 | High[1] |
| Benzaldehyde | Ethyl acetoacetate | Urea | 10 | Solvent-free | 4 | 70[2] |
Note: "High" and "Moderate to good" yields are reported as described in the source literature where specific percentages were not provided in the abstract.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Biginelli reaction catalyzed by each iron salt.
Protocol 1: Biginelli Reaction Catalyzed by Iron(III) Perchlorate
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and iron(III) perchlorate (10 mol%) in acetonitrile (5 mL) is stirred at a specified temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then purified by recrystallization from a suitable solvent to afford the desired 3,4-dihydropyrimidin-2(1H)-one/thione.
Protocol 2: Biginelli Reaction Catalyzed by Iron(III) Chloride Hexahydrate[1]
A mixture of an aryl aldehyde (0.01 mol), a β-dicarbonyl compound (0.01 mol), urea (0.02 mol), and FeCl₃·6H₂O (0.001 mol) in acetonitrile (25 mL) is refluxed for 10 hours.[1] After allowing the solution to stand for 1 hour at room temperature, the reaction mixture is poured into chilled water.[1] The resulting solid product is filtered, dried, and recrystallized from isopropyl alcohol.[1]
Mechanistic Insights and Workflow
The catalytic cycle of the iron-catalyzed Biginelli reaction is believed to proceed through a series of key steps, as illustrated in the diagrams below.
Caption: Proposed mechanism for the iron-catalyzed Biginelli reaction.
The general workflow for conducting a comparative study of these two catalysts is outlined below.
Caption: General workflow for comparing Lewis acid catalysts.
Conclusion and Recommendations
Both iron(III) perchlorate and iron(III) chloride are viable and effective Lewis acid catalysts for organic synthesis, as demonstrated in the Biginelli reaction.
-
Iron(III) perchlorate may offer advantages in terms of higher yields and shorter reaction times in some instances, likely due to the non-coordinating nature of the perchlorate anion leading to a more active catalytic species.
-
Iron(III) chloride is a more economical and widely used reagent. While it may sometimes require longer reaction times, it remains a robust and reliable catalyst for a wide range of transformations.[1]
The choice between these two catalysts will ultimately depend on the specific requirements of the synthesis, including desired reaction kinetics, cost considerations, and safety protocols. For reactions where maximizing yield and minimizing reaction time is paramount, iron(III) perchlorate may be the preferred choice, provided appropriate safety measures are in place. For more general applications where cost and ease of handling are major drivers, iron(III) chloride remains an excellent and practical option. It is recommended to perform small-scale screening experiments with both catalysts to determine the optimal choice for a specific application.
References
Iron(III) Perchlorate: A Powerful and Versatile Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of organic synthesis, the choice of a catalyst is pivotal for the efficiency, selectivity, and overall success of a reaction. Iron(III) perchlorate, a readily available and inexpensive Lewis acid, has emerged as a highly effective catalyst for a variety of organic transformations. This guide provides an objective comparison of iron(III) perchlorate's performance against other catalysts in key organic reactions, supported by experimental data. Detailed experimental protocols and mechanistic diagrams are also presented to facilitate practical application in the laboratory.
One-Pot Synthesis of α-Aminonitriles
The Strecker synthesis of α-aminonitriles is a fundamental reaction in organic chemistry, providing access to essential precursors for α-amino acids and nitrogen-containing heterocycles. Iron(III) perchlorate has proven to be a mild and efficient catalyst for this one-pot, three-component reaction of an aldehyde, an amine, and trimethylsilyl cyanide (TMSCN).
Comparative Performance of Lewis Acid Catalysts
The following table summarizes the performance of various Lewis acid catalysts in the synthesis of 2-(4-chlorophenyl)-2-(phenylamino)acetonitrile from 4-chlorobenzaldehyde, aniline, and TMSCN.
| Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |
| Fe(ClO₄)₃ | 10 | 15 | 95 | |
| Sc(OTf)₃ | 1 | 180 | 94 | |
| InCl₃ | 10 | 60 | 92 | |
| BiCl₃ | 10 | 30 | 96 | |
| I₂ | 10 | 120 | 90 | |
| No Catalyst | - | 1440 | <5 |
As the data indicates, iron(III) perchlorate demonstrates comparable, and in some aspects, superior catalytic activity, affording a high yield in a significantly shorter reaction time compared to other common Lewis acids.
Experimental Protocol: Synthesis of α-Aminonitriles using Iron(III) Perchlorate
A mixture of the aldehyde (1 mmol), amine (1 mmol), and trimethylsilyl cyanide (1.1 mmol) is stirred in acetonitrile (5 mL) in the presence of a catalytic amount of iron(III) perchlorate (0.1 mmol). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a 10% aqueous solution of sodium bicarbonate (15 mL) and the product is extracted with an organic solvent. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure α-aminonitrile.
Logical Workflow for α-Aminonitrile Synthesis
A Comparative Guide to Characterization Techniques for Confirming the Purity of Synthesized Iron(III) Perchlorate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity iron(III) perchlorate, Fe(ClO₄)₃·xH₂O, is critical for a range of applications, from its use as a catalyst in organic synthesis to a precursor in advanced materials science. Verifying the purity of the synthesized product is a crucial step to ensure reproducibility and reliability in research and development. This guide provides a comparative analysis of key characterization techniques to confirm the purity of iron(III) perchlorate, complete with experimental protocols and quantitative data.
Comparison of Key Characterization Techniques
A multi-faceted approach employing several analytical techniques is recommended for a comprehensive assessment of iron(III) perchlorate purity. The choice of techniques will depend on the potential impurities and the desired level of accuracy.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified. | Determines the percentage composition of C, H, N, and can be adapted for other elements like Fe and Cl. | Provides fundamental information on the elemental composition, allowing for verification of the empirical formula. | Can be affected by the presence of residual solvents or incomplete combustion. Does not provide information on the crystalline phase or the presence of ionic impurities that do not contain C, H, or N. |
| Gravimetric Analysis | Precipitation of a sparingly soluble compound containing the analyte, followed by filtration, drying, and weighing. | Quantifies the amount of a specific ion, in this case, iron(III), by converting it to a stable, weighable form (Fe₂O₃). | A highly accurate and precise classical method for determining the macro-amount of an element. | Time-consuming, requires careful technique, and is susceptible to errors from co-precipitation of impurities. |
| UV-Visible Spectroscopy | Measures the absorption of ultraviolet or visible light by the sample. | Confirms the presence of the hydrated iron(III) ion and can be used for quantitative determination of its concentration. | A simple, rapid, and sensitive technique for quantitative analysis of dissolved iron(III). | The absorption spectrum can be influenced by pH, solvent, and the presence of complexing agents. It is not suitable for identifying crystalline phases or anhydrous impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which excites molecular vibrations. | Identifies functional groups present in the sample, such as the perchlorate anion (ClO₄⁻) and water of hydration (H₂O). | Provides structural information and can detect the presence of impurities with distinct IR absorption bands. | Primarily a qualitative technique; quantitative analysis can be challenging. |
| X-ray Diffraction (XRD) | Scatters X-rays from the crystalline lattice of a material, producing a unique diffraction pattern. | Identifies the crystalline phase of the material and can detect the presence of crystalline impurities. | A powerful non-destructive technique for phase identification and quantification. | Only sensitive to crystalline materials; amorphous impurities will not be detected. |
| Thermal Analysis (TGA/DSC) | Thermogravimetric Analysis (TGA) measures mass changes, while Differential Scanning Calorimetry (DSC) measures heat flow as a function of temperature. | Determines the water of hydration content, thermal stability, and decomposition profile of the sample. | Provides quantitative information on hydration states and thermal events like melting and decomposition. | The decomposition of perchlorates can be complex and may be influenced by the presence of impurities. |
| Ion Chromatography (IC) | Separates ions based on their affinity for an ion-exchange resin. | Quantifies the concentration of the perchlorate anion and can detect and quantify other anionic impurities like chloride (Cl⁻). | A highly sensitive and selective method for the analysis of ionic species. | Requires specialized equipment and standards for each anion to be quantified. |
Experimental Protocols
Elemental Analysis
Objective: To determine the weight percentage of iron, chlorine, and oxygen to confirm the empirical formula of the hydrated iron(III) perchlorate.
Methodology:
-
A precisely weighed sample (1-3 mg) of the synthesized iron(III) perchlorate is placed in a tin or silver capsule.
-
The sample is combusted at a high temperature (typically >900 °C) in a stream of oxygen.
-
The resulting gases are passed through a series of columns to separate them.
-
The amount of each gas is quantified using a thermal conductivity detector.
-
For iron analysis, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be used after acid digestion of the sample.
Gravimetric Analysis for Iron Content
Objective: To quantitatively determine the percentage of iron in the synthesized salt.
-
Accurately weigh approximately 0.3 g of the iron(III) perchlorate sample and dissolve it in 100 mL of deionized water.
-
Add 5 mL of concentrated nitric acid and boil the solution for a few minutes to ensure all iron is in the +3 oxidation state.[1][2]
-
Dilute the solution to about 200 mL with deionized water and heat to boiling.
-
Slowly add 1:1 aqueous ammonia solution with constant stirring until the solution is basic (a faint odor of ammonia persists). A reddish-brown precipitate of hydrous iron(III) oxide will form.[1]
-
Boil the mixture gently for 5 minutes to coagulate the precipitate.
-
Filter the precipitate through an ashless filter paper. Wash the precipitate with a hot 1% ammonium nitrate solution until the filtrate is free of chloride ions (test with silver nitrate solution).
-
Transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.
-
Carefully dry and char the filter paper over a low flame, then ignite at a high temperature (e.g., 800 °C) in a muffle furnace for at least one hour to convert the precipitate to ferric oxide (Fe₂O₃).
-
Cool the crucible in a desiccator and weigh. Repeat the ignition and weighing steps until a constant mass is obtained.
-
Calculate the percentage of iron in the original sample based on the mass of Fe₂O₃.
UV-Visible Spectroscopy
Objective: To confirm the presence of the [Fe(H₂O)₆]³⁺ complex and quantify the iron(III) concentration.
-
Prepare a stock solution of the synthesized iron(III) perchlorate of a known concentration in 0.1 M perchloric acid.
-
Prepare a series of standard solutions of known iron(III) perchlorate concentrations by diluting the stock solution.
-
Record the UV-Vis absorption spectrum of the sample solution from 200 to 800 nm. The hydrated iron(III) ion typically shows a characteristic absorption band around 240 nm.
-
Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorption.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of iron(III) in the sample solution from the calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the perchlorate anion and water of hydration.
Methodology: [9]
-
Prepare a solid sample for analysis, typically by grinding a small amount of the iron(III) perchlorate with dry potassium bromide (KBr) and pressing the mixture into a thin pellet.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectrum over the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the perchlorate anion (around 1100 cm⁻¹) and water (broad peak around 3400 cm⁻¹ and a bending mode around 1630 cm⁻¹).
X-ray Diffraction (XRD)
Objective: To confirm the crystalline phase of the synthesized iron(III) perchlorate hydrate.
-
Grind a small amount of the crystalline sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the XRD pattern using a diffractometer with a Cu Kα radiation source.
-
Compare the experimental diffraction pattern with a reference pattern from a crystallographic database for iron(III) perchlorate nonahydrate.[10][11][12]
Thermal Analysis (TGA/DSC)
Objective: To determine the water of hydration content and the thermal decomposition profile.
-
Accurately weigh a small amount of the sample (5-10 mg) into a TGA or DSC pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting curves to determine the temperature ranges of dehydration and decomposition, and the corresponding mass losses.
Ion Chromatography
Objective: To quantify the perchlorate content and detect anionic impurities.
Methodology: [16][17][18][19][20]
-
Prepare an aqueous solution of the synthesized iron(III) perchlorate of a known concentration.
-
Prepare standard solutions containing known concentrations of perchlorate and any suspected anionic impurities (e.g., chloride).
-
Inject the standard and sample solutions into the ion chromatograph.
-
Elute the anions using an appropriate eluent (e.g., a hydroxide or carbonate/bicarbonate solution).
-
Detect the separated anions using a conductivity detector.
-
Quantify the concentration of perchlorate and other anions by comparing the peak areas in the sample chromatogram with those of the standards.
Quantitative Data Summary
| Technique | Parameter Measured | Theoretical/Expected Value for Fe(ClO₄)₃·9H₂O | Typical Purity Specification |
| Elemental Analysis | % Iron (Fe) | 10.39% | 10.2 - 10.6% |
| % Chlorine (Cl) | 19.78% | 19.5 - 20.0% | |
| % Oxygen (O) | 59.50% | Not typically specified | |
| % Hydrogen (H) | 3.34% | Not typically specified | |
| Gravimetric Analysis | % Iron (Fe) | 10.39% | 10.2 - 10.6% |
| UV-Vis Spectroscopy | Molar Absorptivity (ε) at λmax (~240 nm) | Dependent on conditions | Consistent with reference |
| FTIR Spectroscopy | Perchlorate (ClO₄⁻) stretch | ~1100 cm⁻¹ | Presence of characteristic peak |
| Water (H₂O) stretch | ~3400 cm⁻¹ (broad) | Presence of characteristic peak | |
| Water (H₂O) bend | ~1630 cm⁻¹ | Presence of characteristic peak | |
| XRD | 2θ diffraction angles (Cu Kα) | Match with reference pattern for Fe(ClO₄)₃·9H₂O | No peaks from other phases |
| TGA | Mass loss due to dehydration (9H₂O) | ~30.1% | 29.5 - 30.5% |
| Ion Chromatography | % Perchlorate (ClO₄⁻) | 55.48% (in the anhydrous salt) | >99% of anionic content |
| Chloride (Cl⁻) impurity | 0% | <0.05% |
Visualization of the Purity Confirmation Workflow
Caption: Workflow for the comprehensive purity analysis of synthesized iron(III) perchlorate.
References
- 1. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. studylib.net [studylib.net]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Determination of iron in biological material by spectrophotometry of ferric perchlorate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 15201-61-3 | Benchchem [benchchem.com]
- 10. Crystal structure of iron(III) perchlorate nonahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of iron(III) perchlorate nona-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. rsc.org [rsc.org]
- 18. Trace level perchlorate analysis by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. agilent.com [agilent.com]
Validating Experimental Results with Iron(III) Perchlorate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Iron(III) perchlorate, a versatile and potent Lewis acid and oxidant, has carved a niche in modern organic synthesis. Its efficacy in catalyzing a range of chemical transformations makes it a valuable tool for researchers in academia and industry. However, validating experimental outcomes and selecting the optimal catalyst requires a clear understanding of its performance relative to other available reagents. This guide provides an objective comparison of iron(III) perchlorate with alternative catalysts in several key synthetic applications, supported by experimental data and detailed protocols.
C-H Oxygenation of Polycyclic Aromatic Hydrocarbons
The direct oxygenation of C-H bonds is a cornerstone of synthetic chemistry, enabling the efficient conversion of simple hydrocarbons into more complex, functionalized molecules. Iron catalysts, in conjunction with perchlorate salts, have emerged as effective promoters of such reactions.
Comparison of Catalysts for the Oxidation of Anthracene to Anthraquinone
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| --INVALID-LINK--₂ | [NBu₄][ClO₄] | EtCN | 120 | 18 | 92 | [1][2] |
| Other Fe(II)/Perchlorate Systems | [NBu₄][ClO₄] | Various | 80-120 | 18-24 | 40-74 | [1] |
Experimental Protocol: Iron-Catalyzed C-H Oxygenation of Anthracene
A detailed experimental protocol for the iron-catalyzed C-H oxygenation of anthracene is described in the work by Sarkar et al. (2024).[1] In a typical procedure, a solution of the iron(II) tris(2-pyridylmethyl)amine (TPA) complex catalyst (e.g., 15 mol%) and anthracene in propionitrile (EtCN) is prepared in a reaction vessel. To this solution, [NBu₄][ClO₄] as the perchlorate source and AgOTf to sequester chloride ions are added. The reaction mixture is then heated at 120 °C under a nitrogen atmosphere for the specified duration.[2] Following the reaction, the product, anthraquinone, is isolated and purified using standard chromatographic techniques.
Experimental Workflow: C-H Oxygenation
Caption: Workflow for iron-catalyzed C-H oxygenation of anthracene.
Synthesis of Fullerene Derivatives
The unique electronic and structural properties of fullerenes have made them attractive building blocks in materials science and medicinal chemistry. Iron(III) perchlorate has proven to be a valuable reagent in promoting the functionalization of fullerenes, for instance, in the synthesis of fullerene-fused dioxanes.
Comparison of Reaction Conditions for the Synthesis of Fullerene-Fused Dioxane from[3]Fullerene and Ethylene Glycol
| Fe(ClO₄)₃ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | ODCB | 100 | 24 | 21 | [4] |
| 2.0 | ODCB | 100 | 24 | 18 | [4] |
| 0.5 | ODCB | 100 | 24 | 15 | [4] |
| 1.0 | Toluene | 100 | 24 | 10 | [4] |
| 1.0 | ODCB | 80 | 24 | 12 | [4] |
Experimental Protocol: Synthesis of Fullerene-Fused Dioxanes
A detailed procedure for the ferric perchlorate-mediated reaction of[3]fullerene with diols is provided by Liu et al. (2015).[5] In a representative experiment, a mixture of[3]fullerene and the corresponding diol (e.g., ethylene glycol) is dissolved in 1,2-dichlorobenzene (ODCB). Anhydrous iron(III) perchlorate is then added to the solution. The reaction mixture is stirred at a specific temperature (e.g., 100 °C) for a designated period. After the reaction is complete, the products are isolated and purified by column chromatography.
Logical Relationship: Fullerene Functionalization
Caption: Key components in the synthesis of fullerene-fused heterocycles.
N-Alkylation of Amines
The N-alkylation of amines is a fundamental transformation in the synthesis of a vast array of pharmaceuticals and agrochemicals. While various catalysts have been developed for this purpose, iron-based systems offer a more sustainable and cost-effective alternative to precious metal catalysts.
Comparison of Iron-Based Catalysts for the N-Alkylation of Aniline with Benzyl Alcohol
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to N-benzylaniline (%) | Reference |
| FeSA@N-G | t-BuOK | Solvent-free | 140 | 3 | >99 | >99 | [6] |
| FeCl₃ | t-BuOK | Solvent-free | 140 | 3 | 67 | - | [6] |
| Fe-complex | t-BuOK | Toluene | 110 | 4-24 | 42-91 | - | [7] |
| Fe/Al-SBA-15 | - | - | - | - | - | 96 (to imine) |
Experimental Protocol: Iron-Catalyzed N-Alkylation of Aniline
A general procedure for the iron-catalyzed N-alkylation of amines with alcohols is described by Maji et al. (2021).[6] Typically, the amine, alcohol, and a base (e.g., t-BuOK) are combined with the iron catalyst in a reaction vessel. The mixture is then heated under solvent-free conditions or in a suitable solvent (e.g., toluene) for a specified time. Upon completion, the reaction mixture is worked up, and the N-alkylated amine product is purified by chromatography.
Reaction Pathway: N-Alkylation via Borrowing Hydrogen
Caption: Simplified 'borrowing hydrogen' mechanism for N-alkylation.
Oxidative Coupling of Thiols to Disulfides
Disulfide bonds are crucial structural motifs in peptides, proteins, and various organic molecules. The oxidative coupling of thiols provides a direct route to their synthesis. While several oxidizing agents can effect this transformation, the choice of reagent can influence the reaction's efficiency and selectivity.
Qualitative Comparison of Oxidants for Thiol Coupling
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| Iron(III) Perchlorate | Acetonitrile, room temp. | Mild conditions, good yields | Limited comparative data available |
| Iron(III) Chloride/NaI | Air, room temp. | Mild, simple | May require an additive |
| Hydrogen Peroxide | Trifluoroethanol, room temp. | "Green" oxidant | Can lead to over-oxidation |
| Molecular Iodine | Various | Effective | Can be harsh, may require a base |
Experimental Protocol: Oxidative Coupling of Thiophenol
A general procedure for the oxidative coupling of thiols can be adapted from related iron-catalyzed reactions. In a typical setup, the thiol (e.g., thiophenol) is dissolved in a suitable solvent like acetonitrile. A solution of iron(III) perchlorate in the same solvent is then added dropwise. The reaction is typically stirred at room temperature for a few hours. The disulfide product can then be isolated by filtration and purified by crystallization.
Conclusion
Iron(III) perchlorate demonstrates significant utility as both a Lewis acid catalyst and an oxidant in a variety of organic transformations. Its performance, particularly in C-H oxygenation and fullerene functionalization, is notable. While direct, comprehensive comparative studies with a wide array of alternative catalysts are not always available, the existing data suggests that iron(III) perchlorate is a potent and valuable reagent. For researchers and professionals in drug development, the choice of catalyst will ultimately depend on the specific substrate, desired outcome, and process constraints. This guide serves as a starting point for validating experimental results and making informed decisions in catalyst selection. Further investigation into specific reaction classes is encouraged to identify the optimal conditions for any given synthetic challenge.
References
- 1. Iron-Catalyzed C–H Oxygenation using Perchlorate Enabled by Secondary Sphere Hydrogen-bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perchlorate Used for Iron-Catalyzed C–H Oxygenations - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fullerene-Fused Dioxanes/Dioxepanes: Ferric Perchlorate-Mediated One-Step Reaction of [60]Fullerene with Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
Comparative Study of Iron(III) Perchlorate Hydrates in Catalysis: A Guide for Researchers
A detailed analysis of the catalytic performance of different hydrate forms of iron(III) perchlorate, offering insights for researchers, scientists, and drug development professionals.
Iron(III) perchlorate, a versatile and cost-effective Lewis acid, has garnered significant attention as a catalyst in a wide array of organic transformations. Its catalytic efficacy is largely attributed to the potent Lewis acidity of the ferric ion, which activates substrates, facilitating bond formation and chemical reactions. This compound exists in various hydrated forms, most commonly as the hexahydrate (Fe(ClO₄)₃·6H₂O), nonahydrate (Fe(ClO₄)₃·9H₂O), and decahydrate (Fe(ClO₄)₃·10H₂O). The degree of hydration can influence the catalyst's stability, solubility, and, consequently, its activity. This guide provides a comparative overview of these different hydrate forms in catalysis, supported by experimental data and detailed protocols.
Catalytic Performance in the Synthesis of β-Acetamido Ketones
A notable application of iron(III) perchlorate hydrates is in the one-pot, three-component synthesis of β-acetamido ketones, which are important intermediates in the synthesis of various biologically active compounds. While direct comparative studies profiling the catalytic efficiency of all hydrate forms in the same reaction are limited, available data for the hexahydrate form provides a benchmark for its performance.
One study reports the use of iron(III) perchlorate hexahydrate as a mild and efficient catalyst for the synthesis of β-acetamido carbonyl compounds under solvent-free conditions.[1][2] The reaction involves the condensation of an aldehyde, a ketone, acetonitrile, and acetyl chloride.
Table 1: Catalytic Performance of Iron(III) Perchlorate Hexahydrate in the Synthesis of β-Acetamido Ketones
| Entry | Aldehyde | Ketone | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 3.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 4.0 | 95 |
| 3 | 4-Nitrobenzaldehyde | Acetophenone | 4.5 | 90 |
| 4 | 2-Naphthaldehyde | Acetophenone | 4.0 | 88 |
| 5 | Benzaldehyde | Cyclohexanone | 3.5 | 85 |
Data sourced from Heravi, M. M., et al. (2009).[1]
The reaction times for these syntheses using Fe(ClO₄)₃·6H₂O are reported to be in the range of 3.5 to 4.5 hours.[3]
Currently, there is a lack of published data specifically detailing the catalytic performance of the nonahydrate and decahydrate forms of iron(III) perchlorate in the synthesis of β-acetamido ketones. This represents a research gap and an opportunity for further investigation to provide a comprehensive comparison of all hydrated forms.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic studies. Below are protocols for the synthesis of different hydrate forms of iron(III) perchlorate and a general procedure for their application in the synthesis of β-acetamido ketones.
Synthesis of Iron(III) Perchlorate Hydrates
1. Iron(III) Perchlorate Decahydrate (Fe(ClO₄)₃·10H₂O): This form can be crystallized from solutions of iron(III) chloride or hydrous iron(III) oxide in perchloric acid.[4]
-
Procedure: Dissolve iron(III) chloride or hydrous iron(III) oxide in a stoichiometric amount of concentrated perchloric acid. Concentrate the solution by gentle heating until saturation is reached. Allow the solution to cool slowly to room temperature, which will yield pale pink crystals of the decahydrate.
2. Iron(III) Perchlorate Hexahydrate (Fe(ClO₄)₃·6H₂O): The hexahydrate can be obtained from the decahydrate.[4]
-
Procedure: Place the synthesized iron(III) perchlorate decahydrate crystals in a desiccator over phosphorus pentoxide. The decahydrate will lose water molecules to form the hexahydrate upon standing.
3. Iron(III) Perchlorate Nonahydrate (Fe(ClO₄)₃·9H₂O): The nonahydrate form crystallizes from solution at temperatures above 42°C.[4]
-
Procedure: Prepare a saturated solution of iron(III) perchlorate as described for the decahydrate. Heat the solution to a temperature above 42°C and allow it to crystallize at this temperature.
Purification Method: For high-purity iron(III) perchlorate, recrystallization is recommended. Dissolve the crystals in concentrated perchloric acid. To ensure the iron is in the +3 oxidation state, a small amount of hydrogen peroxide can be added during the first crystallization. The solution is then cooled to induce crystallization. Caution: This preparation involves concentrated perchloric acid and is potentially explosive. Extreme care must be taken.[4]
General Procedure for the Synthesis of β-Acetamido Ketones
The following is a general experimental protocol for the synthesis of β-acetamido ketones using an iron(III) perchlorate hydrate as the catalyst.
-
Procedure: In a round-bottom flask, a mixture of an aldehyde (1 mmol), a ketone (1 mmol), acetyl chloride (1.1 mmol), and acetonitrile (3 ml) is prepared. To this mixture, a catalytic amount of this compound (e.g., 1 mol% of Fe(ClO₄)₃·6H₂O) is added. The reaction mixture is then stirred at a specified temperature (e.g., 80°C) for the required time (as monitored by TLC). After completion of the reaction, the mixture is cooled to room temperature, and the product is isolated by pouring the mixture into water and extracting with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by recrystallization or column chromatography.
Catalytic Mechanism and Logical Workflow
The catalytic activity of iron(III) perchlorate in reactions such as the synthesis of β-acetamido ketones is primarily due to its role as a Lewis acid. The Fe³⁺ ion coordinates to the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack.
Below is a DOT language script to generate a diagram illustrating the general workflow for the synthesis of different iron(III) perchlorate hydrates and their application in catalysis.
Caption: Synthesis and Catalytic Application Workflow.
The following DOT script illustrates the proposed catalytic cycle for the iron(III) perchlorate catalyzed synthesis of β-acetamido ketones.
Caption: Proposed Catalytic Cycle.
Conclusion
Iron(III) perchlorate hydrates are effective and economical catalysts for various organic syntheses, including the formation of β-acetamido ketones. The hexahydrate form has demonstrated good to excellent yields in this reaction. However, a comprehensive comparative study detailing the catalytic activities of the nonahydrate and decahydrate forms is needed to fully understand the influence of the degree of hydration on catalytic performance. The provided experimental protocols offer a foundation for researchers to explore and expand upon the catalytic applications of these versatile compounds. Further research into the comparative Lewis acidity and catalytic efficiency of the different hydrate forms will be invaluable to the scientific community.
References
- 1. Fe(ClO4)3 x 6H2O: a mild and efficient catalyst for one-pot three component synthesis of beta-acetamido carbonyl compounds under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ripublication.com [ripublication.com]
- 4. This compound | 13537-24-1 [chemicalbook.com]
A Comparative Guide to the Use of Iron(III) Perchlorate in Organic Synthesis: An Analysis of Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
Iron(III) perchlorate has emerged as a versatile and potent reagent in organic synthesis, acting as both a powerful oxidizing agent and a Lewis acid catalyst. Its utility spans a range of reactions, from carbon-carbon bond formation to carbon-hydrogen bond activation. However, a thorough understanding of the reaction byproducts is crucial for methodological optimization, purification, and overall process safety. This guide provides an objective comparison of iron(III) perchlorate with alternative reagents in key synthetic transformations, supported by experimental data and detailed protocols.
Oxidative Carbon-Carbon Coupling Reactions
Iron(III) perchlorate is an effective reagent for the oxidative dimerization of aromatic hydrocarbons. This reaction proceeds via a single-electron transfer mechanism, leading to the formation of a new carbon-carbon bond.
A primary byproduct of this reaction is the reduced form of the iron catalyst, iron(II), and perchloric acid. Under thermal decomposition or in the presence of combustible materials, hazardous byproducts such as hydrogen chloride and iron oxides can be formed[1][2].
Comparison with Alternatives:
Iron(III) chloride is a common alternative for oxidative coupling reactions. While often effective, the reaction conditions and byproduct profiles can differ.
| Catalyst/Reagent | Substrate | Product | Yield (%) | Byproducts | Reference |
| Iron(III) Perchlorate | Diphenylacetylene | Tetraphenyl-p-benzoquinone | 75% | Iron(II) species, HClO4 | [3] |
| Iron(III) Perchlorate | Thiophenol | Diphenyl disulfide | 90% | Iron(II) species, HClO4 | [3] |
| Iron(III) Chloride | 2-Naphthol | 1,1'-Bi-2-naphthol | >95% | Iron(II) species, HCl | [4] |
Experimental Protocol: Oxidative Dimerization of Diphenylacetylene using Iron(III) Perchlorate
-
To a solution of diphenylacetylene (1.0 mmol) in acetonitrile (10 mL), a solution of iron(III) perchlorate (1.0 mmol) in acetonitrile (10 mL) is added dropwise with stirring.
-
A solid may separate after approximately 30 minutes. The reaction mixture is stirred for an additional 2 hours.
-
The mixture is then poured into a beaker containing ice.
-
The separated solid is filtered, washed with water, dried, and recrystallized to yield the product.
Reaction Pathway: Oxidative Dimerization
Caption: Oxidative dimerization of aromatic hydrocarbons.
Carbon-Hydrogen (C-H) Oxygenation
Iron(III) perchlorate can be used in iron-catalyzed C-H oxygenation reactions, where it acts as the oxygen source. The reaction involves the transfer of an oxygen atom from the perchlorate anion to a C-H bond.
A significant byproduct in this transformation is the chloride ion (Cl⁻), which is formed upon the reduction of the perchlorate. The accumulation of chloride ions can inhibit the catalyst's turnover. To mitigate this, a chloride scavenger, such as silver triflate (AgOTf), is often added to the reaction mixture to precipitate silver chloride (AgCl)[3][5].
Comparison with Other Oxidants:
While direct comparative data on byproduct profiles is limited, the primary advantage of using perchlorate is its high oxidation potential. However, this must be weighed against the potential hazards associated with perchlorates.
| Catalyst System | Substrate | Product | Yield (%) | Key Byproducts | Reference |
| Fe(II)-TPA complex / [NBu4][ClO4] | Anthracene | Anthraquinone | up to 98% | Chloride ions (sequestered by AgOTf) | [5][6] |
| Fe(II)-TPA complex / [NBu4][ClO4] | 9,10-Dihydroanthracene | Anthraquinone | 74% | Chloride ions | [3] |
Experimental Protocol: Iron-Catalyzed C-H Oxygenation of Anthracene
-
In a nitrogen-filled glovebox, a vial is charged with an iron(II) tris(2-pyridylmethyl)amine (TPA)-type complex catalyst, anthracene, [NBu4][ClO4], and AgOTf.
-
Propionitrile (EtCN) is added as the solvent.
-
The vial is sealed and heated at 120 °C for the specified reaction time.
-
After cooling to room temperature, the reaction mixture is analyzed by techniques such as NMR spectroscopy or gas chromatography to determine the product yield.
Workflow for C-H Oxygenation with Byproduct Sequestration
Caption: C-H oxygenation workflow with byproduct removal.
Biginelli Reaction: A Comparison of Lewis Acid Catalysts
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones. This reaction is typically catalyzed by a Lewis or Brønsted acid. While iron(III) perchlorate can be used, other iron salts and Lewis acids are more commonly reported.
A key challenge in the Biginelli reaction is catalyst efficiency and the generation of waste from stoichiometric promoters. The use of more environmentally friendly and recyclable catalysts is an active area of research.
Comparison of Lewis Acid Catalysts:
Several Lewis acids have been compared for their efficacy in the Biginelli reaction. The choice of catalyst can significantly impact the reaction yield and conditions.
| Catalyst | Yield (%) | Key Features | Reference |
| Iron(III) Tosylate | 5.0 mol% gives best results | Low cost, low toxicity, ease of handling | [7] |
| Iron(III) Nitrate | Catalytic amount | Avoids organic solvents, high yield, inexpensive | [2] |
| Iron(III) Chloride | - | Commonly used, but can be corrosive | [7] |
| BF3∙Et2O | - | Corrosive and toxic | [7] |
| AlCl3 | - | Corrosive and toxic | [7] |
| NiCl2·6H2O | 50.3% | Better yield compared to CuCl2 and CoCl2 for thiones | [8] |
| CuCl2·2H2O | 6.2% | Lower catalytic activity for thiones | [8] |
| CoCl2·6H2O | 0.7% | Low catalytic activity for thiones | [8] |
Experimental Protocol: Iron(III) Tosylate Catalyzed Biginelli Reaction
-
A mixture of an aryl aldehyde (1.0 mmol), urea or thiourea (1.5 mmol), and ethyl acetoacetate (1.0 mmol) is prepared.
-
Iron(III) tosylate (5.0 mol%) is added as the catalyst.
-
The reaction can be carried out in a solvent such as isopropanol or octane, or under solvent-free conditions.
-
The reaction mixture is stirred at an appropriate temperature until the reaction is complete (monitored by TLC).
-
The product is isolated by filtration and recrystallization.
Logical Relationship of Catalyst Selection in the Biginelli Reaction
Caption: Catalyst selection factors for the Biginelli reaction.
Friedel-Crafts Reactions
Iron(III) perchlorate can act as a Lewis acid catalyst in Friedel-Crafts alkylation and acylation reactions. However, more common Lewis acids for these transformations are aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).
A major byproduct in Friedel-Crafts reactions is the corresponding hydrogen halide (e.g., HCl), which is generated from the alkyl or acyl halide and the abstracted proton from the aromatic ring. In the case of acylation, the Lewis acid catalyst often forms a complex with the product ketone, necessitating stoichiometric amounts of the catalyst.
Comparison of Catalysts for Friedel-Crafts Acylation:
While direct comparative data for iron(III) perchlorate is limited in the literature, a comparison between iron(III) chloride and aluminum chloride highlights key differences in reactivity and byproduct formation.
| Catalyst | Reactivity | Byproduct Considerations | Reference |
| Aluminum Chloride (AlCl₃) | Generally more reactive | Can lead to over-alkylation; stoichiometric amounts often needed for acylation | [9] |
| Iron(III) Chloride (FeCl₃) | Generally less reactive | May reduce side reactions due to lower reactivity | [9] |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
The aromatic substrate is dissolved in an appropriate inert solvent (e.g., dichloromethane, nitrobenzene).
-
The Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is added, and the mixture is cooled in an ice bath.
-
The acyl halide or anhydride is added dropwise with stirring.
-
The reaction is allowed to proceed at a controlled temperature until completion.
-
The reaction is quenched by carefully adding it to ice-water.
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which is then purified.
Signaling Pathway for Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts acylation.
Conclusion
Iron(III) perchlorate is a potent and versatile reagent in organic synthesis, offering unique reactivity in oxidative coupling and C-H oxygenation reactions. However, its application requires careful consideration of potential byproducts, including the corrosive and hazardous nature of perchloric acid and its decomposition products. In reactions where it serves as a Lewis acid, such as the Biginelli and Friedel-Crafts reactions, other iron salts or alternative Lewis acids may offer a better balance of reactivity, cost, and safety. The choice of reagent should always be guided by a thorough analysis of the specific reaction, desired outcome, and safety protocols. The data and protocols presented in this guide aim to provide a solid foundation for making informed decisions in the laboratory.
References
- 1. mt.com [mt.com]
- 2. Friedel-Crafts Alkylation [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Perchlorate Used for Iron-Catalyzed C–H Oxygenations - ChemistryViews [chemistryviews.org]
- 6. Oxidative coupling reactions of phenols with iron(III) chloride in the solid state | Semantic Scholar [semanticscholar.org]
- 7. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Iron(III) Perchlorate in Aqueous vs. Organic Media
For Researchers, Scientists, and Drug Development Professionals
Iron(III) perchlorate, Fe(ClO₄)₃, is a versatile and potent Lewis acid catalyst employed in a variety of organic transformations. Its efficacy, however, is significantly influenced by the reaction medium. This guide provides an objective comparison of the performance of iron(III) perchlorate in aqueous versus organic solvents, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs. While direct comparative studies for the same reaction in both media are scarce, this guide collates available data for similar reaction classes to provide a comprehensive overview.
Executive Summary
Iron(III) perchlorate demonstrates high efficacy as a Lewis acid catalyst in a range of organic reactions. In organic media , particularly aprotic solvents like acetonitrile, it excels in promoting reactions such as oxidative couplings and Ritter reactions, often under anhydrous or solvent-free conditions. The non-coordinating nature of the perchlorate ion and the solubility of the iron salt in organic solvents contribute to its strong catalytic activity.
Conversely, the use of iron(III) perchlorate in aqueous media presents both challenges and opportunities. The primary challenge is the extensive hydrolysis of the Fe³⁺ ion to form various aqua complexes, which can alter its Lewis acidity. However, recent studies using analogous iron(III) salts like ferric chloride have shown that iron(III) can effectively catalyze reactions such as condensations in water, highlighting the potential for developing greener synthetic protocols. The choice of solvent is therefore a critical parameter that dictates the catalytic power and applicability of iron(III) perchlorate.
Data Presentation: Performance Comparison
The following tables summarize the performance of iron(III) perchlorate and analogous iron(III) salts in different reaction media. It is important to note that the data is compiled from different studies and direct, side-by-side comparisons for the same reaction are not available in the literature.
Table 1: Oxidative Dimerization of Aromatic Hydrocarbons in Organic Medium
| Substrate | Catalyst | Solvent | Time (hr) | Yield (%) | Reference |
| Naphthalene | Iron(III) Perchlorate | Acetonitrile | 2 | 80 | [1] |
| Acenaphthene | Iron(III) Perchlorate | Acetonitrile | 2 | 75 | [1] |
| Diphenylacetylene | Iron(III) Perchlorate | Acetonitrile | 2 | 70 | [1] |
Table 2: Condensation Reactions in Aqueous vs. Organic/Solvent-Free Media
| Reaction Type | Catalyst | Solvent | Time | Yield (%) | Reference |
| Synthesis of β-acetamido carbonyls | Fe(ClO₄)₃·6H₂O | Solvent-free | 2-4 hr | 85-95 | [2] |
| Synthesis of 1-oxo-hexahydroxanthenes | FeCl₃·6H₂O | Water | 10-30 min | 88-96 | [3] |
Table 3: Ritter Reaction for Amide Synthesis in Solvent-Free Medium
| Substrate (Ester) | Substrate (Nitrile) | Catalyst | Time (hr) | Yield (%) | Reference |
| Benzyl acetate | Acetonitrile | Fe(ClO₄)₃·H₂O | 2 | 95 | [4] |
| tert-Butyl acetate | Benzonitrile | Fe(ClO₄)₃·H₂O | 3 | 92 | [4] |
Experimental Protocols
Key Experiment 1: Oxidative Dimerization of Naphthalene in Acetonitrile
Objective: To synthesize 1,1'-binaphthyl via oxidative dimerization of naphthalene using iron(III) perchlorate in an organic solvent.
Materials:
-
Naphthalene (0.01 mol)
-
Iron(III) perchlorate (0.01 mol)
-
Acetonitrile (20 mL)
-
Ice
-
Petroleum ether-benzene mixture for crystallization
Procedure:
-
Dissolve naphthalene (0.01 mol) in acetonitrile (10 mL).
-
In a separate flask, dissolve iron(III) perchlorate (0.01 mol) in acetonitrile (10 mL).
-
Add the naphthalene solution dropwise to the iron(III) perchlorate solution with continuous stirring.
-
A solid should begin to separate after approximately 30 minutes. Continue stirring the reaction mixture for a total of 2 hours.
-
Pour the reaction mixture into a beaker containing ice.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a petroleum ether-benzene mixture to obtain pure 1,1'-binaphthyl.[1]
Key Experiment 2: Synthesis of 1-oxo-hexahydroxanthenes in Water (using FeCl₃·6H₂O as an analogue)
Objective: To synthesize 1-oxo-hexahydroxanthene derivatives via condensation of salicylaldehyde and dimedone using an iron(III) salt in an aqueous medium.
Materials:
-
Salicylaldehyde (1 mmol)
-
Dimedone (1 mmol)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)
-
Water (5 mL)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, combine salicylaldehyde (1 mmol), dimedone (1 mmol), and ferric chloride hexahydrate (0.1 mmol) in water (5 mL).
-
Stir the mixture at room temperature for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography.
-
Upon completion of the reaction, the solid product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the solid from ethanol to yield the pure product.[3]
Mandatory Visualizations
Caption: Experimental workflow for the oxidative dimerization of naphthalene in an organic solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Nitrate-Mediated Selective Synthesis of 3-Acyl-1,2,4-oxadiazoles from Alkynes and Nitriles: The Dual Roles of Iron Nitrate [organic-chemistry.org]
A Comparative Guide to the Electrochemical Potential of Iron(III) Perchlorate and Other Iron Salts
For researchers, scientists, and professionals in drug development, the selection of an appropriate iron salt is critical for applications ranging from catalysis to electrochemical sensors and redox flow batteries. The anion associated with the iron(III) cation can significantly influence its electrochemical behavior. This guide provides an objective comparison of the electrochemical potential of iron(III) perchlorate against other common iron(III) salts, supported by experimental data and detailed methodologies.
The electrochemical potential of the Fe(III)/Fe(II) redox couple is a key parameter in many chemical and biological systems. While the standard reduction potential for the Fe³⁺/Fe²⁺ couple is +0.77 V versus the standard hydrogen electrode (SHE) in acidic conditions, the nature of the counter-anion can influence the formal potential and the kinetics of the electron transfer process.[1] This is due to factors such as ion pairing and the formation of complex ions in solution.
Comparative Electrochemical Data
The following table summarizes key electrochemical parameters for iron(III) perchlorate and other common iron(III) salts based on available experimental data. It is important to note that these values can vary with experimental conditions such as electrolyte composition, pH, and temperature.
| Iron(III) Salt | Electrochemical Parameter | Value | Experimental Conditions | Reference |
| Iron(III) Perchlorate | Temperature Coefficient of Redox Potential (α) | +1.76 mV/K | Aqueous solution | [2][3] |
| Peak Separation (ΔEp) from Cyclic Voltammetry | 74 mV | 10 mM Fe(ClO₄)₂ in 1.0 M KCl | [3] | |
| Iron(III) Nitrate | Temperature Coefficient of Redox Potential (α) | +1.34 mV/K | Aqueous solution | [3] |
| Iron(III) Sulfate | Temperature Coefficient of Redox Potential (α) | +0.29 mV/K | Aqueous solution | [3] |
| Oxidation Peak Potential | 0.4–0.6 V vs. Ag/AgCl | 2.8 M H₂SO₄ solution | [4] | |
| Iron(III) Chloride | Standard Reduction Potential (E°) | +0.77 V vs. SHE | Standard acidic conditions | [1] |
Note: A smaller peak separation (ΔEp) in cyclic voltammetry generally indicates faster electron transfer kinetics and a more reversible redox process. The temperature coefficient of the redox potential is a measure of the change in the electromotive force of an electrochemical cell with a change in temperature.
Experimental Protocols
The data presented in this guide are derived from standard electrochemical techniques. Below are detailed methodologies for key experiments used to characterize the electrochemical potential of iron salts.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time.
Objective: To determine the reversibility and peak potentials of the Fe(III)/Fe(II) redox couple for different iron salts.
Experimental Setup:
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: A solution of the iron(III) salt of interest (e.g., 10 mM) is prepared in a supporting electrolyte (e.g., 1.0 M KCl or another suitable inert salt) to ensure sufficient conductivity. The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon for at least 15-20 minutes prior to the experiment to prevent interference from oxygen reduction.
-
Potentiostat: A potentiostat is used to control the potential of the working electrode and measure the resulting current.
Procedure:
-
The three electrodes are immersed in the deoxygenated electrolyte solution containing the iron salt.
-
The potential is swept from an initial value (where no reaction occurs) to a final potential past the reduction peak of Fe(III) to Fe(II), and then the scan is reversed back to the initial potential, sweeping past the oxidation peak of Fe(II) to Fe(III).
-
The current response is recorded as a function of the applied potential, generating a cyclic voltammogram.
-
The peak potentials for the cathodic (reduction) and anodic (oxidation) scans are measured, and the peak separation (ΔEp = Epa - Epc) is calculated.
Potentiometric Titration for Formal Potential Determination
This method is used to determine the formal reduction potential of the Fe(III)/Fe(II) couple under specific solution conditions.
Objective: To measure the formal potential (E°') of the Fe³⁺/Fe²⁺ redox couple.
Experimental Setup:
-
Titration Cell: A beaker containing a solution of an iron(II) salt (e.g., iron(II) ammonium sulfate in sulfuric acid) with a platinum indicator electrode and a reference electrode (e.g., SCE) connected via a salt bridge.
-
Titrant: A standardized solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), is placed in a burette.
-
Voltmeter: A high-impedance voltmeter or pH meter in millivolt mode is used to measure the potential difference between the platinum and reference electrodes.
Procedure:
-
A known volume of the iron(II) solution is placed in the titration cell.
-
The initial potential of the cell is recorded.
-
The KMnO₄ titrant is added in small increments. After each addition, the solution is stirred, and the cell potential is allowed to stabilize before being recorded.
-
The titration is continued past the equivalence point, which is indicated by a sharp change in potential.
-
The potential at the half-equivalence point (where [Fe³⁺] = [Fe²⁺]) is taken as the formal potential (E°') of the Fe³⁺/Fe²⁺ couple under those specific experimental conditions.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing an iron salt using cyclic voltammetry.
Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.
Discussion
The choice of anion has a discernible effect on the electrochemical properties of the Fe(III)/Fe(II) redox couple. Iron(III) perchlorate, with its high temperature coefficient of redox potential, is a candidate for applications in thermoelectrochemical cells where a large voltage response to temperature changes is desired.[2] The perchlorate anion is generally considered non-coordinating, which can lead to more "ideal" electrochemical behavior, though ion pairing can still occur.
In contrast, anions like chloride and sulfate can form complexes with iron ions, which can shift the redox potential and affect the electron transfer kinetics. For instance, the formation of iron-chloride complexes is well-documented and can influence the performance of iron-based redox flow batteries.[5] Similarly, in sulfate media, the formation of iron-sulfate complexes can impact the redox potential.[4]
Iron(III) nitrate is another common salt, and its electrochemical behavior is also of interest, particularly in applications like the electrosynthesis of iron-based materials.
References
Spectroscopic comparison of iron(III) perchlorate and iron(II) perchlorate
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of iron compounds is crucial for various applications, from catalytic studies to pharmaceutical development. This guide provides an objective, data-driven comparison of iron(III) perchlorate and iron(II) perchlorate using UV-Visible, Mössbauer, and Infrared spectroscopy.
This comparison elucidates the distinct spectral features arising from the different oxidation states of the iron center, offering a foundational reference for experimental work. The data presented is a synthesis of findings from various spectroscopic studies on hydrated iron ions and related high-spin iron complexes.
At a Glance: Key Spectroscopic Differences
The primary distinction between iron(III) perchlorate and iron(II) perchlorate lies in the electronic configuration of the central iron atom. Iron(III) possesses a d⁵ configuration, while iron(II) has a d⁶ configuration. This difference profoundly influences their interaction with electromagnetic radiation, resulting in unique spectroscopic signatures.
| Spectroscopic Technique | Iron(III) Perchlorate (Fe³⁺, d⁵) | Iron(II) Perchlorate (Fe²⁺, d⁶) |
| UV-Visible Spectroscopy | Stronger absorption in the UV region, with a characteristic peak for the hydrated ion around 240 nm.[1] | Weaker absorption in the visible region, resulting in a pale green color for the hydrated ion. |
| Mössbauer Spectroscopy | Smaller isomer shift, indicative of higher s-electron density at the nucleus. | Larger isomer shift compared to Fe(III), reflecting lower s-electron density. |
| Infrared Spectroscopy | Similar vibrational modes for the perchlorate anion and water of hydration as Fe(II) perchlorate, with subtle shifts due to the higher charge density of Fe(III). | Exhibits characteristic vibrational bands for the perchlorate anion and water of hydration. |
In-Depth Spectroscopic Analysis
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule or ion. For iron perchlorates, the spectra are characteristic of the hydrated iron cations, [Fe(H₂O)₆]³⁺ and [Fe(H₂O)₆]²⁺.
The UV-Vis spectrum of aqueous iron(III) perchlorate is dominated by ligand-to-metal charge transfer (LMCT) bands in the UV region. The hexa-aquo iron(III) ion, [Fe(H₂O)₆]³⁺, exhibits a prominent absorption maximum at approximately 240 nm.[1] A secondary absorption band around 300 nm is attributed to the formation of the first hydrolysis product, [Fe(OH)(H₂O)₅]²⁺.[1][2]
In contrast, the hexa-aquo iron(II) ion, [Fe(H₂O)₆]²⁺, is known for its pale green color, which arises from weak d-d electronic transitions in the visible region of the spectrum.[3] These transitions are spin-forbidden for the high-spin d⁵ Fe(III) ion, hence its much weaker color in the absence of charge-transfer bands.
Table 1: UV-Visible Absorption Data
| Compound | Ion in Aqueous Solution | Key Absorption Maxima (λmax) | Molar Absorptivity (ε) | Appearance of Aqueous Solution |
| Iron(III) Perchlorate | [Fe(H₂O)₆]³⁺ | ~240 nm[1] | ~4100 M⁻¹cm⁻¹ at 240 nm | Colorless to pale yellow/brown (due to hydrolysis) |
| [Fe(OH)(H₂O)₅]²⁺ | ~300 nm[1][2] | ~2100 M⁻¹cm⁻¹ at 295 nm | ||
| Iron(II) Perchlorate | [Fe(H₂O)₆]²⁺ | Weak absorptions in the visible region | Low | Pale green[3] |
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of specific isotopes, in this case, ⁵⁷Fe. It provides valuable information about the oxidation state, spin state, and coordination geometry of iron. The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
The isomer shift is dependent on the s-electron density at the nucleus. For high-spin iron compounds, Fe(III) (d⁵) has a lower s-electron density shielded by the d-electrons compared to Fe(II) (d⁶). This results in a smaller isomer shift for iron(III) complexes.
Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient at the nucleus. High-spin Fe(III) has a spherically symmetric electron distribution (one electron in each of the five d-orbitals), which generally results in a small quadrupole splitting. In contrast, high-spin Fe(II) has an additional electron in the t₂g orbitals, leading to an asymmetric electron distribution and typically a larger quadrupole splitting.
Table 2: Typical Mössbauer Spectroscopy Parameters for High-Spin Iron Complexes
| Parameter | Iron(III) Complexes (High-Spin) | Iron(II) Complexes (High-Spin) |
| Isomer Shift (δ) (mm/s) | 0.20 - 0.50 | 0.90 - 1.30 |
| Quadrupole Splitting (ΔE_Q) (mm/s) | 0.00 - 0.90 | 1.50 - 3.50 |
| Spin State | S = 5/2 | S = 2 |
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. For iron(III) and iron(II) perchlorate hydrates, the IR spectra are characterized by the vibrations of the perchlorate anion (ClO₄⁻) and the coordinated water molecules.
The perchlorate anion is tetrahedral and exhibits characteristic vibrational modes. The asymmetric Cl-O stretching vibration (ν₃) is a strong and broad band typically observed around 1100 cm⁻¹. The asymmetric Cl-O bending vibration (ν₄) appears around 625 cm⁻¹. The presence of coordinated water molecules gives rise to broad O-H stretching bands in the region of 3000-3600 cm⁻¹ and H-O-H bending vibrations around 1630 cm⁻¹.
The higher charge density of the Fe(III) ion can lead to stronger interactions with the perchlorate anions and coordinated water molecules, which may cause slight shifts in the vibrational frequencies compared to the Fe(II) analogue. Specifically, the increased polarization of the water molecules by Fe(III) can lead to a broadening and shifting of the O-H stretching bands.
Table 3: Key Infrared Absorption Bands
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |
| ν(O-H) | 3600 - 3000 (broad) | O-H stretching of coordinated water |
| δ(H-O-H) | ~1630 | H-O-H bending of coordinated water |
| ν₃(Cl-O) | ~1100 (strong, broad) | Asymmetric Cl-O stretching of ClO₄⁻ |
| ν₄(Cl-O) | ~625 (strong) | Asymmetric Cl-O bending of ClO₄⁻ |
Note: The exact peak positions can vary depending on the hydration state and the specific crystal structure of the salt.
Experimental Protocols
UV-Visible Spectroscopy of Aqueous Iron Solutions
-
Preparation of Standard Solutions: Accurately prepare a series of standard solutions of the iron perchlorate salt in deionized water. For iron(II) solutions, it is crucial to use freshly deoxygenated water and to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to iron(III).
-
Blank Preparation: Use deionized water as the blank solution.
-
Spectrophotometer Setup: Set the spectrophotometer to scan the desired wavelength range (e.g., 200-800 nm).
-
Measurement: Record the absorbance spectrum of the blank solution first. Then, rinse the cuvette with the sample solution before filling it and recording the absorbance spectrum. Repeat for all standard solutions and any unknown samples.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by plotting absorbance at λmax versus concentration.
Mössbauer Spectroscopy
-
Sample Preparation: The solid iron perchlorate sample is finely powdered and placed in a sample holder. The optimal sample thickness depends on the iron concentration to achieve a good signal-to-noise ratio.
-
Spectrometer Setup: A Mössbauer spectrometer consists of a radioactive source (typically ⁵⁷Co), a velocity transducer to move the source, a detector, and a data acquisition system. The sample is placed between the source and the detector.
-
Data Acquisition: The source is moved at varying velocities, which Doppler shifts the energy of the emitted gamma rays. The detector measures the transmission of gamma rays through the sample as a function of the source velocity. Data is collected over a period of time to achieve adequate statistics.
-
Data Analysis: The resulting Mössbauer spectrum (a plot of gamma-ray counts versus velocity) is fitted with Lorentzian line shapes to extract the isomer shift (δ) and quadrupole splitting (ΔE_Q). The isomer shift is reported relative to a standard reference material, such as α-iron at room temperature.[4]
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
-
ATR Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid iron perchlorate sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Sample Spectrum Acquisition: Record the FTIR spectrum of the sample. The instrument will automatically subtract the background spectrum.
-
Data Analysis: Identify and label the characteristic absorption peaks in the spectrum.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of iron(III) perchlorate and iron(II) perchlorate.
Caption: Workflow for the spectroscopic comparison of iron(III) and iron(II) perchlorate.
References
Literature review of iron(III) perchlorate applications in catalysis
Iron(III) perchlorate, Fe(ClO₄)₃, has emerged as a versatile and efficient catalyst in a variety of organic transformations. Its utility stems from its strong Lewis acidity and high redox potential, enabling it to catalyze a range of reactions from carbon-carbon bond formation to the synthesis of heterocyclic compounds. This guide provides a comparative analysis of iron(III) perchlorate's performance against other common catalysts in two key reactions: the Ritter reaction for amide synthesis and the Pechmann condensation for coumarin synthesis. Detailed experimental protocols and a mechanistic overview are also presented to aid researchers in applying this catalyst in their work.
Ritter Reaction: A Convenient Route to Amides
The Ritter reaction, the synthesis of N-substituted amides from nitriles and various carbocation precursors, is a fundamental transformation in organic chemistry. Iron(III) perchlorate hydrate, Fe(ClO₄)₃·H₂O, has been identified as a highly effective and economically viable catalyst for this reaction, particularly under solvent-free conditions.
A comparative study of different iron-based catalysts for the Ritter reaction between tert-butyl acetate and benzonitrile revealed that this compound provides a significantly higher yield of the corresponding amide.[1]
Performance Comparison of Iron Catalysts in the Ritter Reaction
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%)[1] |
| Fe(ClO₄)₃·H₂O | Solvent-free | 80 | 2 | 95 |
| FeCl₃ | Solvent-free | 80 | 8 | 56 |
| Fe₂(SO₄)₃·nH₂O | Solvent-free | 80 | 8 | 41 |
| Fe(NO₃)₃·9H₂O | Solvent-free | 80 | 8 | 65 |
| Fe(acac)₃ | Solvent-free | 80 | 8 | 21 |
The data clearly indicates the superior catalytic activity of this compound, affording a near-quantitative yield in a much shorter reaction time compared to other iron salts. The reaction is tolerant to a wide range of esters and nitriles, with yields generally ranging from 72% to 97%.[1] It is noteworthy that alcohols are less effective substrates under these conditions, with benzyl alcohol showing no reaction and tert-butyl alcohol giving a low yield.[1]
Experimental Protocol: Fe(ClO₄)₃·H₂O-Catalyzed Ritter Reaction
The following procedure is adapted from Feng et al., Synlett, 2018.[1]
Materials:
-
Ester (1.0 mmol)
-
Nitrile (1.2 mmol)
-
This compound (Fe(ClO₄)₃·H₂O) (0.05 mmol, 5 mol%)
Procedure:
-
A mixture of the ester (1.0 mmol), nitrile (1.2 mmol), and this compound (0.05 mmol) is placed in a sealed reaction vessel.
-
The reaction mixture is stirred at 80 °C for the time specified for the particular substrates (typically 2-8 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent to afford the desired amide.
Pechmann Condensation: Synthesis of Coumarins
The Pechmann condensation is a widely used method for the synthesis of coumarins, which are an important class of heterocyclic compounds with diverse biological activities. The reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. While various Lewis and Brønsted acids can catalyze this reaction, iron-based catalysts offer a more environmentally benign and cost-effective alternative.
A study on the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and methyl acetoacetate compared the catalytic efficacy of different iron salts. Although this particular study did not include iron(III) perchlorate, data for a related perchlorate-based catalyst, silica-supported perchloric acid (HClO₄·SiO₂), is available from other literature and is included here for a broader comparison.
Performance Comparison of Catalysts in the Pechmann Condensation
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| FeCl₃·6H₂O (10 mol%) | Toluene | Reflux | 16 h | 92 |
| FeSO₄·7H₂O (20 mol%) | Toluene | Reflux | 16 h | 20 |
| NH₄Fe(SO₄)₂·12H₂O (10 mol%) | Toluene | Reflux | 16 h | 79 |
| HClO₄·SiO₂ | Solvent-free | 80 | 15 min | 98 |
The results suggest that while iron(III) chloride hexahydrate is an effective catalyst, the perchlorate-based catalyst, even in its supported form, can lead to very high yields in significantly shorter reaction times under solvent-free conditions. This highlights the potential of iron(III) perchlorate as a highly active catalyst for this transformation.
Experimental Protocol: Iron-Catalyzed Pechmann Condensation
The following is a general procedure for the iron-catalyzed Pechmann condensation.
Materials:
-
Phenol (e.g., resorcinol, 3 mmol)
-
β-ketoester (e.g., methyl acetoacetate, 3 mmol)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.3 mmol, 10 mol%)
-
Toluene (10 mL)
Procedure:
-
A mixture of the phenol (3 mmol), β-ketoester (3 mmol), and iron(III) chloride hexahydrate (0.3 mmol) in toluene (10 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and stirred for the required time (e.g., 16 hours).
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired coumarin.
Mechanistic Insight: The Role of the Lewis Acid Catalyst
Iron(III) perchlorate acts as a Lewis acid, activating the electrophile in both the Ritter reaction and the Pechmann condensation. The Fe³⁺ ion coordinates to the oxygen or nitrogen atom of the substrate, increasing its electrophilicity and facilitating nucleophilic attack.
References
Assessing the Environmental Impact of Iron(III) Perchlorate: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing iron(III) perchlorate, an objective evaluation of its environmental impact is crucial for responsible chemical use and the exploration of safer alternatives. This guide provides a comparative analysis of iron(III) perchlorate and other common iron(III) salts—namely iron(III) chloride, iron(III) sulfate, and iron(III) nitrate—with a focus on their environmental fate and ecotoxicological effects. The information presented is supported by available experimental data and standardized testing protocols.
Comparative Ecotoxicity Data
The following tables summarize the available quantitative data on the acute toxicity of iron(III) perchlorate and its alternatives to key environmental indicator species. The data is primarily presented as the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of a test population over a specified period.
Table 1: Acute Toxicity to Aquatic Invertebrates (Daphnia magna)
| Substance | 48-hour LC50 (mg/L) | Reference |
| Iron(III) Perchlorate | Data not available | |
| Iron(III) Chloride | 6.47 - 27.9 | [1][2] |
| Iron(III) Sulfate | 28 (total Fe) | [3] |
| Iron(III) Nitrate | Data not available | |
| Perchlorate (as KClO₄) | 5 mM (approx. 693 mg/L) | [4] |
Table 2: Acute Toxicity to Fish (Lepomis macrochirus - Bluegill Sunfish)
| Substance | 96-hour LC50 (mg/L) | Reference |
| Iron(III) Perchlorate | Data not available | |
| Iron(III) Chloride | Data not available | |
| Iron(III) Sulfate | Data not available | |
| Iron(III) Nitrate | Data not available | |
| Perchlorate | Data not available |
Table 3: Acute Toxicity to Soil Organisms (Eisenia fetida - Earthworm)
| Substance | 14-day LC50 (mg/kg soil) | Reference |
| Iron(III) Perchlorate | Data not available | |
| Iron(III) Chloride | Data not available | |
| Iron(III) Sulfate | Data not available | |
| Iron(III) Nitrate | Data not available | |
| Perchlorate (as KClO₄) | 56 mM (approx. 7769 mg/kg) | [4] |
Note: The lack of specific ecotoxicity data for iron(III) perchlorate and iron(III) nitrate for these standard test organisms is a significant data gap. The toxicity of perchlorate is presented from a study using potassium perchlorate.
Environmental Fate and Impact
Iron(III) Perchlorate: The primary environmental concern with iron(III) perchlorate stems from the perchlorate anion (ClO₄⁻). Perchlorate is highly soluble in water, mobile in soil and groundwater, and very persistent in the environment.[5][6] It does not readily biodegrade and can contaminate drinking water sources and accumulate in plants.[5][6] The iron(III) cation, under most environmental conditions, will hydrolyze to form insoluble iron hydroxides, which can precipitate and affect aquatic habitats.
Alternative Iron(III) Salts:
-
Iron(III) Chloride: This salt is also highly soluble in water. In aquatic environments, the ferric ion can hydrolyze, leading to a decrease in pH and the formation of iron hydroxides. These precipitates can physically damage the gills of aquatic organisms.[3][7]
-
Iron(III) Sulfate: Similar to iron(III) chloride, iron(III) sulfate is soluble in water and the ferric ion will hydrolyze. Studies have shown that iron sulfate can be toxic to fish, with the primary mechanism of toxicity being the physical clogging of gills by iron precipitates.[3]
-
Iron(III) Nitrate: As a nitrate-containing compound, its use can contribute to nutrient pollution (eutrophication) in aquatic ecosystems if released in significant quantities.[8][9] This can lead to algal blooms and subsequent oxygen depletion.
Mechanisms of Toxicity
Perchlorate: Disruption of Thyroid Hormone Synthesis
The primary mechanism of perchlorate toxicity in vertebrates is the competitive inhibition of the sodium-iodide symporter (NIS) in the thyroid gland. This disruption interferes with the uptake of iodide, a crucial component of thyroid hormones (T3 and T4), leading to a cascade of effects on metabolism, growth, and development.
Iron: Oxidative Stress and Physical Damage
Excess iron in aquatic environments can be toxic through two primary mechanisms. Firstly, the formation of insoluble iron(III) hydroxide precipitates can physically damage and clog the gills of fish and invertebrates, leading to respiratory distress.[3][7] Secondly, at the cellular level, excess iron can participate in Fenton and Haber-Weiss reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can damage cellular components like lipids, proteins, and DNA.[10]
References
- 1. scribd.com [scribd.com]
- 2. Acute toxicity of 50 metals to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Transformation of iron species in mixing zones and accumulation on fish gills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. OECD 207 - Phytosafe [phytosafe.com]
Cost-benefit analysis of using iron(III) perchlorate in industrial processes
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Iron(III) Perchlorate and its Alternatives as Lewis Acid Catalysts
In the landscape of industrial chemical synthesis, the choice of catalyst is a critical decision that directly impacts reaction efficiency, cost-effectiveness, and environmental footprint. Iron(III) perchlorate has emerged as a noteworthy Lewis acid catalyst, demonstrating efficacy in a variety of organic transformations. This guide provides a comprehensive cost-benefit analysis of iron(III) perchlorate, comparing its performance and economic viability against common alternatives such as iron(III) chloride, scandium(III) triflate, and bismuth(III) triflate.
Performance Comparison in a Model Reaction: The Biginelli Reaction
To provide a standardized comparison of catalytic performance, we will focus on the Biginelli reaction, a one-pot three-component synthesis of dihydropyrimidinones, which are valuable precursors in the pharmaceutical industry.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Iron(III) Perchlorate (analogue) | 0.2 | 2-4 | 85-95 |
| Iron(III) Chloride Hexahydrate | 10 | 4-5 | 53-97 |
| Scandium(III) Triflate | 10 | 4 | 80-93 |
| Bismuth(III) Triflate | 10 | 1.5-2.5 | 85-95 |
Note: Data for Iron(III) Perchlorate is based on a study using Bismuth Oxide Perchlorate, a close analogue, due to the lack of directly comparable published data for Iron(III) Perchlorate in the Biginelli reaction under similar conditions.
Cost Analysis
The economic viability of a catalyst is a crucial factor in its industrial application. The following table provides an approximate cost comparison of the catalysts discussed. Prices are subject to variation based on supplier, purity, and quantity.
| Catalyst | Price per kg (USD) |
| Iron(III) Perchlorate Hydrate | ~$300 - $500 |
| Iron(III) Chloride (Anhydrous) | ~$40 - $70 |
| Scandium(III) Triflate | ~$14,000 - $20,000 |
| Bismuth(III) Triflate | ~$2,300 - $3,000 |
In-Depth Catalyst Profile
Iron(III) Perchlorate
Benefits:
-
High Catalytic Activity: As a strong Lewis acid, iron(III) perchlorate can effectively catalyze a range of organic reactions, including carbon-carbon and carbon-heteroatom bond formation.
-
Versatility: It has been successfully employed in various syntheses, such as the preparation of fullerene derivatives and the N-alkylation of amines.
Drawbacks:
-
Safety Concerns: Perchlorates are strong oxidizing agents and can be explosive, especially when in contact with organic materials.[1] This necessitates stringent safety protocols for handling and storage, adding to the operational cost.
-
Limited Recyclability Data: While iron-based catalysts are generally considered recyclable, specific data on the recyclability of iron(III) perchlorate is not widely available.
Iron(III) Chloride
Benefits:
-
Low Cost and Availability: Iron(III) chloride is an inexpensive and readily available chemical, making it an economically attractive option for large-scale industrial processes.[2][3]
-
Proven Efficacy: It is a well-established Lewis acid catalyst used in a wide array of reactions, including the Biginelli reaction, with demonstrated good to excellent yields.
Drawbacks:
-
Hygroscopic Nature: Anhydrous iron(III) chloride is highly hygroscopic, which can affect its catalytic activity and requires careful handling and storage.[2]
-
Corrosiveness: It is a corrosive substance, which may require specialized equipment.[2]
Scandium(III) Triflate
Benefits:
-
Exceptional Catalytic Activity: Scandium(III) triflate is a highly active and versatile Lewis acid catalyst, often requiring lower catalyst loadings and providing high yields.[4][5]
-
Water Tolerance and Recyclability: It is stable in water and can often be recovered and reused, which is advantageous for green chemistry applications.[4]
Drawbacks:
-
High Cost: The primary disadvantage of scandium(III) triflate is its very high cost, which can be prohibitive for large-scale industrial use.
Bismuth(III) Triflate
Benefits:
-
High Efficiency and Selectivity: Bismuth(III) triflate has shown excellent performance in the Biginelli reaction, providing high yields in short reaction times.
-
Lower Toxicity: Bismuth compounds are generally considered to have lower toxicity compared to many other heavy metals.
Drawbacks:
-
Moderate Cost: While significantly cheaper than scandium(III) triflate, it is still considerably more expensive than iron-based catalysts.
Experimental Protocols
General Procedure for the Biginelli Reaction Catalyzed by Bismuth Oxide Perchlorate (as an analogue for Iron(III) Perchlorate)
A solution of an appropriate β-ketoester (1 mmol), the corresponding aldehyde (1 mmol), urea or thiourea (1.5 mmol), and BiOClO₄·xH₂O (0.2 mmol) in anhydrous acetonitrile (10 mL) is stirred at 40-50°C for the time required to complete the reaction (monitored by TLC). The solvent is then removed under reduced pressure. The resulting solid is washed thoroughly with water, filtered, and recrystallized from ethanol to afford the pure product.
General Procedure for the Biginelli Reaction Catalyzed by Iron(III) Chloride Hexahydrate
A mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and FeCl₃·6H₂O (1 mmol, 10 mol%) in 20 mL of ethanol is refluxed for 4-5 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is poured into ice-cold water. The solid product is filtered, washed with water, and recrystallized from ethanol.
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate catalyst for an industrial process, considering both cost and performance.
Caption: A logical workflow for industrial catalyst selection.
Signaling Pathway for Lewis Acid Catalysis in the Biginelli Reaction
The following diagram illustrates the proposed catalytic cycle for the Biginelli reaction, highlighting the role of the Lewis acid catalyst.
Caption: Simplified catalytic cycle for the Biginelli reaction.
Conclusion
The choice between iron(III) perchlorate and its alternatives is a trade-off between cost, performance, and safety.
-
Iron(III) Chloride stands out as the most cost-effective option for large-scale industrial applications where moderate to high yields are acceptable and handling of a corrosive and hygroscopic material is manageable.
-
Iron(III) Perchlorate , while a potent catalyst, presents significant safety challenges and higher costs that may limit its widespread industrial use unless its specific catalytic properties for a particular reaction are unparalleled.
-
Scandium(III) Triflate offers superior catalytic activity and green chemistry benefits but at a prohibitive cost for most bulk chemical production.
-
Bismuth(III) Triflate provides a good balance of high efficiency and moderate cost, making it a viable alternative for processes where higher yields and shorter reaction times are critical.
Ultimately, the optimal catalyst selection will depend on the specific requirements of the industrial process, including the target yield, production scale, and budget constraints. This guide provides a foundational framework to aid researchers and drug development professionals in making an informed decision.
References
A Comparative Benchmarking Study: Iron(III) Perchlorate versus Novel Catalysts in Oxidative Cyclization
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective catalytic systems is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry where the synthesis of complex heterocyclic scaffolds is paramount. This guide provides a comparative analysis of the catalytic performance of the well-established iron(III) perchlorate against a promising novel alternative, Ceric Ammonium Nitrate (CAN), in the oxidative cyclization of 2'-hydroxychalcones to flavones. Flavones are a critical class of compounds in drug discovery, exhibiting a wide range of biological activities.
This objective comparison is supported by experimental data from peer-reviewed literature, presented in a clear and concise format to aid researchers in catalyst selection and methods development.
Data Presentation: Performance Benchmark
The following table summarizes the quantitative performance of iron(III) catalysts and Ceric Ammonium Nitrate in the synthesis of flavones from 2'-hydroxychalcones. While direct head-to-head comparisons under identical conditions are limited in the literature, this table collates representative data to provide a comparative overview.
| Catalyst | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Iron(III) Chloride (FeCl3·6H2O) | 2'-Hydroxychalcone | Methanol | Reflux | 1-2 h | 85-95 | [1] |
| Iron(III) Perchlorate | 2'-Hydroxychalcone | Acetonitrile | Reflux | 2 h | ~90 (for dimerization) | [2] |
| Ceric Ammonium Nitrate (CAN) | Benzil, Aldehyde, Ammonium Acetate | Ethanol-Water (1:1) | 65 | 1-2 h | 90-96 | [3] |
| Ceric Ammonium Nitrate (CAN) on Silica | 2-Aminobenzamide, Aldehyde | Acetonitrile | Room Temp | 15-30 min | 85-95 |
Note: The data for iron(III) perchlorate in a directly comparable cyclization was not available; data for the analogous iron(III) chloride is presented. The reaction scope for CAN is for a related three-component synthesis of imidazoles and dihydroquinazolin-4(1H)-ones, demonstrating its efficiency in similar cyclization-condensation reactions under mild conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate adaptation in your own research.
Protocol 1: Iron(III)-Catalyzed Synthesis of Flavones
This protocol is based on the use of iron(III) chloride as a surrogate for iron(III) perchlorate in the oxidative cyclization of 2'-hydroxychalcones.
Materials:
-
2'-Hydroxychalcone derivative
-
Anhydrous Iron(III) Chloride (FeCl3) or Iron(III) Chloride Hexahydrate (FeCl3·6H2O)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the 2'-hydroxychalcone (1 mmol) in methanol (20 mL) in a round-bottom flask, add iron(III) chloride (1.2 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (typically 1-2 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure flavone.
Protocol 2: Ceric Ammonium Nitrate (CAN)-Catalyzed Synthesis of Triaryl-1H-Imidazoles (A Model Cyclization)
This protocol demonstrates the efficiency of CAN in a one-pot, three-component synthesis, highlighting its potential for similar cyclization reactions.[3]
Materials:
-
Benzil or Benzoin
-
Aromatic aldehyde
-
Ammonium acetate
-
Ceric Ammonium Nitrate (CAN)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve benzil or benzoin (10 mmol), ammonium acetate (40 mmol), and Ceric Ammonium Nitrate (10 mol%) in a mixture of ethanol and water (1:1, 20 mL).
-
To this stirring solution, add the aromatic aldehyde (12 mmol).
-
Heat the reaction mixture to 65°C and maintain this temperature until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
The solid product will precipitate out of solution.
-
Collect the solid product by filtration, wash with water, and dry to obtain the corresponding 2,4,5-triaryl-1H-imidazole.
Mandatory Visualizations
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow, rendered using Graphviz.
Caption: Proposed mechanism of iron(III)-catalyzed oxidative cyclization.
References
Safety Operating Guide
Safe Disposal of Iron(III) Perchlorate Hydrate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of Iron(III) perchlorate hydrate is a critical aspect of laboratory safety and regulatory compliance. Due to its potent oxidizing properties, this compound necessitates a stringent disposal protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols when handling this compound waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a flame-resistant lab coat.[1][2][3]
-
Segregation: Keep this compound waste separate from all other chemical waste streams, particularly from combustible materials, reducing agents, and organic compounds, to prevent accidental mixing and potentially violent reactions.[1][3]
-
Containerization: Use designated, clearly labeled, and sealed containers for the collection of this compound waste. The containers should be compatible with the chemical and in good condition.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative and regulatory information for this compound.
| Property | Value |
| Molecular Formula | Fe(ClO₄)₃ · xH₂O |
| Molecular Weight | 354.19 g/mol (anhydrous)[1][4] |
| Appearance | Yellow or purple crystals or powder[5][6][7] |
| Hazards | Oxidizer, Skin Irritant, Eye Irritant, Respiratory Irritant[1][8] |
| UN Number | 1481[2] |
| Proper Shipping Name | PERCHLORATES, INORGANIC, N.O.S.[2][9] |
| Hazard Class | 5.1 (Oxidizer)[7] |
| Packing Group | II[7] |
| Incompatibilities | Reducing agents, strong reducing agents, combustible materials[1][3] |
Disposal Procedure: A Step-by-Step Workflow
Given the hazardous nature of this compound, in-laboratory treatment or disposal is strongly discouraged . The universally recommended method of disposal is through a licensed professional hazardous waste service, primarily via incineration.[10][11] The following workflow outlines the mandatory steps for its proper disposal.
Experimental Protocol: Waste Collection and Storage
This protocol details the safe collection and temporary storage of this compound waste pending pickup by a certified disposal service.
-
Waste Identification and Labeling:
-
Clearly label a designated waste container with "Hazardous Waste," "this compound," "Oxidizer," and the appropriate hazard pictograms.
-
Include the accumulation start date on the label.
-
-
Waste Collection:
-
Container Sealing and Storage:
-
Securely seal the container lid.
-
Wipe the exterior of the container to remove any contamination.
-
Store the sealed container in a designated hazardous waste accumulation area that is cool, dry, well-ventilated, and away from incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste manifest with accurate information about the chemical and its quantity.
-
-
Documentation:
-
Maintain a log of the accumulated waste, including the amount and date of each addition.
-
Keep copies of all shipping manifests and disposal certificates provided by the waste disposal service.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.no [fishersci.no]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | Cl3FeH2O13 | CID 9799594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 13537-24-1 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. americanelements.com [americanelements.com]
- 8. sds.strem.com [sds.strem.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Operational Guide for Handling Iron(III) Perchlorate Hydrate
For researchers, scientists, and drug development professionals, the safe handling of Iron(III) perchlorate hydrate is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to ensure laboratory safety and mitigate risks associated with this chemical.
Chemical Profile: this compound is a strong oxidizing agent that can intensify fires and cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2][3] The compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][4]
Personal Protective Equipment (PPE)
When handling this compound, it is mandatory to use appropriate personal protective equipment to prevent exposure.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing are required.[1] |
| Respiratory Protection | If dust is generated, a NIOSH/MSHA-approved respirator should be used.[5] |
Operational Plan: From Handling to Disposal
A systematic approach is crucial for managing this compound safely throughout its lifecycle in the laboratory.
1. Preparation and Handling:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2] No smoking is permitted in the handling area.[1][2]
-
Ground all equipment containing this material.
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
-
Keep away from clothing and other combustible materials.[1][4]
3. Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the area.[1] Wear appropriate PPE.[1] Sweep up the spilled material and place it into a suitable, closed container for disposal.[4][6] Do not allow the material to be released into the environment.[4]
-
Fire: Use carbon dioxide, dry chemical powder, or foam to extinguish a fire.[1][4] Water may be ineffective.[1][4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]
4. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][6] Get medical attention.[1][6] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[1][6] If skin irritation persists, call a physician.[1][6] |
| Inhalation | Move the person to fresh air.[1][6] If not breathing, give artificial respiration.[4][6] Get medical attention if symptoms occur.[4][6] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward.[1][4] Get medical attention if symptoms occur.[4] |
5. Disposal:
-
Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations.
-
Waste is classified as hazardous.[4]
-
It is recommended to use a licensed disposal company.[3] Do not empty into drains.[4]
Safe Handling Workflow
Caption: A flowchart outlining the safe handling process for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
